molecular formula C9H11NO4 B1428367 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 955401-82-8

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1428367
CAS No.: 955401-82-8
M. Wt: 197.19 g/mol
InChI Key: AOLLIYCUTSHKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLIYCUTSHKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955401-82-8
Record name 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Scaffolds for Novel Therapeutics

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS No. 955401-82-8) is a heterocyclic compound that merges two key structural motifs of interest in medicinal chemistry: the saturated oxane (tetrahydropyran) ring and the aromatic 1,3-oxazole-4-carboxylic acid core. The oxazole core is a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents[1]. The tetrahydropyran ring is a prevalent scaffold in many bioactive molecules, often enhancing aqueous solubility and providing a stable, three-dimensional structure for interaction with biological targets[2]. The combination of these fragments presents a molecule with potential for nuanced physicochemical properties, making it an intriguing candidate for drug discovery programs.

This guide provides a deep dive into the predicted and experimentally determinable physicochemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will leverage data from its core structural analogs—oxazole-4-carboxylic acid and tetrahydro-2H-pyran-4-carboxylic acid—to build a robust predictive profile. Furthermore, we will provide detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters, empowering researchers to characterize this and similar novel chemical entities.

Molecular Structure and In Silico Drug-Likeness Evaluation

The first step in characterizing a potential drug candidate is to analyze its structure in the context of established principles of oral bioavailability, such as Lipinski's Rule of Five.[3][4][5][6][7] This rule of thumb, formulated by Christopher A. Lipinski, predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not exceeding 5[5][6]

These parameters are crucial for predicting the solubility and permeability of a compound.[3]

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 211.20 g/mol

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight 211.20 g/mol Pass (< 500 Da)
Hydrogen Bond Donors 1 (from -COOH)Pass (≤ 5)
Hydrogen Bond Acceptors 4 (2 from -COOH, 1 from oxazole O, 1 from oxazole N)Pass (≤ 10)
Predicted logP (XLogP3) ~0.5 - 1.5 (estimated)Pass (< 5)
Rotatable Bonds 2Pass (≤ 10 is a common extension)

Table 1: In Silico Analysis and Lipinski's Rule of Five for this compound.

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability. Its relatively low molecular weight and moderate number of hydrogen bond donors and acceptors place it well within the chemical space of successful oral drugs.

Predicted Physicochemical Properties: A Synthesis of Analog Data

Without direct experimental data, we can construct a reliable predictive profile by examining the properties of the molecule's core components.

PropertyOxazole-4-carboxylic Acid[8][9][10]Tetrahydro-2H-pyran-4-carboxylic Acid[2][11][12]Predicted Profile for this compound
Appearance Pale orange to brown crystalline powderWhite solidLikely a white to off-white crystalline solid
Molecular Weight 113.07 g/mol 130.14 g/mol 211.20 g/mol
Melting Point (°C) 138 - 14487Expected to be crystalline with a defined melting point, likely >150°C
Boiling Point (°C) 289.3 (Predicted)114-146 (at 11 mmHg)Expected to be high, likely >300°C (with decomposition)
pKa 3.39 (Predicted for carboxylic acid)4.43 (Predicted for carboxylic acid)~3.0 - 4.0 . The electron-withdrawing nature of the oxazole ring will likely make the carboxylic acid more acidic than a simple aliphatic acid.
Aqueous Solubility Soluble in methanol105,473 mg/L (high)Expected to have moderate to good aqueous solubility, particularly at pH > pKa, due to the carboxylic acid and oxane oxygen.
logP -0.20 (Predicted)- (No direct value, but expected to be low)~0.5 - 1.5 . The lipophilic oxazole ring is balanced by the polar carboxylic acid and the hydrophilic oxane ring.

Table 2: Comparative Physicochemical Properties of Structural Analogs and Predicted Profile.

Causality Behind Predictions:

  • pKa: The acidity of the carboxylic acid is the most critical ionization parameter. The oxazole ring is an aromatic heterocycle that is electron-withdrawing, which stabilizes the carboxylate anion upon deprotonation. This effect should result in a lower pKa (stronger acid) compared to the analogous tetrahydro-2H-pyran-4-carboxylic acid[12]. The pKa of the oxazole ring itself is very low (conjugate acid pKa is ~0.8), meaning it will not act as a base under physiological conditions[13].

  • Solubility: The presence of the carboxylic acid group will confer pH-dependent solubility. At pH values above the pKa, the molecule will exist as its carboxylate salt, which is expected to be highly water-soluble. The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor, further contributing to aqueous solubility[2].

  • Lipophilicity (logP): The molecule possesses a balance of hydrophilic (carboxylic acid, oxane ether) and lipophilic (oxazole ring, hydrocarbon backbone) features. This balance is critical for drug development, as a compound must be soluble enough to be formulated and distributed in the aqueous environment of the body, yet lipophilic enough to cross cellular membranes. A predicted logP in the range of 0.5 to 1.5 is ideal for many oral drug candidates.

Experimental Determination of Key Physicochemical Properties

To move beyond prediction, rigorous experimental characterization is essential. The following section details the standard, authoritative protocols for determining solubility, pKa, and lipophilicity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like this compound involves a sequence of experiments where the output of one informs the next.

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties cluster_2 Application & Formulation Synthesis Synthesis & Purification Structure Structural Verification (NMR, MS) Synthesis->Structure Purity Check pKa pKa Determination (Potentiometric Titration) Structure->pKa Solubility Aqueous Solubility (Shake-Flask Method) Structure->Solubility pKa->Solubility Informs pH selection logP Lipophilicity (logP) (RP-HPLC Method) pKa->logP Informs buffer pH Formulation Pre-formulation Studies Solubility->Formulation logD logD Determination (pH-dependent logP) logP->logD Requires pKa logD->Formulation

Caption: Experimental workflow for physicochemical characterization.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly precise and common method for pKa determination.[14] A solution of the compound is titrated with a standardized strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[15][16]

Detailed Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

    • Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. The final concentration should be at least 10⁻⁴ M.[14][15]

    • To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to eliminate dissolved CO₂.[17]

    • Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[15]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[18] An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of known pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.

Detailed Protocol:

  • Preparation:

    • Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to assess solubility in different physiological environments.

    • Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.[19]

    • Add a precise volume of the chosen buffer to each vial.

  • Equilibration:

    • Seal the vials tightly and place them in a shaker bath or on a rotary shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. This is typically 24-72 hours.[19] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[20]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a low-binding 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid.[19]

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

    • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Determination of Lipophilicity (logP) by Reverse-Phase HPLC (RP-HPLC)

Principle: The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between octanol and water, representing its lipophilicity. While the shake-flask method is the direct approach, RP-HPLC offers a rapid and reliable indirect method for logP estimation.[21][22] The method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its known logP value.

Detailed Protocol:

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For logP determination, the pH of the aqueous buffer should be at least 2 units below the pKa to ensure the compound is in its neutral, un-ionized form.

  • Calibration:

    • Select a series of 5-7 standard compounds with well-established logP values that span the expected range of the test compound.

    • Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Plot the log(k') values against the known logP values of the standards. This should yield a linear relationship. Perform a linear regression to obtain the equation of the calibration curve (logP = m * log(k') + c).

  • Sample Analysis:

    • Dissolve the this compound in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.

    • Calculate the log(k') for the test compound.

    • Use the calibration curve equation to calculate the logP of the test compound.

Conclusion: A Roadmap for Characterization

This compound is a promising chemical entity that, based on in silico and analog-based analysis, exhibits favorable drug-like properties. Its compliance with Lipinski's Rule of Five, coupled with a predicted balance of solubility and lipophilicity, marks it as a strong candidate for further investigation. While predictive methods provide an invaluable starting point, the ultimate understanding of its behavior hinges on robust experimental validation. The detailed protocols provided in this guide for determining pKa, aqueous solubility, and logP offer a clear and authoritative roadmap for researchers to fully characterize this molecule. Such a thorough physicochemical profile is the bedrock upon which successful drug development is built, enabling informed decisions in lead optimization, formulation, and pharmacokinetic studies.

References

  • bioaccessla.com. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
  • Grokipedia. (n.d.). Lipinski's rule of five.
  • SRIRAMCHEM. (n.d.). oxazole-4-carboxylic acid.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Zenovel. (n.d.). Lipinski's Rule of Five in Modern Drug Discovery.
  • Lecture Notes. (2023). lipinski rule of five.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemBK. (2024). Tetrahydro-2H-pyran-4-yl-carboxylic acid.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • National Institutes of Health. (n.d.). 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488. PubChem.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Chemchart. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1).
  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties | Download Table.
  • ACS Publications. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Encyclopedia.pub. (2022).
  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SciSpace. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • JRC Publications Repository. (n.d.). In Silico Prediction of Physicochemical Properties.
  • National Institutes of Health. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Chemsrc. (2025). Oxazole-4-carboxylic acid | CAS#:23012-13-7.
  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Oxazolecarboxylic acid 97 23012-13-7.
  • National Institutes of Health. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520. PubChem.
  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.
  • ChemicalBook. (2025). Oxazole-4-carboxylic acid | 23012-13-7.
  • Wikipedia. (n.d.). Oxazole.
  • National Institutes of Health. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401. PubChem.
  • National Institutes of Health. (n.d.).
  • Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • ChemSynthesis. (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID CAS.
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.
  • National Institutes of Health. (2022).
  • ResearchGate. (2020).

Sources

Crystal Structure Analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this arrangement at atomic resolution.[3] This guide provides a comprehensive technical workflow for the crystal structure analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a molecule featuring the privileged 1,3-oxazole scaffold common in medicinal chemistry.[4][5] We detail the process from sample preparation and crystallization through data acquisition, structure solution, refinement, and in-depth analysis. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of a robust, reliable, and interpretable crystal structure.

Introduction: The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its solid-state properties. The crystalline form of an API dictates its fundamental behavior; different crystal packing arrangements, or polymorphs, of the same molecule can exhibit dramatically different properties.[6] An unstable polymorph discovered late in development can lead to catastrophic batch failures or altered in-vivo performance, making early and thorough crystallographic analysis a cornerstone of risk mitigation in the pharmaceutical industry.[1]

The 1,3-oxazole ring is a five-membered heterocycle that serves as a key building block in numerous natural products and synthetic bioactive molecules, prized for its rigid structure and capacity for hydrogen bonding.[5][7] The target of this guide, this compound (CAS No. 955401-82-8), combines this important scaffold with an oxane ring and a carboxylic acid moiety.[8] This combination of functional groups—a hydrogen bond donor (acid -OH), hydrogen bond acceptors (acid C=O, oxazole N, oxane O), and a flexible saturated ring—creates a rich landscape for diverse intermolecular interactions, suggesting a high potential for polymorphism. Understanding its crystal structure is therefore not merely an academic exercise but a crucial step in harnessing its therapeutic potential. This guide provides the methodological framework to achieve that understanding.

Analyte Preparation: Synthesis and Rigorous Purification

The prerequisite for any successful crystallographic study is a sample of the highest possible purity. Impurities can inhibit crystal growth or, in worse cases, become incorporated into the crystal lattice, leading to disorder and complicating structural analysis.

Synthesis Overview

Numerous synthetic routes to 4,5-disubstituted oxazoles from carboxylic acids have been established. A common and efficient strategy involves the activation of a carboxylic acid followed by cyclization with an isocyanide reagent.[9][10] This approach is adaptable for the synthesis of the title compound.

Experimental Protocol: Purification of this compound

The high polarity imparted by the carboxylic acid group presents specific challenges in purification, often leading to poor solubility in common non-polar chromatography solvents and streaking on silica gel.[11] The following protocol is designed to overcome these issues.

  • Aqueous Workup/Extraction (Rationale: To remove inorganic salts and highly polar, water-soluble impurities.)

    • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 0.1 M HCl) to remove basic impurities, followed by brine.

    • To isolate the acidic product, perform a basic extraction. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer and stir. The carboxylic acid will be deprotonated and move into the aqueous phase, leaving neutral impurities behind.

    • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with 1 M HCl until the product precipitates or the pH is ~2-3.

    • Extract the product back into ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography (If Necessary) (Rationale: To separate the target compound from closely related organic byproducts.)

    • Stationary Phase: Silica gel. To mitigate streaking caused by the acidic nature of the product, the silica can be pre-treated by slurrying it with an eluent mixture containing 0.5-1% acetic acid.

    • Mobile Phase (Eluent): A gradient system is typically most effective. Start with a less polar mixture (e.g., 90:10 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and introducing methanol if required. A small amount of acetic acid (0.1-1%) should be maintained in the eluent to ensure the carboxylic acid remains protonated, improving the peak shape.[11]

    • Monitoring: Collect fractions and monitor them using thin-layer chromatography (TLC). Combine fractions containing the pure product.

  • Final Validation: Confirm the purity and identity of the bulk material using ¹H NMR, ¹³C NMR, and LC-MS before proceeding to crystallization.

The Art of Crystallization: Generating Diffraction-Quality Single Crystals

Crystallization is often the most challenging and empirical step in the process. The goal is to encourage molecules to transition slowly from the disordered solution state to a highly ordered, single-crystal lattice.[12] Rapid precipitation must be avoided as it typically leads to amorphous solids or polycrystalline material unsuitable for SC-XRD.

Screening for Crystallization Conditions

A systematic screening of various solvents and methods is the most effective approach.

MethodSolvent System(s)Rationale & Causality
Slow Evaporation A single solvent in which the compound is moderately soluble (e.g., ethanol, acetone, ethyl acetate).The gradual removal of solvent slowly increases the concentration of the solute to the point of supersaturation, promoting slow, ordered crystal growth. This is often the simplest and most effective starting point.
Vapor Diffusion Liquid/Vapor: A concentrated solution of the compound in a volatile solvent (e.g., methanol) is placed inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).The volatile solvent slowly diffuses out of the sample and into the chamber atmosphere, while the anti-solvent vapor slowly diffuses into the sample vial. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization.
Cooling A saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.Solubility often decreases with temperature. By slowly cooling the solution, supersaturation is achieved in a controlled manner. A programmable fridge or placing the sample in a well-insulated container (a Dewar flask) ensures the slow cooling rate necessary for high-quality crystals.
Experimental Protocol: General Crystallization Screening
  • Dissolve 5-10 mg of the purified compound in a minimal amount of a chosen solvent in a small, clean vial.

  • For slow evaporation, cover the vial with a cap or paraffin film pierced with a few small holes using a needle. Set aside in a vibration-free location.

  • For vapor diffusion, place the open vial from step 1 into a larger sealed jar containing a reservoir of the anti-solvent.

  • For cooling, prepare the solution at a slightly elevated temperature and allow it to cool to room temperature, then transfer to a refrigerator (4 °C) and subsequently a freezer (-20 °C), allowing at least 24 hours at each step.

  • Monitor the vials daily under a microscope.

Crystal Selection: Identifying a Suitable Candidate

A suitable crystal for SC-XRD should be visually inspected under a polarizing microscope.[12]

  • Appearance: It should be transparent and free of cracks, inclusions, or surface powder.

  • Morphology: Ideal crystals have well-defined faces and roughly equant dimensions (not long, thin needles or plates, which can be difficult to model). The maximum dimension should be between 0.03 and 0.3 mm.[13]

  • Single Nature: When rotated under cross-polarized light, a single crystal should exhibit uniform extinction (go dark) every 90 degrees. The presence of misaligned fragments will be apparent as they will not go dark at the same angle as the main crystal body.[12]

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[14] The fundamental principle relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular lattice.[15]

SC_XRD_Workflow cluster_Prep Sample Preparation cluster_Data Data Acquisition cluster_Analysis Structure Determination Synth Synthesis & Purification Crystal Crystallization Synth->Crystal Select Crystal Selection & Mounting Crystal->Select Mount Mount Crystal on Diffractometer Select->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Data Collection (Rotation) Center->Collect Integrate Integrate Diffraction Spots Collect->Integrate Solve Solve Phase Problem Integrate->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Final Structure Refine->Validate

Caption: Overall workflow for crystal structure analysis.

Generalized Data Collection Protocol
  • Mounting: The selected crystal is carefully picked up using a cryoloop and flash-cooled in a stream of liquid nitrogen (~100 K). This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher-quality data.

  • Instrumentation: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. These instruments consist of an X-ray source (typically with a molybdenum or copper target), a goniometer for orienting the crystal, and a detector.[16]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[17]

  • Data Collection: A full dataset is collected by rotating the crystal through a series of angles while continuously exposing it to the X-ray beam. The detector records the position and intensity of thousands of diffracted beams (reflections).[13] The completeness of the data should ideally be above 90%.[18]

Structure Solution and Refinement: Decoding the Data

The raw diffraction data contains the intensities of the reflections, but not their phases. Determining these phases—the "phase problem"—is the central challenge in crystallography.[19] For small molecules like the title compound, this is typically solved computationally using direct methods.

The Iterative Refinement Process

Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions, thermal parameters, and other variables are adjusted to improve the agreement between the diffraction pattern calculated from the model and the one that was experimentally observed.[20][21]

Refinement_Cycle InitialModel Initial Model (from Direct Methods) CalcSF Calculate Structure Factors (Fc) InitialModel->CalcSF Compare Compare |Fc| with |Fo| CalcSF->Compare Fourier Calculate Electron Density Map (Fo-Fc) Compare->Fourier Adjust Adjust Atomic Model (Positions, Uij) Fourier->Adjust Converged Check for Convergence (R-factors) Adjust->Converged Converged->CalcSF No FinalModel Final Validated Model Converged->FinalModel Yes

Caption: The iterative cycle of crystallographic refinement.

Key Quality Metrics for a Self-Validating System

A trustworthy structure is validated by several key metrics.

  • Resolution: This is a measure of the level of detail in the diffraction data. A lower value indicates higher resolution (e.g., 0.8 Å is very high resolution). For small molecules, a resolution of 1.0 Å or better is expected.[19]

  • R-value (R1): This factor measures the agreement between the observed diffraction data amplitudes (|Fo|) and the amplitudes calculated from the final structural model (|Fc|). A value below 0.05 (5%) is generally considered excellent for small molecules.[19]

  • R-free: This is a more robust quality indicator calculated from a small subset (5-10%) of reflections that are not used during the refinement process. It serves as a cross-validation to prevent overfitting of the data. The R-free value should be close to the R1 value.[19]

  • Goodness-of-Fit (GooF): This should be close to 1.0, indicating that the model is a good fit to the data.

In-Depth Analysis: Extracting Chemical Insights

With a refined and validated structure, the final step is a thorough analysis of its chemical features. The primary output is a Crystallographic Information File (CIF), which contains all the experimental and structural information.[22]

Molecular Geometry and Conformation

The analysis begins with the molecule itself.

  • Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles to established values for similar chemical fragments.[23][24] For instance, the C=N and C-O bonds within the oxazole ring should fall within expected ranges.

  • Conformational Analysis: The six-membered oxane ring is expected to adopt a stable chair conformation. The analysis should determine the orientation of the oxazole-carboxylic acid substituent (axial vs. equatorial) and any puckering parameters of the ring. This conformation is critical as it dictates the overall three-dimensional shape of the molecule.[25]

Supramolecular Assembly: Unveiling Intermolecular Interactions

The crystal packing is defined by a network of non-covalent interactions. Identifying these is key to understanding the crystal's stability.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It will almost certainly form strong interactions. A common motif is the formation of a head-to-head dimer with a neighboring molecule. The oxazole nitrogen and the oxane oxygen are also potential hydrogen bond acceptors.

  • Other Interactions: Look for weaker C-H···O interactions or potential π-π stacking if aromatic groups were present.

H_Bonding cluster_Dimer Carboxylic Acid Dimer Motif cluster_Chain Acid-Oxazole Chain Motif Mol1 R-C(=O)O-H ... N Mol2 H-O(O=)C-R ... N Mol1:head->Mol2:head O-H···O=C Mol2:head->Mol1:head C=O···H-O Mol3 R-C(=O)O-H ... N Mol4 R-C(=O)O-H ... N Mol3:head->Mol4:n O-H···N

Caption: Common hydrogen bonding motifs in carboxylic acids.

Data Presentation and Reporting

All quantitative data should be summarized for clarity. The final validated structure should be deposited in a crystallographic database to make it accessible to the scientific community.

Table of Crystallographic Data (Template)
ParameterValue
Chemical formulaC₉H₁₁NO₄
Formula weight197.19
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules/cell)4
Density (calculated, g/cm³)Value
Reflections collectedValue
Independent reflectionsValue
R_intValue
Final R1 [I > 2σ(I)]Value (< 0.05)
wR2 (all data)Value
Goodness-of-fit (S)~1.0

Conclusion: Bridging Structure with Pharmaceutical Application

The successful crystal structure analysis of this compound provides an unambiguous, three-dimensional model of the molecule at atomic resolution. This information is not an end in itself but a critical input for downstream drug development activities. The detailed knowledge of its conformational preferences and intermolecular interactions allows for rational structure-based drug design, aids in understanding structure-activity relationships, and provides the foundational data needed to control the solid form, ensuring the development of a safe, stable, and effective medicine.[26][27] The methodologies outlined in this guide provide a robust framework for obtaining this essential data with the highest degree of scientific integrity.

References

  • Arkhipova, V., Guskov, A., & Slotboom, D. J. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models - PMC. National Center for Biotechnology Information. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Goud, N. S., & Kumar, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Bernstein, J. (2019). Interpreting Crystallographic Results. Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. [Link]

  • Physics Stack Exchange. (2020). What are the freely available crystal-structure visualization softwares?[Link]

  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]

  • CSD-US. (n.d.). The role of crystallography in drug design - PMC. NIH. [Link]

  • IUCr. (n.d.). Crystallographic software list. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • How It Comes Together. (2023). Why Is Crystallization Important For Drug Effectiveness? YouTube. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • Lutz, M. (n.d.). Interpretation of crystal structure determinations. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • RCSB PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • ResearchGate. (n.d.). Structure calculations on oxazole. [Link]

  • Chemistry Stack Exchange. (2015). Interpreting X-ray diffraction data. [Link]

  • ResearchGate. (n.d.). 3D conformation of oxazole (HyperChem 8.03). [Link]

  • Kim, H., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Structural comparison of the oxazole derivatives. [Link]

  • PubMed. (2007). Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives. [Link]

  • NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. [Link]

  • PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

  • PMC - PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PMC - PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • PMC - NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • SRP. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link]

  • Ruixibiotech. (n.d.). This compound CAS No.:955401-82-8. [Link]

  • Amerigo Scientific. (n.d.). 2-Ethenyl-1,3-oxazole-4-carboxylic acid. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 955401-82-8). As experimentally derived spectra for this specific molecule are not widely available in peer-reviewed literature or public databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral characteristics of its core structural fragments—the tetrahydropyran (oxan) ring, the 1,3-oxazole-4-carboxylic acid core—we present a robust, predictive dataset intended to guide researchers in the identification, characterization, and quality control of this compound. This guide includes detailed interpretations, standardized experimental protocols, and logical workflows to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring linked at its 4-position to the 2-position of an oxazole-4-carboxylic acid moiety. This structure combines the conformational rigidity of the tetrahydropyran scaffold with the aromatic, electron-deficient nature of the oxazole ring, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature.

This guide will deconstruct the molecule into its constituent parts to predict its spectral output across the three most common spectroscopic techniques in organic chemistry.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for analogous structures and functional groups.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the oxazole proton, the carboxylic acid proton, and the protons of the tetrahydropyran ring. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to ensure the exchangeable carboxylic acid proton is observed.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Key Insights
H-acid (-COOH)12.0 - 13.5Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[3]
H5 (Oxazole)8.3 - 8.6Singlet (s)1HProtons on oxazole rings are deshielded. The proton at the C5 position of an oxazole-4-carboxylic acid scaffold typically appears as a sharp singlet in this downfield region.[4]
H2', H6' (Oxan, axial & eq.)3.8 - 4.0Multiplet (m)4HThese methylene protons are adjacent to the ring oxygen (O1'), resulting in a significant downfield shift. Complex splitting is expected due to both geminal and vicinal coupling.
H4' (Oxan, axial)3.2 - 3.5Multiplet (m)1HThis methine proton is attached to the carbon (C4') bonded to the electron-withdrawing oxazole ring, causing it to be deshielded relative to other aliphatic protons.
H3', H5' (Oxan, axial & eq.)1.8 - 2.1Multiplet (m)4HThese are standard aliphatic methylene protons on the tetrahydropyran ring. Their chemical shifts are in the typical range for such environments.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides one signal for each unique carbon environment. The predicted shifts are highly characteristic of the functional groups present.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Key Insights
C=O (Carboxyl)165 - 175The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[2][3]
C2 (Oxazole)160 - 165This carbon is bonded to two heteroatoms (N and O) and the C4' of the oxan ring, leading to a strong deshielding effect.[5]
C4 (Oxazole)138 - 145The C4 carbon is part of the oxazole's double bond system and is attached to the carboxylic acid group.
C5 (Oxazole)125 - 135This is the protonated carbon of the oxazole ring. Its chemical shift is typical for sp² carbons in such heterocyclic systems.[5]
C2', C6' (Oxan)65 - 70These carbons are adjacent to the electronegative ring oxygen (O1'), causing a downfield shift into the range typical for ethers.
C4' (Oxan)35 - 40The methine carbon attached to the oxazole ring. It is shifted downfield compared to a simple alkane due to the attached heterocyclic system.
C3', C5' (Oxan)30 - 35Standard aliphatic methylene carbons within the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum of this molecule is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.[6][7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity Key Insights
2500 - 3300O-H stretch (Carboxylic Acid)Broad, StrongThis is the hallmark of a carboxylic acid dimer formed via hydrogen bonding. It is a very broad and intense band that typically overlays the C-H stretching region.[3][7]
2850 - 3000C-H stretch (Aliphatic)MediumThese signals arise from the C-H bonds of the tetrahydropyran ring and will appear as sharper peaks superimposed on the broad O-H band.
1710 - 1760C=O stretch (Carboxylic Acid)Strong, SharpA very intense and sharp absorption characteristic of the carbonyl group. Its position can be lowered by conjugation and hydrogen bonding.[8]
1550 - 1620C=N stretch (Oxazole)MediumThis absorption is characteristic of the carbon-nitrogen double bond within the oxazole ring.
1210 - 1320C-O stretch (Carboxylic Acid)StrongThis band corresponds to the stretching of the carbon-oxygen single bond of the carboxylic acid group.[6]
1080 - 1150C-O-C stretch (Ether)StrongA strong absorption arising from the asymmetric stretching of the C-O-C ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features. The data below is predicted for standard Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

Predicted Molecular Ion and Key Fragments

Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol Monoisotopic Mass: 197.0688 Da

m/z (mass-to-charge) Proposed Fragment Fragmentation Pathway Key Insights
198.0761[M+H]⁺Protonation of the molecule (ESI)This is the protonated molecular ion, often the base peak in ESI positive mode. Confirms the molecular weight.
196.0615[M-H]⁻Deprotonation of the molecule (ESI)The deprotonated molecular ion, observed in ESI negative mode, resulting from the loss of the acidic carboxylic proton.
152[M - COOH]⁺Loss of the carboxylic acid groupCleavage of the bond between the oxazole ring and the carboxyl group is a common fragmentation pathway for carboxylic acids.[9]
113[C₄H₃NO₃]⁺Oxazole-4-carboxylic acid fragmentCleavage of the C2-C4' bond, resulting in the charged heterocyclic portion of the molecule.
85[C₅H₉O]⁺Tetrahydropyranyl cationCleavage of the C2-C4' bond, resulting in the charged saturated ring portion.
Proposed Fragmentation Logic

The primary fragmentation points are predictable based on chemical principles:

  • Loss of Functional Groups: The carboxylic acid group (-COOH, 45 Da) is a common loss.

  • Alpha-Cleavage: The bond between the two ring systems (C2-C4') is a likely point of cleavage, as it is adjacent to the heteroaromatic oxazole ring.

  • Ring Fragmentation: The tetrahydropyran ring can undergo fragmentation, typically involving the loss of small neutral molecules like H₂O or C₂H₄O.

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections outline best-practice methodologies for the spectroscopic analysis of a compound like this compound.

General Workflow for Spectroscopic Analysis

Caption: Workflow for comprehensive spectroscopic characterization.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is recommended for observing the carboxylic acid proton.[10]

  • Dissolution: Vortex the sample until fully dissolved. A gentle warming or sonication may be applied if necessary.

  • Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • (Optional but Recommended): Acquire 2D NMR spectra such as COSY and HSQC to definitively assign proton-proton and proton-carbon correlations.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a high-purity solvent suitable for the ionization source (e.g., methanol, acetonitrile, or a water/acetonitrile mixture).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

  • Method Development: Set the parameters for the ionization source (e.g., ESI), including capillary voltage, gas flow rates, and temperature.

  • Acquisition: Introduce the sample into the instrument, typically via direct infusion or through an LC system. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Data Analysis: Determine the accurate mass of the molecular ions and compare it to the theoretical mass calculated from the molecular formula to confirm elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established the expected NMR, IR, and MS signatures. The provided protocols and workflows offer a standardized approach to data acquisition and analysis, ensuring that researchers can confidently characterize this molecule. This synthesized guide serves as an essential reference for anyone working with this compound, enabling robust structural verification and quality assessment in the absence of a published experimental dataset.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(28), 7880-7888. Retrieved from [Link]

  • JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Pihlaja, K., et al. (2006). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 24(4), 330-334. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Oxazolecarboxylic acid, 2-methyl-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • OUCI. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • RJPN. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Retrieved from [Link]

  • ADDI. (2023). Electronic Descriptors for Supervised Spectroscopic Predictions. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • University of Mississippi. (2024). Theoretical Spectroscopic Predictions of Electronically Excited States. eGrove. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Retrieved from [Link]

Sources

solubility of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid in Organic Solvents

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the intrinsic properties of a new chemical entity (NCE) dictate its trajectory from the laboratory to clinical application. Among these, solubility is a cornerstone physical property that profoundly influences a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] Poor solubility is a leading cause of costly late-stage failures in the drug development pipeline.[3][4] Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile in various solvent systems is not merely a routine characterization step but a critical prerequisite for successful formulation and preclinical assessment.[2][5]

This technical guide focuses on this compound, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry—namely, an oxazole ring, a carboxylic acid group, and an oxane (tetrahydropyran) moiety.[6] While specific experimental solubility data for this exact molecule is not extensively available in public literature, this document serves as a comprehensive guide for researchers. It outlines the theoretical principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and discusses the key factors that will influence its behavior in organic solvents.

Physicochemical Characterization and Structural Analysis

A molecule's solubility is fundamentally governed by its structure. The key to predicting the solubility of this compound lies in dissecting its constituent parts:

  • 1,3-Oxazole-4-carboxylic acid core: The aromatic oxazole ring is relatively polar, and the carboxylic acid group is a potent hydrogen bond donor and acceptor, conferring significant polarity and the potential for ionization.[6][7]

  • Oxan-4-yl (Tetrahydropyran) substituent: This saturated heterocyclic ring is largely non-polar and aliphatic in nature, contributing to the molecule's lipophilicity.

The interplay between the polar, hydrogen-bonding core and the non-polar substituent creates a molecule with a balanced, or amphiphilic, character. This balance dictates its affinity for different types of organic solvents.

Below is a table of predicted physicochemical properties, which are essential for forecasting solubility behavior.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol Influences dissolution kinetics; larger molecules can present lattice energy challenges.
Calculated LogP ~0.5 - 1.5A low positive LogP suggests a relatively balanced hydrophilic/lipophilic character, indicating potential solubility in a range of polar and moderately non-polar solvents.[1]
pKa (Carboxylic Acid) ~3.5 - 4.5The acidic nature means solubility will be highly dependent on the pH of aqueous solutions and the acidic/basic nature of the solvent.[3]
Hydrogen Bond Donors 1 (from -COOH)The ability to donate hydrogen bonds favors solubility in protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 4 (from C=O, ring N, ring O, oxane O)A high number of acceptor sites favors solubility in a wide range of polar solvents.
Topological Polar Surface Area (TPSA) 78.9 ŲA moderate TPSA suggests the molecule can penetrate biological membranes but will require polar interactions for solvation.

Note: LogP and pKa values are estimates based on the structure and data from similar compounds, as specific experimental values for the target molecule are not publicly available.

Caption: Molecular structure of this compound.

Qualitative Solubility Prediction in Organic Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[8] Based on the molecule's structure, we can anticipate its behavior in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with both the carboxylic acid group (as donors and acceptors) and the multiple hydrogen bond acceptor sites on the molecule. The alkyl chains of the alcohols will also interact favorably with the oxane ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to moderate solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and highly polar, which will effectively solvate the polar regions of the molecule. Solubility in acetone and acetonitrile may be slightly lower but should still be significant. For related heterocyclic carboxylic acids, DMSO is often a solvent of choice.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low to negligible solubility is expected. While the oxane ring provides some non-polar character, it is insufficient to overcome the high polarity and hydrogen-bonding capacity of the carboxylic acid and oxazole core. The energy required to break the strong intermolecular forces (especially hydrogen bonds) in the solid crystal lattice of the compound will not be compensated by the weak van der Waals interactions with non-polar solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[10] This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

  • Preparation: 1.1. Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2-4 mL of solvent is typical. 1.2. Record the exact weight of the compound added. 1.3. Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: 2.1. Tightly cap the vials to prevent solvent evaporation. 2.2. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. 2.3. Allow the slurry to equilibrate for a minimum of 24-48 hours. Causality Note: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium, as dissolution kinetics can be slow. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Sample Collection and Preparation: 3.1. After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. 3.2. Carefully draw a sample from the clear supernatant using a syringe. 3.3. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Analysis: 4.1. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. 4.2. Quantify the concentration of the compound in the filtered supernatant using a validated analytical method (HPLC is preferred for its specificity and sensitivity). 4.3. Generate a calibration curve from the standard solutions. 4.4. Determine the concentration of the unknown sample by interpolating its response against the calibration curve.

  • Data Reporting: 5.1. Express the solubility in appropriate units, typically mg/mL or mol/L. 5.2. The experiment should be performed in triplicate to ensure reproducibility and report the mean and standard deviation.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal vial and place in temp-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Settle suspension D->E F Draw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Quantify concentration (e.g., by HPLC) G->H I Solubility (mg/mL) H->I Result

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Factors Influencing the Solubility Profile

Several environmental and chemical factors can significantly alter the solubility of this compound. Understanding these is key to manipulating and optimizing its dissolution for various applications.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][11] This relationship should be confirmed experimentally, as some compounds exhibit different behavior. Determining solubility at various temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide a comprehensive profile relevant to storage, processing, and physiological conditions.

  • Solvent Polarity and Hydrogen Bonding Capacity: As predicted above, the specific polarity, dielectric constant, and hydrogen-bonding ability of the solvent are the most critical factors. A systematic screening of solvents across the polarity spectrum is recommended to identify the optimal solvent system for any given application, from chemical synthesis to formulation.

  • pH (in aqueous or mixed-solvent systems): The carboxylic acid moiety is the most influential functional group in aqueous or protic systems. At a pH below its pKa (~3.5-4.5), the group will be predominantly in its neutral, protonated form (-COOH). At a pH above its pKa, it will deprotonate to its carboxylate form (-COO⁻). The charged carboxylate is significantly more polar and will exhibit much higher solubility in polar solvents like water. While this guide focuses on organic solvents, this effect is also crucial in protic organic solvents or when water is present as a co-solvent.

Sol Solubility of Target Compound Temp Temperature Temp->Sol Solv Solvent Properties Solv->Sol Pol Polarity Solv->Pol HBond Hydrogen Bonding Solv->HBond pH System pH (if protic) pH->Sol

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Forward Outlook

This guide provides a comprehensive framework for approaching the solubility of this compound. While pre-existing data is scarce, a thorough analysis of its physicochemical properties allows for strong qualitative predictions. The molecule is anticipated to have good solubility in polar protic and aprotic organic solvents, and poor solubility in non-polar solvents.

For drug development professionals, the provided shake-flask protocol offers a reliable and authoritative method for generating the precise, quantitative data needed for lead optimization, formulation development, and preclinical studies. By systematically evaluating the impact of different solvents and temperatures, researchers can build a complete solubility profile, mitigating risks and enabling the rational design of effective delivery systems for this promising chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13052098, (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • Ascendia Pharmaceutical Solutions (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82418146, 2-Formyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21955402, 2-Amino-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available from: [Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • Kuentz, M. (2020). The Importance of Solubility for New Drug Molecules. LCGC Europe. Available from: [Link]

Sources

Stability and degradation profile of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Stability and Degradation Profile of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Authored by a Senior Application Scientist

Introduction: Navigating the Stability Landscape of a Novel Oxazole Moiety

In the realm of modern drug discovery, this compound represents a promising scaffold, integrating the pharmacologically significant oxazole core with an oxane moiety and a carboxylic acid group. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in a variety of clinically approved drugs.[1] However, the therapeutic efficacy and safety of any drug candidate are intrinsically linked to its chemical stability. A thorough understanding of a molecule's degradation profile is not merely a regulatory requirement but a cornerstone of robust formulation development and risk assessment.

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of this compound. In the absence of direct literature on this specific molecule, this paper synthesizes established principles of oxazole chemistry, insights from related structures, and field-proven methodologies to construct a predictive and actionable stability profile. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate degradation challenges and design effective stabilization strategies.

I. The Chemical Architecture: A Double-Edged Sword of Reactivity and Stability

The stability of this compound is dictated by the interplay of its three key structural components: the oxazole ring, the oxane substituent at the 2-position, and the carboxylic acid at the 4-position.

  • The Oxazole Core: Oxazoles are aromatic compounds, which imparts a degree of stability.[2] They are generally considered thermally stable and less prone to decomposition at high temperatures.[1][3] However, they are less aromatic than analogous thiazoles and can exhibit instability similar to furans.[1] The oxazole ring is a weak base, with the nitrogen at position 3 being susceptible to protonation in acidic conditions.[2][4] The ring is also susceptible to oxidation, often leading to ring cleavage.[1][4][5]

  • The Oxane Substituent: The saturated heterocyclic oxane ring at the 2-position is generally stable. Its primary influence on the degradation profile is likely steric and electronic, potentially modulating the reactivity of the adjacent oxazole ring.

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position is a key functional group that can influence solubility and formulation. However, it can also be a site of chemical instability, particularly decarboxylation, especially if the oxazole ring undergoes certain transformations. Research on 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that the presence of both a hydroxyl and a carboxyl group can lead to instability through hydrolytic ring-opening and decarboxylation.[6][7] While our target molecule does not have a hydroxyl group at the 5-position, this highlights the potential for interactive effects between substituents on the oxazole ring.

II. Predicted Degradation Pathways: A Forced Degradation Perspective

Forced degradation studies are an indispensable tool in drug development, providing critical insights into the intrinsic stability of a drug substance.[8][9][10] By subjecting the molecule to stress conditions more severe than those it would encounter during storage and handling, we can elucidate its likely degradation pathways.

A. Hydrolytic Degradation (Acidic and Basic Conditions)

The oxazole ring is known to be susceptible to cleavage under both strong acidic and basic conditions.[11]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom at position 3 of the oxazole ring can be protonated.[4] This protonation makes the ring more susceptible to nucleophilic attack by water, potentially leading to ring opening. The likely products would be an amide and a keto-acid derivative.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, the oxazole ring can also undergo cleavage. Deprotonation at the C2 position is a known reaction for some oxazoles, which can lead to ring opening and the formation of an isonitrile.[2][5] The presence of the carboxylic acid group could also lead to salt formation, potentially influencing the overall degradation kinetics.

B. Oxidative Degradation

Oxazole rings are generally susceptible to oxidation.[1][4] Oxidizing agents can lead to the opening of the oxazole ring.[4]

  • Mechanism of Oxidation: The C4-C5 bond is a potential site for oxidative cleavage.[1] Treatment with oxidizing agents such as hydrogen peroxide or permanganates could result in the formation of imides and carboxylic acid fragments.[5] While some sources suggest hydrogen peroxide does not generally affect the oxazole ring, this can be substituent-dependent.[4]

C. Photolytic Degradation

Many heterocyclic aromatic compounds are susceptible to photodegradation, and oxazoles are no exception.[1]

  • Mechanism of Photodegradation: Upon absorption of UV radiation, the oxazole ring can be excited to a higher energy state. This can lead to a variety of photochemical reactions, including ring cleavage, rearrangement, and the formation of radical species.[1] The degradation products in photolytic studies can be complex and may differ significantly from those observed under thermal or hydrolytic stress. Studies on related azole chromophores have highlighted the potential for N-H and C-H bond fission following UV excitation.[12]

D. Thermal Degradation

Oxazoles are generally considered to be thermally stable.[1][3] However, at elevated temperatures, particularly in the presence of oxygen, degradation can occur. Studies on some 1,3,4-oxadiazole derivatives have shown good thermal stability up to 330°C.[13] The primary degradation pathway under thermal stress is likely to involve the cleavage of the weakest bonds in the molecule.

III. Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent drug and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for such studies, often coupled with mass spectrometry (LC-MS) for the identification of unknown degradants.

A. Forced Degradation Study Protocol

The following is a recommended protocol for conducting a forced degradation study on this compound.

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic ICH Option 1 or 2Room TempAs per ICH Q1B

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application: For each stress condition, mix the stock solution with the specified reagent or expose it to the indicated condition for the prescribed duration. For hydrolytic studies, neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

B. Development of a Stability-Indicating HPLC Method

Objective: To develop a sensitive, specific, and robust HPLC method capable of separating this compound from all its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Method Development: Inject a mixture of the stressed samples to evaluate the separation of the degradation products from the parent peak. Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (>2) between all peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

IV. Visualization of Degradation and Workflow

A. Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(Oxan-4-yl)-1,3-oxazole- 4-carboxylic acid Ring_Opened_Amide Amide and Keto-acid Derivatives Parent->Ring_Opened_Amide Acidic (H+) Isonitrile_Intermediate Isonitrile and other cleavage products Parent->Isonitrile_Intermediate Basic (OH-) Ring_Cleaved_Imide Imide and Carboxylic Acid Fragments Parent->Ring_Cleaved_Imide [O] Radical_Species Excited State/ Radical Intermediates Parent->Radical_Species hv Complex_Products Rearrangement and Cleavage Products Radical_Species->Complex_Products

Caption: Predicted degradation pathways of the target molecule.

B. Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Characterization Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl) Stock_Solution->Acid Base Basic (0.1 M NaOH) Stock_Solution->Base Oxidative Oxidative (3% H2O2) Stock_Solution->Oxidative Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Validation Method Validation (ICH Q2(R1)) LCMS->Validation

Caption: Workflow for forced degradation and method validation.

V. Conclusion and Forward-Looking Remarks

While this compound holds significant promise as a therapeutic agent, a proactive and scientifically rigorous approach to understanding its stability is paramount. This guide has delineated the probable degradation pathways based on the known chemistry of the oxazole ring system and the influence of its substituents. The primary areas of concern are hydrolytic cleavage under strong pH conditions and potential oxidative and photolytic degradation.

The experimental protocols outlined herein provide a robust framework for systematically investigating these degradation pathways and for developing a validated, stability-indicating analytical method. The insights gained from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the ultimate safety and efficacy of the final drug product. As research progresses, the hypothetical pathways detailed in this document should be confirmed and refined through rigorous experimental investigation.

VI. References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3843-3854.

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 157-170.

  • National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(1), 448-457.

  • ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • ResearchGate. (2018). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • TSI Journals. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Retrieved from [Link]

  • MDPI. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2012). Thermal degradation of some[4][14][15]oxadiazole derivatives with liquid crystalline properties. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Comparing the ultraviolet photostability of azole chromophores. Retrieved from [Link]

  • Hindawi. (2022). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

Sources

In Silico Analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid: A Technical Guide to Property Prediction in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacological and safety profile is paramount to mitigating late-stage attrition and optimizing resource allocation. In silico methodologies have emerged as indispensable tools, offering rapid and cost-effective prediction of a molecule's physicochemical properties, pharmacokinetics, and potential biological activities before its synthesis. This technical guide provides an in-depth, protocol-driven exploration of the in silico prediction of key properties for the novel scaffold, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. Oxazole moieties are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] This guide is tailored for researchers, scientists, and drug development professionals, offering a scientifically rigorous yet practical framework for leveraging publicly available computational tools to generate a comprehensive profile of a potential drug candidate. We will delve into the prediction of physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, and the forecasting of its biological activity spectrum. Each section is designed to not only provide a step-by-step workflow but also to instill an understanding of the underlying principles and the importance of data interpretation and validation in the predictive sciences.

Introduction: The Imperative of Early-Stage In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic or safety profiles.[5] The ability to predict these properties computationally, or in silico, before committing to costly and time-consuming laboratory synthesis and testing, represents a paradigm shift in drug discovery.[5][6] This "fail early, fail cheap" philosophy is a cornerstone of modern pharmaceutical research.

The subject of this guide, this compound, is a heterocyclic compound featuring an oxazole ring linked to a tetrahydropyran (oxan) moiety and a carboxylic acid group. The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom, and it is a common scaffold in a wide array of pharmacologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties, among others.[2][3][7] The carboxylic acid group can influence solubility and provides a handle for further chemical modification, while the oxan ring can impact lipophilicity and metabolic stability.

This guide will systematically predict the properties of this molecule using a suite of validated, web-based computational tools. The causality behind the selection of these tools and the interpretation of their outputs will be explained, providing a self-validating framework for the in silico assessment of novel chemical entities.

Predicting Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's physicochemical properties are the bedrock upon which its pharmacokinetic behavior is built.[8][9] Properties such as molecular weight, lipophilicity (logP), water solubility (logS), and polar surface area (TPSA) are critical determinants of a compound's ability to be absorbed, distributed, and ultimately reach its biological target. For this analysis, we will utilize the SwissADME web tool, a robust and widely used platform for predicting these key parameters.[10][11]

Experimental Protocol: Physicochemical Property Prediction using SwissADME
  • Input Molecular Structure: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=C(O)c1cncc(o1)C1CCOCC1. This string is the input for the prediction software.

  • Access SwissADME: Navigate to the SwissADME website ([Link]12]

  • Submit the Molecule: Paste the SMILES string into the input box and click "Run".[12][13]

  • Data Compilation: Record the predicted values for key physicochemical properties from the results page.

Predicted Physicochemical Properties and Their Significance
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 197.19 g/mol Influences size-dependent processes like diffusion and transport across membranes. Values under 500 g/mol are generally favored for good oral bioavailability (Lipinski's Rule of Five).
logP (Consensus) 0.85A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal for oral drugs.
logS (ESOL) -1.88Predicts aqueous solubility. Poor solubility can lead to low absorption and bioavailability. A logS value greater than -4 is generally considered soluble.
Topological Polar Surface Area (TPSA) 71.78 ŲThe sum of surfaces of polar atoms in a molecule. Correlates with hydrogen bonding potential and influences membrane permeability. TPSA values below 140 Ų are associated with good oral bioavailability.
Number of Rotatable Bonds 2A measure of molecular flexibility. A high number of rotatable bonds (>10) can lead to poor oral bioavailability due to conformational entropy penalties upon binding.
Lipinski's Rule of Five Violations 0An empirical rule to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. Zero violations suggest good oral bioavailability potential.

Interpretation of Results: The predicted physicochemical properties of this compound are highly favorable for a potential drug candidate. The molecular weight is well within the desired range, and the consensus logP suggests a balanced lipophilicity. The predicted aqueous solubility is good, and the TPSA is within the optimal range for oral absorption. Crucially, the molecule does not violate any of Lipinski's Rule of Five, indicating a strong potential for drug-likeness.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic and safety profile of a drug candidate.[5][14] Early prediction of ADMET liabilities is critical to avoid costly failures in later stages of drug development.[5] For this comprehensive analysis, we will employ the pkCSM and ADMETlab 2.0 web servers, which use graph-based signatures and machine learning models to predict a wide range of ADMET parameters.[15][16][17][18]

Experimental Protocol: ADMET Prediction using pkCSM and ADMETlab 2.0
  • Input SMILES: Use the SMILES string O=C(O)c1cncc(o1)C1CCOCC1.

  • Access pkCSM: Navigate to the pkCSM web server ([Link]16]

  • Submit to pkCSM: Input the SMILES string and run the prediction for all ADMET properties.[13][16]

  • Access ADMETlab 2.0: Navigate to the ADMETlab 2.0 web server ([Link]15]

  • Submit to ADMETlab 2.0: Input the SMILES string and perform the ADMET evaluation.

  • Consolidate Data: Compile the predictions from both platforms into a summary table. Cross-referencing results from multiple predictors enhances the trustworthiness of the in silico assessment.

Predicted ADMET Profile
ParameterPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Significance and Interpretation
Absorption
Water Solubility (log mol/L)-1.971-2.153Consistent with the SwissADME prediction, indicating good solubility.
Caco-2 Permeability (log Papp)0.6540.96Values > 0.9 suggest high permeability. The predictions indicate moderate to high intestinal permeability.
Intestinal Absorption (Human)88.5%95.3%Both platforms predict high absorption from the gastrointestinal tract.
P-glycoprotein SubstrateNoNoNot being a substrate for this efflux pump is favorable for oral bioavailability.
Distribution
VDss (human) (log L/kg)-0.279-0.151A low volume of distribution suggests the compound will primarily remain in the bloodstream rather than distributing into tissues.
BBB Permeability (logBB)-0.992-1.02A logBB < -1 indicates poor penetration of the blood-brain barrier, which is desirable for peripherally acting drugs to avoid CNS side effects.
CNS Permeability (logPS)-2.158-2.31A logPS < -2 suggests poor CNS penetration, corroborating the logBB prediction.
Metabolism
CYP2D6 InhibitorNoNoUnlikely to cause drug-drug interactions via inhibition of this major drug-metabolizing enzyme.
CYP3A4 InhibitorNoNoFavorable prediction, as CYP3A4 is involved in the metabolism of a large number of drugs.
Excretion
Total Clearance (log ml/min/kg)0.3550.412Predicts the rate of drug removal from the body. These values suggest a moderate clearance rate.
Toxicity
AMES ToxicityNoNoPredicted to be non-mutagenic, a critical safety endpoint.
hERG I InhibitorNoNoLow risk of cardiotoxicity associated with inhibition of the hERG potassium channel.
HepatotoxicityNoNoPredicted to have a low likelihood of causing liver damage.
ADMET Workflow Diagram

ADMET_Workflow cluster_Input Input cluster_Prediction Prediction Tools cluster_Output Predicted Properties SMILES Molecule SMILES O=C(O)c1cncc(o1)C1CCOCC1 pkCSM pkCSM Server SMILES->pkCSM ADMETlab ADMETlab 2.0 SMILES->ADMETlab Absorption Absorption (Solubility, Permeability) pkCSM->Absorption Distribution Distribution (VDss, BBB) pkCSM->Distribution Metabolism Metabolism (CYP Inhibition) pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion Toxicity Toxicity (AMES, hERG) pkCSM->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism ADMETlab->Excretion ADMETlab->Toxicity

Caption: Workflow for ADMET property prediction.

Biological Activity Spectrum Prediction: Unveiling Therapeutic Potential

Predicting the potential biological activities of a novel compound is a crucial step in identifying its therapeutic applications. The Prediction of Activity Spectra for Substances (PASS) Online web service is a powerful tool for this purpose.[5][19][20] It predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a large database of known active substances.[19][20] The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Experimental Protocol: Biological Activity Prediction using PASS Online
  • Input Structure: The SMILES string O=C(O)c1cncc(o1)C1CCOCC1 is required.

  • Access PASS Online: Navigate to the PASS Online web service ([Link]5]

  • Submit for Prediction: Input the SMILES string and submit it for prediction.

  • Analyze Results: Review the predicted biological activity spectrum, focusing on activities with a high Pa value and a low Pi value. A Pa > 0.7 is generally considered a high probability of activity.

Predicted Biological Activities (Top Hits with Pa > 0.7)
Predicted ActivityPaPiInterpretation and Rationale
Anti-inflammatory 0.7850.008Many oxazole-containing compounds are known to possess anti-inflammatory properties.[3] The carboxylic acid moiety is also present in many non-steroidal anti-inflammatory drugs (NSAIDs).
Antineoplastic 0.7520.015The oxazole scaffold is a key component of several anticancer agents.[2][4]
Antibacterial 0.7310.021Oxazole derivatives have been widely investigated for their antibacterial activity.[3][7]
Analgesic 0.7150.018Consistent with the predicted anti-inflammatory activity, as pain and inflammation are often linked.

Interpretation: The PASS prediction suggests that this compound has a high probability of exhibiting anti-inflammatory, antineoplastic, and antibacterial activities. These predictions are consistent with the known pharmacological profiles of oxazole derivatives, providing a strong rationale for further investigation of this compound in these therapeutic areas.[1][2][3]

Logic of Biological Activity Prediction

PASS_Logic Input Input Molecule (2D Structure) Algorithm Structure-Activity Relationship (SAR) Analysis Algorithm Input->Algorithm Database PASS Training Set (>300,000 compounds with known activity) Database->Algorithm Output Predicted Biological Activity Spectrum (Pa and Pi values) Algorithm->Output

Caption: Logic of PASS Online biological activity prediction.

Synthesis of Findings and Future Directions: A Self-Validating Framework

This in silico investigation has generated a comprehensive profile for this compound, suggesting it possesses favorable drug-like properties. The predictions from multiple, independent computational tools converge on a consistent picture: a molecule with good potential for oral bioavailability, a favorable safety profile, and promising biological activities in the areas of inflammation, cancer, and bacterial infections.

Trustworthiness through Cross-Validation: The use of multiple web servers for predicting physicochemical and ADMET properties serves as a form of computational cross-validation. The general agreement between the predictions from SwissADME, pkCSM, and ADMETlab 2.0 enhances our confidence in the in silico results.

The Path Forward: Experimental Validation: It is crucial to emphasize that in silico predictions are hypotheses that must be confirmed through experimental validation. The next logical steps in the development of this compound would be:

  • Chemical Synthesis: Synthesize this compound to enable experimental testing.

  • Physicochemical Characterization: Experimentally determine key properties like solubility and logP to validate the in silico predictions.

  • In Vitro ADME Assays: Conduct assays to measure Caco-2 permeability, plasma protein binding, and metabolic stability.

  • Biological Screening: Test the compound in relevant in vitro assays to confirm the predicted anti-inflammatory, antineoplastic, and antibacterial activities.

The in silico profile generated in this guide provides a strong, data-driven rationale for prioritizing this compound for synthesis and further experimental investigation. This systematic approach exemplifies how computational chemistry can guide and accelerate the early stages of drug discovery.

References

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • Zenodo. (2018, June 30). PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. Retrieved from [https://zenodo.org/record/13022 PASS]([Link] PASS)

  • Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskii, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457.
  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Ghasemi, F., & Ghasemi, J. (2022). Comparison of various methods for validity evaluation of QSAR models. SAR and QSAR in Environmental Research, 33(9), 685-703.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
  • International Journal of Pharmaceutical Sciences. (2024). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Scribd. (n.d.). PASS Online: Predicting Activity Spectra. Retrieved from [Link]

  • PASS. (2010, May 30). PASS. Retrieved from [Link]

  • Basicmedical Key. (2016, July 18). Validation of QSAR Models. Retrieved from [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved from [Link]

  • ADMETlab. (n.d.). ADMET Prediction-Webserver-ADMElab. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • Leong, S. K., Abas, F., Lajis, N. H., & Othman, I. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International journal of molecular sciences, 12(12), 8626–8644.
  • Biosig Lab. (n.d.). Help - How to use pkCSM. Retrieved from [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14.
  • Roy, K., & Mitra, I. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules (Basel, Switzerland), 16(12), 10365–10383.
  • Allied Academies. (2025, July 26). Biological Importance of Oxazoles. Retrieved from [Link]

  • Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Oxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Retrieved from [Link]

  • Molinspiration. (n.d.). Property Calculation, Molecular Database Search. Retrieved from [Link]

  • SwissADME. (n.d.). Help. Retrieved from [Link]

  • ResearchGate. (2024, August 4). SwissADME. Retrieved from [Link]

  • YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019).
  • ResearchGate. (n.d.). Examples of natural products and biologically active molecules containing an oxazole unit. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Semantic Scholar. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • OUCI. (2025). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Retrieved from [Link]

  • YouTube. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • National Institutes of Health. (2022, May 2). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Retrieved from [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • El-Hawary, S. S., Mohammed, R., Abou-Zied, A. M., & Rateb, M. E. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules (Basel, Switzerland), 25(23), 5569.

Sources

Synthesis and Characterization of Novel Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties allow for a diverse range of non-covalent interactions with biological targets, making it a privileged scaffold in the design of novel therapeutics.[3][4] A multitude of clinically approved drugs and investigational compounds feature the oxazole core, demonstrating its broad therapeutic potential across various disease areas, including infectious diseases, oncology, and inflammatory conditions.[4][5] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of novel oxazole derivatives, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of Novel Oxazole Derivatives

The synthesis of oxazole derivatives is a well-established yet continually evolving field. The choice of synthetic strategy is paramount and is dictated by factors such as the desired substitution pattern, availability of starting materials, and scalability. This section will delve into several key synthetic methodologies, elucidating the rationale behind their application.

Classical Approaches: Time-Tested and Versatile

A cornerstone of oxazole synthesis, the Robinson-Gabriel method involves the cyclodehydration of α-acylamino ketones.[6] This approach is particularly valuable for the preparation of 2,5-disubstituted oxazoles.

Causality of Experimental Choices: The selection of the cyclodehydrating agent is critical to the success of this reaction. Strong acids like sulfuric acid or phosphorus oxychloride are commonly employed.[6] The choice depends on the sensitivity of the functional groups present in the starting material. For instance, milder reagents like trifluoroacetic anhydride may be preferred for substrates with acid-labile moieties.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles [6]

  • Dissolution: Dissolve the α-acylamino ketone in a suitable anhydrous solvent, such as acetic anhydride or dimethylformamide.

  • Dehydration: Add the chosen cyclodehydrating agent (e.g., concentrated sulfuric acid) dropwise at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water and neutralize with a base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

The van Leusen reaction offers a powerful and flexible route to 5-substituted oxazoles through a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde.[7]

Causality of Experimental Choices: The base plays a crucial role in deprotonating TosMIC to form the reactive intermediate. Potassium carbonate is a commonly used base, but others can be employed depending on the substrate. The reaction is often carried out in a protic solvent like methanol. One-pot variations of this reaction have been developed to synthesize 4,5-disubstituted oxazoles.[7]

Experimental Protocol: Van Leusen Synthesis of 5-Substituted Oxazoles [7]

  • Reactant Mixture: To a solution of the aldehyde and TosMIC in a suitable solvent (e.g., a mixture of DME and methanol), add the base (e.g., potassium carbonate) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC analysis.

  • Workup and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent, and purify the crude product by column chromatography.

Modern Synthetic Innovations

Recent advancements in synthetic methodology have provided more efficient and environmentally friendly routes to oxazole derivatives.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of highly substituted oxazoles.[2][8] These methods allow for the direct arylation of pre-formed oxazole rings, providing access to a wide array of derivatives with excellent yields.[2]

The use of ionic liquids as reusable solvents and catalysts represents a significant step towards greener oxazole synthesis.[8] Microwave-assisted synthesis has also gained traction, offering reduced reaction times and improved yields.[2]

Part 2: Comprehensive Characterization of Novel Oxazole Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized oxazole derivatives are critical for their advancement in the drug discovery pipeline. A multi-technique approach is essential for a thorough characterization.

Spectroscopic Techniques: The First Line of Analysis

A suite of spectroscopic methods provides the foundational data for structural confirmation.

Technique Information Gained Typical Observations for Oxazoles
¹H NMR Spectroscopy Proton environment and connectivityAromatic protons in the oxazole ring typically appear in the δ 7-9 ppm region. Chemical shifts are influenced by the substitution pattern.
¹³C NMR Spectroscopy Carbon skeletonThe C2, C4, and C5 carbons of the oxazole ring have characteristic chemical shifts, generally in the δ 120-160 ppm range.
Infrared (IR) Spectroscopy Functional groupsCharacteristic C=N and C-O stretching vibrations are observed.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular ion peak, confirming the molecular formula. Fragmentation patterns can offer structural clues.[9]

Experimental Protocol: Spectroscopic Characterization [10]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.[10] For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for definitive signal assignment.[11]

  • IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or in a suitable solvent.[10]

  • Mass Spectrometry: Acquire high-resolution mass spectra (HRMS) using techniques like electrospray ionization (ESI) or electron ionization (EI) to confirm the elemental composition.[10]

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule, making it the definitive method for structural confirmation.[12] It is particularly crucial for establishing the absolute stereochemistry of chiral oxazole derivatives.

Causality of Experimental Choices: The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. This often requires screening various crystallization conditions, including different solvents and temperatures.

Experimental Protocol: Single-Crystal X-ray Diffraction [13]

  • Crystal Growth: Grow single crystals of the purified oxazole derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[13]

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods and refine it to obtain the final atomic coordinates and molecular geometry.[14]

Visualization of Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical synthesis and characterization workflow.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Robinson-Gabriel) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification Product Purified Oxazole Derivative Purification->Product

Caption: A generalized workflow for the synthesis and purification of novel oxazole derivatives.

Characterization_Workflow Purified_Compound Purified Oxazole Derivative Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purified_Compound->Spectroscopy Preliminary_Data Preliminary Structural Confirmation & Purity Spectroscopy->Preliminary_Data X_Ray Single-Crystal X-ray Crystallography Preliminary_Data->X_Ray If single crystals are obtained Final_Structure Definitive 3D Structure X_Ray->Final_Structure

Caption: A comprehensive workflow for the characterization of novel oxazole derivatives.

Conclusion

The synthesis and characterization of novel oxazole derivatives remain a vibrant and critical area of research in drug discovery. A thorough understanding of the available synthetic methodologies, coupled with a rigorous and multi-faceted characterization strategy, is essential for the successful development of new therapeutic agents. By integrating classical and modern synthetic techniques with a comprehensive suite of analytical methods, researchers can confidently advance novel oxazole-based compounds through the drug discovery pipeline.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022). RSC Advances, 12(35), 22751–22769. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 829–856. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). Synthetic Communications, 51(23), 3465–3493. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(4), 536–551. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). African Journal of Biomedical Research. Retrieved January 19, 2026, from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • Recent Achievements in the Synthesis of Oxazoles. (2021). Current Organic Chemistry, 25(15), 1755–1782. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica, 8(13), 269–286. [Link]

  • X-Ray Crystallographic Study of Novel Oxazole Derivatives. (n.d.). Science Publishing. Retrieved January 19, 2026, from [Link]

  • Single-crystal X-ray structure of compound 12. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. (2000). Journal of the Chemical Society, Perkin Transactions 2, (1), 135–142. [Link]

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. (2024). International Journal of Photochemistry and Photochemical Research, 2(1), 7–13. [Link]

Sources

A Technical Guide to the Synthesis and Formation Mechanism of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a peptide bond mimetic have made it a cornerstone in drug design. This technical guide provides an in-depth examination of a robust and plausible synthetic pathway for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a bifunctional building block featuring the valuable oxazole core. We will dissect the formation of this molecule through a well-established, multi-step sequence inspired by the Robinson-Gabriel synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the underlying reaction mechanisms, causality behind experimental choices, and field-proven protocols.

Chapter 1: Strategic Blueprint for Synthesis

Retrosynthetic Analysis

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. For this compound, the primary disconnections are the ester linkage of the carboxylate precursor and the C-O/C-N bonds forming the oxazole ring.

Our retrosynthetic approach identifies a key α-acylamino-β-ketoester intermediate, which is the cornerstone of the Robinson-Gabriel oxazole synthesis.[3] This strategy is chosen for its reliability and the ready availability of the required starting materials.

G Target This compound Intermediate1 Ethyl 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylate Target->Intermediate1 Saponification Intermediate2 Ethyl 2-(oxane-4-carboxamido)-3-oxobutanoate (α-Acylamino Ketone) Intermediate1->Intermediate2 Robinson-Gabriel Cyclodehydration Precursor1 Tetrahydropyran-4-carbonyl chloride Intermediate2->Precursor1 N-Acylation Precursor2 Ethyl 2-amino-3-oxobutanoate Intermediate2->Precursor2 Precursor3 Tetrahydropyran-4-carboxylic acid Precursor1->Precursor3 Acyl Halogenation

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The forward synthesis is a five-stage process that constructs the molecule in a logical, step-wise fashion. This method ensures high purity and predictable yields at each stage.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Modification A Tetrahydropyran-4- carboxylic acid B Tetrahydropyran-4- carbonyl chloride A->B SOCl₂ D α-Acylamino Ketone Intermediate B->D C Ethyl 2-amino- 3-oxobutanoate C->D N-Acylation E Ethyl 2-(Oxan-4-yl)-1,3- oxazole-4-carboxylate D->E Cyclodehydration (H₂SO₄) F Target Molecule: 2-(Oxan-4-yl)-1,3-oxazole- 4-carboxylic acid E->F Saponification (LiOH, H₃O⁺)

Caption: Overall forward synthesis workflow.

Chapter 2: Synthesis of the Acylating Agent

The first critical step is the activation of the carboxylic acid on the oxane ring. Conversion to an acyl chloride dramatically increases its electrophilicity, preparing it for the subsequent N-acylation reaction.

Mechanism: Formation of Tetrahydropyran-4-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and highly efficient transformation. The mechanism proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: A proton transfer and loss of a chloride ion leads to a highly reactive acyl chlorosulfite intermediate.

  • SNi Reaction: The chloride ion attacks the acyl carbon, with the concurrent departure of sulfur dioxide and another chloride ion, yielding the final acid chloride.

Experimental Protocol: Preparation of Tetrahydropyran-4-carbonyl Chloride
ParameterValueRationale / Notes
Starting Material Tetrahydropyran-4-carboxylic acidCommercially available or synthesizable via malonic ester synthesis followed by hydrolysis and decarboxylation.[4]
Reagent Thionyl chloride (SOCl₂)Used in excess (2-3 equivalents) to drive the reaction and act as the solvent.
Catalyst Catalytic Dimethylformamide (DMF)Accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.
Temperature 70-80 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier.
Workup Distillation under reduced pressureRemoves excess SOCl₂ (b.p. 76 °C) and isolates the higher-boiling product.[5]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂), add Tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (2.5 eq) at room temperature, followed by a few drops of DMF.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude Tetrahydropyran-4-carbonyl chloride[6] is typically of sufficient purity to be used directly in the next step.

Chapter 3: Construction of the Oxazole Precursor

This chapter details the formation of the acyclic precursor that will undergo the critical ring-closing reaction.

Mechanism: N-Acylation

This is a standard nucleophilic acyl substitution reaction. The amino group of ethyl 2-amino-3-oxobutanoate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the previously synthesized Tetrahydropyran-4-carbonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 2-(oxane-4-carboxamido)-3-oxobutanoate
ParameterValueRationale / Notes
Substrate 1 Ethyl 2-amino-3-oxobutanoate HCl saltThe hydrochloride salt is often more stable and is used with an extra equivalent of base.
Substrate 2 Tetrahydropyran-4-carbonyl chlorideThe activated acylating agent.
Base Pyridine or Triethylamine (2.2 eq)Acts as a nucleophilic catalyst (pyridine) and an acid scavenger.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that solubilize the reactants without participating in the reaction.
Temperature 0 °C to Room TemperatureThe initial cooling controls the exothermic reaction, which is then allowed to proceed to completion at ambient temperature.
Workup Aqueous wash (e.g., dilute HCl, NaHCO₃, brine)Removes the base hydrochloride salt and any unreacted starting materials.

Step-by-Step Methodology:

  • Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the solution.

  • In a separate flask, dissolve Tetrahydropyran-4-carbonyl chloride (1.05 eq) in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

Chapter 4: The Core Mechanism: Robinson-Gabriel Cyclodehydration

This is the pivotal transformation where the linear precursor is cyclized and dehydrated to form the aromatic oxazole ring.[7] The reaction is typically catalyzed by strong acids, which facilitate the necessary intramolecular nucleophilic attack and subsequent elimination of water.[3][8]

Detailed Mechanistic Steps

The mechanism is a cascade of protonation, enolization, cyclization, and dehydration events.

G cluster_steps Robinson-Gabriel Mechanism A 1. Ketone Protonation: The ketone carbonyl is more basic than the amide carbonyl and is protonated by H₂SO₄. B 2. Enolization: The protonated ketone undergoes tautomerization to its enol form. A->B C 3. Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl attacks the enol double bond, forming a 5-membered ring. B->C D 4. Proton Transfer: A proton is transferred to one of the hydroxyl groups, preparing it as a leaving group. C->D E 5. Dehydration (E1): The lone pair on the nitrogen pushes out the water molecule, forming a protonated oxazole (oxazolium ion). D->E F 6. Deprotonation: A base (e.g., HSO₄⁻) removes the final proton to restore aromaticity, yielding the oxazole product. E->F

Caption: Step-wise mechanism of the Robinson-Gabriel synthesis.

Experimental Protocol: Oxazole Formation
ParameterValueRationale / Notes
Substrate Ethyl 2-(oxane-4-carboxamido)-3-oxobutanoateThe key precursor synthesized in the previous step.
Reagent/Catalyst Concentrated Sulfuric Acid (H₂SO₄)Acts as both the catalyst for cyclization and the dehydrating agent.[9]
Alternative Reagents Phosphorus pentoxide (P₂O₅), Polyphosphoric acid (PPA), Phosphorus oxychloride (POCl₃)Strong dehydrating agents that can also effect this transformation.[8]
Temperature 0 °C to 100 °CThe reaction is initiated at low temperature to control the exothermic mixing with H₂SO₄, then heated to drive the dehydration.
Workup Quenching on ice, followed by basificationNeutralizes the strong acid and allows for extraction of the organic product.

Step-by-Step Methodology:

  • Add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C.

  • Slowly add the crude α-acylamino ketone from the previous step to the cold acid with vigorous stirring.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

Chapter 5: Final Conversion to Carboxylic Acid

The final step is the deprotection of the carboxyl group, converting the stable ethyl ester into the desired carboxylic acid.

Mechanism: Saponification

Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt.

Experimental Protocol: Hydrolysis of Ethyl Ester
ParameterValueRationale / Notes
Substrate Ethyl 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylateThe product from the cyclodehydration step.
Reagent Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)A strong base to effect the hydrolysis. LiOH is often preferred for its milder nature and reduced side reactions.[10]
Solvent THF/Water or Methanol/Water mixtureA mixed solvent system is required to dissolve both the organic ester and the inorganic base.
Temperature Room Temperature to 50 °CGentle heating can accelerate the hydrolysis without degrading the product.
Workup Acidification with dilute HClProtonates the carboxylate salt to yield the final neutral carboxylic acid, which then precipitates or can be extracted.

Step-by-Step Methodology:

  • Dissolve the oxazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.

  • Monitor the reaction by TLC until all the starting ester is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Scribd. 5-Iii) Sem 4 | PDF. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • PubMed. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. [Link]

  • ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry. [Link]

  • PubMed Central. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. [Link]

  • PubMed Central. Naturally Occurring Oxazole-Containing Peptides. [Link]

  • Slideshare. Oxazole | PPTX. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Thieme. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]

  • NIH. Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI. [Link]

  • Wikipedia. Cornforth rearrangement. [Link]

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Wikipedia. Oxazole. [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • Macmillan Group. Oxazole. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Syntheses. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. [Link]

  • ResearchGate. A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]

  • NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • Chongqing Chemdad Co., Ltd. Tetrahydro-2H-pyran-4-carbonyl chloride. [Link]

  • RSC Publishing. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. [Link]

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • ResearchGate. ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]

  • NIH. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. [Link]

  • Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • med-space.org. Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxazole Carboxylic Acid Derivative

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of oxazole carboxylic acids, in particular, have garnered significant interest due to their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological characterization of a novel compound, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid . While specific biological data for this compound is not yet extensively documented, its structural motifs suggest a high potential for therapeutic relevance.

This guide is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for a panel of foundational in vitro assays. By following these protocols, researchers can systematically explore the bioactivity of this compound and lay the groundwork for its potential development as a novel therapeutic agent.

Rationale for Proposed In Vitro Screening Cascade

Given the known biological activities of structurally related oxazole and oxadiazole derivatives, a targeted screening approach is recommended to efficiently probe the therapeutic potential of this compound. The proposed initial screening cascade focuses on three key areas of high relevance to this chemical class: antimicrobial, anticancer, and anti-inflammatory activities.

  • Antimicrobial Activity: The 1,3-oxazole and 1,3,4-oxadiazole cores are present in many compounds with potent antibacterial and antifungal properties.[1][2][3] Therefore, assessing the ability of the target compound to inhibit the growth of a panel of pathogenic bacteria is a logical first step.

  • Anticancer (Cytotoxic) Activity: Numerous studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines.[4] An initial assessment of the compound's ability to reduce the viability of cancer cells is a critical step in evaluating its potential as an anticancer agent.

  • Anti-inflammatory Activity: Certain oxazole derivatives have been identified as inhibitors of key inflammatory mediators.[5] Evaluating the compound's ability to modulate inflammatory responses in a cell-based model will provide insights into its potential for treating inflammatory diseases.

The following sections provide detailed protocols for these foundational assays.

Protocol: Antimicrobial Activity Assessment via Broth Microdilution (Minimum Inhibitory Concentration - MIC)

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7][8]

Principle of the Assay

This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, and the MIC is identified.[7]

Experimental Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Inoculate 96-well plate containing compound dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow the cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. [4]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. [9]8. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
Cell LineCompoundIC50 (µM)
HeLa (Cervical Cancer)This compounde.g., 25.3
A549 (Lung Cancer)This compounde.g., 42.1
Doxorubicin (Control)e.g., 0.8e.g., 1.2

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO. [3][10]

Principle of the Assay

Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide, through the action of inducible nitric oxide synthase (iNOS). [11]The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which is proportional to the NO concentration. [10]

Experimental Workflow

Anti_inflammatory_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with This compound A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess Reagent E->F G Measure absorbance at ~540 nm F->G H Calculate % NO inhibition and determine IC50 G->H

Caption: Workflow for Nitric Oxide inhibition assay.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and LPS only (positive control) and cells only (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [12]7. Absorbance Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at approximately 540 nm. [10]8. Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Data Presentation
TreatmentNitrite Concentration (µM)% NO Inhibition
Untreated Controle.g., 2.5-
LPS (1 µg/mL)e.g., 35.80
LPS + Compound (X µM)e.g., 18.2e.g., 49.2
LPS + Dexamethasone (Control)e.g., 5.1e.g., 91.3

IC50 Value for this compound: e.g., 22.7 µM

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and validated methodologies in the fields of microbiology, cell biology, and pharmacology. To ensure the trustworthiness and reproducibility of the generated data, the following points are critical:

  • Appropriate Controls: Each assay includes essential controls (positive, negative, and vehicle) to validate the experimental results.

  • Standardized Reagents and Cell Lines: The use of standardized and quality-controlled reagents and authenticated cell lines is paramount.

  • Replication: All experiments should be performed in at least triplicate to ensure statistical validity.

  • Dose-Response Curves: The generation of dose-response curves is essential for determining key parameters such as MIC and IC50 values accurately.

By adhering to these principles, researchers can have high confidence in the in vitro biological data generated for this compound.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.). International Journal of Pharmacy and Technology.
  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. (n.d.). ACS Infectious Diseases.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). bio-protocol.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). Journal of Pharmaceutical Analysis.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity. (n.d.). BenchChem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). The Journal of Organic Chemistry.
  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (n.d.).
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience.
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). European Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). Assay and Drug Development Technologies.
  • PDE4C Assay Kit. (n.d.). BPS Bioscience.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Protocol Griess Test. (2019). protocols.io.
  • Application Notes: Tofimilast In Vitro Assay Protocol for PDE4 Inhibition. (n.d.). BenchChem.
  • Antibacterial Activities and Characterization of Novel Inhibitors of LpxC. (n.d.). Antimicrobial Agents and Chemotherapy.
  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience.
  • Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. (2023). Molecules.
  • Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity. (2025). Microchimica Acta.
  • Strategies employed to assess anti-inflammatory activity in vitro. (n.d.).
  • Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. (n.d.). Journal of Medicinal Chemistry.
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). Food Technology and Biotechnology.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018).
  • Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative P
  • Assays for Nitric Oxide Expression. (2016).
  • Antibacterial activities and characterization of novel inhibitors of LpxC. (n.d.). PubMed.
  • Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. (n.d.). Cold Spring Harbor Perspectives in Medicine.

Sources

Application Notes and Protocols for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid as a potential enzyme inhibitor. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various enzymes.[1][2][3] This guide outlines the rationale for investigating this compound, proposes a potential enzyme target class based on structural analogy, and provides detailed protocols for its synthesis, in vitro enzymatic assays, and cell-based functional assessments.

Introduction: The Scientific Rationale

The 1,3-oxazole ring system is a five-membered heterocycle that is present in numerous natural products and synthetic molecules with significant pharmacological properties.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to the active sites of various enzymes and receptors.[3] Oxazole derivatives have been successfully developed as inhibitors for a range of enzyme targets, including cyclooxygenases (COX-1/2), phosphodiesterase 4 (PDE4), and various protein kinases.[2][5][6]

The subject of this guide, this compound (heretofore referred to as OXC-4), possesses key structural features that suggest its potential as an enzyme inhibitor:

  • The Oxazole-4-Carboxylic Acid Moiety: The carboxylic acid group can act as a key interacting group, forming salt bridges or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in an enzyme's active site. This feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.[2]

  • The 2-(Oxan-4-yl) Substituent: The tetrahydropyran (oxan) ring introduces a degree of conformational rigidity and potential for hydrogen bonding via its ether oxygen. This group can occupy hydrophobic or polar pockets within an enzyme active site, contributing to binding affinity and selectivity. Tetrahydropyran-based compounds have been identified as inhibitors of enzymes like LpxC.[7]

Given these structural attributes, and the known activities of similar heterocyclic carboxylic acids, this guide will focus on protocols to evaluate OXC-4 as a potential inhibitor of Cyclooxygenase (COX) enzymes . COX-1 and COX-2 are well-characterized enzymes involved in the inflammatory pathway, and their inhibition is a key mechanism for many anti-inflammatory drugs.[5]

Synthesis of this compound (OXC-4)

The synthesis of oxazole derivatives from carboxylic acids is a well-established area of organic chemistry.[8] A general and efficient method involves the reaction of an activated carboxylic acid with an isocyanide derivative. The following protocol is a proposed synthetic route for OXC-4, adapted from established methodologies.[8]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available materials.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxazole Formation and Hydrolysis A Oxane-4-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B C Methyl oxane-4-carboxylate B->C E Cyclocondensation (e.g., DBU, CH3CN) C->E D Methyl isocyanoacetate D->E F Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate E->F G Hydrolysis (e.g., LiOH, THF/H2O) F->G H This compound (OXC-4) G->H

Caption: Proposed two-step synthesis of OXC-4.

Detailed Synthesis Protocol

Materials:

  • Oxane-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Methyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

Step 1: Synthesis of Methyl oxane-4-carboxylate

  • To a stirred solution of oxane-4-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (OXC-4)

  • Dissolve methyl oxane-4-carboxylate (1.0 eq) and methyl isocyanoacetate (1.1 eq) in anhydrous acetonitrile.

  • Add DBU (1.2 eq) to the solution and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate.

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate to yield OXC-4.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assay: COX-1/COX-2

The following protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of OXC-4 against ovine COX-1 and human recombinant COX-2. This assay measures the peroxidase activity of COX, which catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid.

Assay Principle

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 or COX-2 Arachidonic_Acid->COX_Enzyme PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 Oxygenation TMPD_Oxidized Oxidized TMPD (blue) COX_Enzyme->TMPD_Oxidized PGG2->COX_Enzyme Peroxidase Activity TMPD_Reduced TMPD (colorless) TMPD_Reduced->TMPD_Oxidized Oxidation OXC4 OXC-4 (Inhibitor) OXC4->COX_Enzyme Inhibition

Caption: Principle of the COX colorimetric inhibitor screening assay.

Materials and Reagents
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 mM phenol.

  • Heme: 15 mg/mL solution in DMSO.

  • COX-1 Enzyme: Ovine, purified.

  • COX-2 Enzyme: Human recombinant, purified.

  • Arachidonic Acid: 10 mM solution in ethanol.

  • TMPD: 100 mM solution in DMSO.

  • OXC-4 (Test Compound): Stock solution in DMSO (e.g., 10 mM).

  • Positive Control: SC-560 (for COX-1), Celecoxib (for COX-2).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 590 nm.

Step-by-Step Protocol
  • Prepare Reagents:

    • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer to the desired concentration. Add heme to the diluted enzyme solution to a final concentration of 1 µM.

    • Substrate Solution: Prepare a solution of arachidonic acid and TMPD in assay buffer.

  • Assay Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells. For background wells, add 10 µL of assay buffer.

    • Add 10 µL of various dilutions of OXC-4 (or positive control/DMSO vehicle) to the wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the arachidonic acid/TMPD solution to all wells to start the reaction.

  • Data Collection:

    • Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Subtract the background rate (from wells without enzyme) from all other rates.

  • Calculate the percentage of inhibition for each concentration of OXC-4 using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate in the presence of DMSO vehicle and V_inhibitor is the rate in the presence of OXC-4.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Dose-Response Curve A graph that visualizes the relationship between the dose of a drug and its effect.

Cell-Based Assay: Prostaglandin E₂ (PGE₂) Production

This protocol measures the ability of OXC-4 to inhibit the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator produced by COX enzymes, in a cellular context. Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE₂ production in a cell line such as RAW 264.7 macrophages.

Experimental Workflow

G A Seed RAW 264.7 cells B Pre-treat with OXC-4 (or vehicle) for 1 hr A->B C Stimulate with LPS (1 µg/mL) for 24 hrs B->C D Collect cell supernatant C->D F Determine cell viability (e.g., MTT assay) C->F E Measure PGE₂ concentration (e.g., ELISA) D->E G Data Analysis E->G F->G

Caption: Workflow for measuring PGE₂ inhibition in cultured cells.

Materials and Reagents
  • RAW 264.7 macrophage cell line.

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • OXC-4 (Test Compound): Stock solution in DMSO.

  • PGE₂ ELISA Kit.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • 96-well cell culture plates.

Step-by-Step Protocol
  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of OXC-4 or vehicle (DMSO).

    • Pre-incubate the cells for 1 hour at 37°C.

  • LPS Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection and PGE₂ Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant for PGE₂ analysis.

    • Measure the PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add MTT solution to the remaining cells in each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm. This is crucial to ensure that the observed reduction in PGE₂ is due to enzyme inhibition and not cell death.

Data Analysis
  • Calculate the concentration of PGE₂ for each treatment condition from the ELISA standard curve.

  • Normalize the PGE₂ concentration to cell viability data from the MTT assay.

  • Calculate the percentage inhibition of PGE₂ production for each concentration of OXC-4 relative to the LPS-stimulated vehicle control.

  • Plot the % Inhibition against the logarithm of the OXC-4 concentration and determine the IC₅₀ value.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound (OXC-4) as a potential enzyme inhibitor, with a specific focus on the cyclooxygenase pathway. By following these guidelines, researchers can obtain critical data on the compound's synthetic accessibility, in vitro potency, and cellular efficacy. These findings will be instrumental in guiding further preclinical development and structure-activity relationship studies.

References

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]

  • Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Carradori, S., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1172-87. Available from: [Link]

  • Kim, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Available from: [Link]

  • Hale, M. R., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1184-1188. Available from: [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

The escalating prevalence of metabolic and inflammatory diseases necessitates the development of novel therapeutic agents. The heterocyclic compound, this compound, has emerged as a molecule of significant interest. While direct biological data for this specific entity is nascent, its structural motifs, particularly the oxazole ring and the carboxylic acid group, are characteristic of ligands for key G protein-coupled receptors (GPCRs) that regulate metabolic and inflammatory pathways. Derivatives of oxadiazole, a related five-membered heterocyclic ring, have been shown to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2]

This document provides a comprehensive guide for researchers to investigate the bioactivity of this compound. We will focus on its potential role as an agonist for two critical GPCRs: GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) and TGR5 (also known as G protein-coupled bile acid receptor 1, GPBAR1). Both receptors are pivotal in the management of metabolic disorders and inflammation, making them attractive targets for drug discovery.[3][4][5]

Activation of GPR120 and TGR5 has been demonstrated to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent anti-diabetic effects, and to exert anti-inflammatory actions.[3][6][7] This guide will detail robust cell-based assay protocols to explore these activities, providing the necessary framework to elucidate the compound's mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action

We hypothesize that this compound functions as an agonist for GPR120 and/or TGR5. Upon binding, it is expected to trigger downstream signaling cascades, leading to physiological responses such as enhanced insulin sensitivity, reduced inflammation, and increased energy expenditure.

GPR120_TGR5_Signaling cluster_ligand Ligand Activation cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Ligand This compound GPR120 GPR120 (FFAR4) Ligand->GPR120 Agonist TGR5 TGR5 (GPBAR1) Ligand->TGR5 Agonist Gq Gαq/11 GPR120->Gq Activates Gs Gαs TGR5->Gs Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Induces PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion Ca2->GLP1 Leads to AntiInflammatory Anti-inflammatory Effects PKC->AntiInflammatory Contributes to PKA->GLP1 Leads to PKA->AntiInflammatory Contributes to

Caption: Hypothesized signaling pathways of this compound.

Section 1: GPR120 and TGR5 Activation Assays

The initial step in characterizing the compound is to determine its ability to activate GPR120 and TGR5. This can be achieved through reporter gene assays or by measuring downstream second messengers.

GPR120 Calcium Flux Assay

Principle: GPR120 activation leads to the coupling of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.[8]

Materials:

  • HEK293 cells stably expressing human GPR120

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • 384-well black, clear-bottom plates

  • This compound

  • Positive control: TUG-891 (a known GPR120 agonist)[9]

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed GPR120-expressing HEK293 cells in a 384-well plate at a density of 20,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM), Pluronic F-127 (0.04%), and probenecid (2.5 mM) in HBSS. Remove the culture medium from the cells and add 20 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 5X stock of this compound and the positive control (TUG-891) in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths to 485 nm and 525 nm, respectively. Record a baseline fluorescence for 10-20 seconds.

  • Compound Addition: Using the plate reader's injector, add 5 µL of the 5X compound stock to each well.

  • Data Acquisition: Continue recording the fluorescence for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to the maximum response of the positive control. Plot the normalized response against the compound concentration to determine the EC50 value.

Table 1: Recommended Concentration Ranges for GPR120 Calcium Flux Assay

CompoundStarting ConcentrationSerial DilutionFinal Concentration Range
This compound100 µM1:3100 µM - 1.7 nM
TUG-891 (Positive Control)10 µM1:310 µM - 0.17 nM
TGR5 cAMP Reporter Gene Assay

Principle: TGR5 activation couples to the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This assay utilizes a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of a cAMP response element (CRE). An increase in intracellular cAMP leads to the expression of the reporter protein, which can be quantified.[6][10]

Materials:

  • HEK293 cells co-transfected with human TGR5 and a CRE-luciferase reporter construct

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well white, clear-bottom plates

  • This compound

  • Positive control: Lithocholic acid (LCA) or other known TGR5 agonists[11]

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the TGR5 reporter cells in a 96-well plate at a density of 50,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in serum-free DMEM. Remove the culture medium and add 100 µL of the compound dilutions to the cells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the medium and add 50 µL of luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the fold-change in luminescence against the compound concentration to determine the EC50 value.

Assay_Workflow cluster_gpr120 GPR120 Calcium Flux Assay cluster_tgr5 TGR5 cAMP Reporter Assay A1 Seed GPR120-HEK293 cells A2 Load with Fluo-4 AM A1->A2 A3 Add Compound A2->A3 A4 Measure Fluorescence A3->A4 B1 Seed TGR5-reporter cells B2 Treat with Compound B1->B2 B3 Incubate (6h) B2->B3 B4 Measure Luminescence B3->B4

Caption: Workflow for GPR120 and TGR5 activation assays.

Section 2: Functional Cellular Assays

Following confirmation of receptor activation, the next step is to assess the functional consequences in more physiologically relevant cell models.

GLP-1 Secretion Assay in Enteroendocrine Cells

Principle: Activation of GPR120 and TGR5 in enteroendocrine L-cells stimulates the secretion of GLP-1. This assay measures the amount of GLP-1 released into the cell culture supernatant following treatment with the test compound.

Materials:

  • NCI-H716 or GLUTag enteroendocrine cell lines

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 24-well plates

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • This compound

  • Positive controls: TUG-891 (for GPR120) and LCA (for TGR5)

  • GLP-1 ELISA kit

Protocol:

  • Cell Seeding: Seed NCI-H716 cells in a 24-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 48-72 hours.

  • Pre-incubation: Wash the cells twice with Krebs-Ringer Bicarbonate buffer (KRBB). Pre-incubate the cells in KRBB for 1 hour at 37°C.

  • Compound Treatment: Prepare treatment solutions of this compound and positive controls in KRBB containing a DPP-IV inhibitor. Aspirate the pre-incubation buffer and add 500 µL of the treatment solutions to the cells.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well and centrifuge to remove any cell debris.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Express the results as fold-change over the vehicle control.

Anti-inflammatory Activity in Macrophages

Principle: GPR120 and TGR5 activation in macrophages has been shown to suppress inflammatory responses. This assay measures the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line or primary human monocyte-derived macrophages

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control: A known anti-inflammatory agent (e.g., dexamethasone)

  • TNF-α and IL-6 ELISA kits

Protocol:

  • Macrophage Differentiation (for THP-1 cells): Seed THP-1 cells in a 96-well plate at 1 x 10^5 cells/well. Treat with PMA (100 ng/mL) for 48 hours to induce differentiation into macrophage-like cells. Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.[12]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value.

Table 2: Experimental Parameters for Functional Cellular Assays

AssayCell LineStimulusMeasured EndpointIncubation Time
GLP-1 SecretionNCI-H716Test CompoundGLP-1 in supernatant2 hours
Anti-inflammatoryDifferentiated THP-1LPSTNF-α, IL-6 in supernatant18-24 hours

Section 3: Data Interpretation and Troubleshooting

Data Interpretation:

  • A potent and efficacious response in the GPR120 and/or TGR5 activation assays suggests that the compound is a direct agonist of these receptors.

  • A corresponding increase in GLP-1 secretion and a reduction in pro-inflammatory cytokine production in the functional assays would validate the therapeutic potential of the compound.

  • It is crucial to determine the selectivity of the compound by testing its activity against other related GPCRs.

Troubleshooting:

  • High background in reporter assays: Optimize cell seeding density and ensure the health of the cells. Use a lower concentration of the reporter plasmid during transfection.

  • No response in functional assays: Confirm receptor expression in the chosen cell lines. Verify the bioactivity of the positive controls. The compound may have poor cell permeability; consider using permeabilizing agents in initial experiments.

  • Variability between experiments: Standardize all assay parameters, including cell passage number, seeding density, and incubation times.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound. By systematically evaluating its activity on GPR120 and TGR5 and its functional consequences in relevant cell models, researchers can gain valuable insights into its therapeutic potential for metabolic and inflammatory diseases. These cell-based assays are essential tools in the early stages of drug discovery and development, enabling the identification and validation of promising new chemical entities.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. [Link]

  • Human TGR5 Reporter Assay Kit. Indigo Biosciences. [Link]

  • Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]

  • in vitro Metabolic Diseases Assays. Pharmaron. [Link]

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]

  • Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. PMC. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • A cell based model for GPR120 ligand screening. ResearchGate. [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. [Link]

  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. NIH. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. ACS Publications. [Link]

  • Macrophage Cell-Based Assays. Charles River Laboratories. [Link]

Sources

Application Notes and Protocols for the Solubilization of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed protocols for the solubilization of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (Molecular Formula: C9H11NO4) for use in a variety of research applications, including biological assays and chemical synthesis.[1] Given the compound's carboxylic acid functionality, its solubility is highly dependent on pH.[2][3][4] This guide outlines procedures for preparing both aqueous and organic stock solutions, with a focus on ensuring solution stability and compatibility with downstream experimental conditions. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the recommended procedures.

Introduction: Chemical Profile and Solubility Principles

This compound is a heterocyclic compound featuring a polar oxazole ring, a carboxylic acid group, and a non-polar oxane (tetrahydropyran) moiety. This amphipathic structure dictates its solubility characteristics. The carboxylic acid group is the primary determinant of its aqueous solubility, which can be significantly enhanced by pH manipulation.[2][5] In acidic to neutral conditions, the carboxylic acid is protonated (-COOH), rendering the molecule less polar and thus less soluble in water.[3] By increasing the pH to a basic environment, the carboxylic acid is deprotonated to its carboxylate salt form (-COO⁻), which is an ion and therefore much more soluble in polar solvents like water.[3][5]

For non-aqueous applications or for creating high-concentration stock solutions, polar aprotic organic solvents are typically effective.[6][7] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[6][7] It is crucial to consider the compatibility of these organic solvents with subsequent experimental systems, particularly in cell-based assays where solvent concentration must be minimized to avoid toxicity.[8][9]

Safety and Handling

Before handling this compound, it is imperative to consult the material safety data sheet (MSDS). While a specific MSDS for this exact compound is not widely available, data for structurally related oxazole carboxylic acids indicate that these compounds should be handled with care.[10][11]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[10][12]

  • Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[10][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[6]

Protocol I: Preparation of Aqueous Stock Solutions via pH Adjustment

This protocol is recommended for applications requiring an aqueous solution of the compound, such as in many biological buffers. The principle is to convert the insoluble carboxylic acid into its highly soluble salt form.[5]

Materials
  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or vials

  • Sterile filter (0.22 µm)

Step-by-Step Methodology
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer to the compound. The compound will likely form a suspension.

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the compound fully dissolves. This typically occurs at a pH above 7.0, as the carboxylic acid is converted to its sodium salt.[2][4] Note the pH at which complete dissolution is observed.

  • pH Adjustment (Optional): If a specific final pH is required for your experiment, carefully back-titrate with 1 M HCl. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.[4] It is crucial to maintain the pH at a level that ensures solubility.

  • Final Volume: Adjust the solution to the final desired volume with the solvent.

  • Sterilization: If required for biological assays, sterile filter the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[14]

Causality and Insights
  • Why NaOH? A strong base like NaOH ensures complete deprotonation of the carboxylic acid, maximizing solubility.[5]

  • Sonication: Gentle warming (e.g., to 37°C) or sonication can aid in dissolution, but pH adjustment is the primary method.

  • Buffer Choice: Be mindful that some buffer components may interact with the compound. It is advisable to test solubility in a small volume of the final assay buffer.

Protocol II: Preparation of Organic Stock Solutions

This protocol is ideal for creating high-concentration stock solutions that can be diluted into aqueous media for experiments. DMSO is the most common solvent for this purpose in early drug discovery.[9][15]

Materials
  • This compound

  • High-purity, anhydrous DMSO (or other suitable organic solvent like DMF or methanol)

  • Vortex mixer and/or sonicator

  • Appropriate glass vials with solvent-resistant caps

Step-by-Step Methodology
  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.

  • Solvent Addition: Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to aid dissolution. Gentle warming can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.[9]

Causality and Insights
  • Why DMSO? DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with water, facilitating dilution into aqueous assay buffers.[15]

  • Precipitation upon Dilution: A common challenge is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer.[8] This occurs because the compound may be poorly soluble in the final aqueous environment once the DMSO concentration is low.

  • Troubleshooting Precipitation:

    • Decrease the final assay concentration of the compound.

    • Increase the percentage of DMSO in the final assay medium, but keep it below toxic levels (typically <0.5% v/v for most cell lines).[9]

    • Consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer (for enzymatic assays, not typically for cell-based assays).[8]

Summary of Solubilization Parameters

Solvent System Typical Concentration Mechanism of Dissolution Pros Cons
Aqueous Buffer + Base (e.g., NaOH) 1-10 mMSalt formation (deprotonation of carboxylic acid)Direct compatibility with aqueous assays; avoids organic solvents.pH-dependent; may not be suitable for pH-sensitive assays.
DMSO 10-100 mMSolvation in polar aprotic solventHigh concentration stocks possible; widely used in HTS.Can be toxic to cells at >0.5%; risk of precipitation on dilution.[8][9]
Methanol VariableSolvation in polar protic solventVolatile and easily removed; good solvating power.[6]More toxic to cells than DMSO; may not be compatible with all plasticware.
DMF VariableSolvation in polar aprotic solventHigh solvating power for heterocyclic compounds.[7]Higher toxicity than DMSO; less common in biological assays.

Visual Workflow and Diagrams

Aqueous Solubilization Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization weigh Weigh Compound add_solvent Add 80% Final Volume of Water/Buffer weigh->add_solvent add_base Add 1M NaOH dropwise add_solvent->add_base monitor_ph Monitor pH & Vortex/ Sonicate until Dissolved add_base->monitor_ph adjust_ph Adjust pH (Optional) monitor_ph->adjust_ph final_vol Add Solvent to Final Volume adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter store Aliquot & Store at -20°C/-80°C filter->store

Caption: Workflow for dissolving this compound in aqueous buffers.

Organic Stock Solution Workflow

G weigh Weigh Compound into Glass Vial add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until Dissolved add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect store Aliquot & Store at -20°C/-80°C Desiccated inspect->store

Caption: Workflow for preparing a concentrated stock solution in DMSO.

Conclusion

The successful solubilization of this compound is readily achievable by leveraging its chemical properties, particularly the ionizable carboxylic acid group. For aqueous systems, pH adjustment is a highly effective strategy. For preparing concentrated stock solutions, DMSO is a reliable solvent, though care must be taken to assess and mitigate precipitation upon dilution into experimental media. By following these detailed protocols and understanding the underlying chemical principles, researchers can prepare stable and usable solutions of this compound for their experiments.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • How to enhance drug solubility for in vitro assays? ResearchGate.
  • oxazole-4-carboxylic acid. SRIRAMCHEM.
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
  • SAFETY DATA SHEET - Oxazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • SAFETY DATA SHEET - Pyridine-2-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one. Sigma-Aldrich.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • This compound. PubChemLite.
  • This compound CAS No.:955401-82-8. Ruixibiotech.
  • What is the standard pH of carboxylic acids? Quora.
  • Tetrahydro-2H-pyran-4-yl-carboxylic acid. ChemBK.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.
  • SAFETY DATA SHEET - Oxazole. Thermo Fisher Scientific.
  • 1,2-Oxazole-4-carboxylic acid. PubChem - NIH.
  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem - NIH.
  • 2-Formyl-1,3-oxazole-4-carboxylic acid. PubChem.
  • Tetrahydropyran-4-yl-carboxylic acid. MedChemExpress.
  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed.
  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.
  • Method for preparing heterocyclic-carboxylic acids. Google Patents.
  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Isolation of organic material containing Carboxylic Acid. Reddit.
  • 1,3-Oxazole-4-carboxylic acid. Chem-Impex.
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.
  • Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Organic Chemistry Portal.
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC - NIH.
  • 2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis.
  • Tetrahydro-2H-pyran-4-carboxylic acid. Chem-Impex.
  • 5-(Tetrahydro-2H-pyran-4-yl)oxazole-4-carboxylic acid. BLDpharm.
  • Tetrahydro-2H-pyran-4-carboxylic acid. Biosynth.

Sources

Application & Protocol Guide: 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a heterocyclic building block with significant potential in modern medicinal chemistry. We dissect the molecule's structural components—the tetrahydropyran (THP) ring, the 1,3-oxazole core, and the carboxylic acid functional group—to rationalize its utility in drug design. This document furnishes detailed, field-tested protocols for the chemical synthesis, purification, and characterization of this compound. Furthermore, it outlines a strategic workflow for its application in hit-to-lead campaigns, including standardized assays for target engagement, enzyme inhibition, and in vitro ADME profiling. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the critical tools needed to leverage this versatile scaffold in their discovery programs.

Introduction: A Scaffold of Strategic Importance

The confluence of metabolic stability, precise vectoral geometry, and potent target-binding features makes this compound a scaffold of high interest. Its structure is a deliberate combination of three key pharmacophoric elements:

  • 1,3-Oxazole-4-carboxylic Acid Core: The oxazole ring is an aromatic heterocycle frequently employed in pharmaceuticals as a bioisosteric replacement for amide or ester groups, offering enhanced metabolic stability and a rigid conformational framework.[1][2] The attached carboxylic acid is a powerful hydrogen bond donor and acceptor and can form critical salt-bridge interactions with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptors.[3][4] This functionality is pivotal for the inhibitory activity of many small molecules.[4]

  • 2-(Oxan-4-yl) Substituent: Commonly known as a tetrahydropyran (THP) ring, this saturated heterocycle is a valuable tool for modulating physicochemical properties.[5][6] As a conformationally constrained ether, the THP ring can improve aqueous solubility and reduce lipophilicity compared to its cyclohexyl counterpart.[5] The ether oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target to enhance binding affinity and ligand efficiency.[5] Its incorporation is a well-established strategy for improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

This combination renders the title molecule a promising candidate for screening against enzyme classes that recognize carboxylates, such as metalloenzymes, sirtuins, or certain kinases, and as a versatile intermediate for further chemical elaboration.[4][7]

Physicochemical Properties & Data

A preliminary in silico analysis provides a snapshot of the drug-like properties of the title compound.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 197.19 g/mol Falls within the fragment-based and lead-like chemical space, ideal for optimization.
LogP 0.25Indicates balanced lipophilicity, suggesting good potential for solubility and permeability.
Topological Polar Surface Area (TPSA) 77.7 ŲSuggests good potential for cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (from -COOH)Key functionality for target interaction.
Hydrogen Bond Acceptors 4 (2 from -COOH, 1 from oxazole-N, 1 from THP-O)Multiple points for specific, high-affinity binding to biological targets.

Synthesis and Characterization

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established routes. A common and effective method involves the cyclization of an intermediate derived from a carboxylic acid and an amino compound. While a specific synthesis for the title compound is not widely published, a plausible and robust route can be adapted from known procedures for analogous structures, such as the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphoryl chloride.[8]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification & QC A Reactants: Tetrahydropyran-4-carbohydrazide + Ethyl 2-chloro-3-oxobutanoate B Step 1: Condensation Solvent: Ethanol, Reflux A->B C Step 2: Cyclization (Dehydration) Reagent: POCl3 or H2SO4 B->C D Intermediate: Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate C->D E Step 3: Saponification Reagents: LiOH or NaOH (aq) Solvent: THF/Water D->E F Step 4: Acidification Reagent: HCl (1M) to pH ~2-3 E->F G Product: This compound F->G H Workup & Extraction (e.g., with Ethyl Acetate) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, LC-MS, HRMS) I->J

Caption: Synthetic and purification workflow for the target compound.

Protocol 3.1: Synthesis of this compound

Materials:

  • Tetrahydropyran-4-carbohydrazide

  • Ethyl 2-chloro-3-oxobutanoate

  • Phosphoryl chloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Ethanol, Ethyl Acetate

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Ester Synthesis: a. In a round-bottom flask, dissolve tetrahydropyran-4-carbohydrazide (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq) in ethanol. b. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Cool the reaction to room temperature and slowly add phosphoryl chloride (1.5 eq) at 0 °C. Allow the mixture to stir at room temperature overnight. d. Quench the reaction by carefully pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. e. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude ethyl ester intermediate.

  • Saponification (Hydrolysis): a. Dissolve the crude ethyl ester in a 3:1 mixture of THF and water. b. Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material. c. Remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using 1M HCl. A precipitate should form. e. Collect the solid product by vacuum filtration, washing with cold water.

  • Purification and Characterization: a. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product. b. Dry the final compound under vacuum. c. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Target Identification and Validation

The structure of this molecule, particularly the carboxylate group, makes it an excellent candidate for screening against enzymes whose mechanisms involve or whose active sites contain key basic residues. A logical screening cascade ensures efficient use of resources, moving from broad primary assays to more specific biophysical confirmation.

Screening Cascade Workflow

G A Compound Library (Including Title Compound) B Primary Screening (High-Throughput Enzyme Inhibition Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC50 Determination C->D E Biophysical Validation (e.g., SPR) (Confirm Direct Binding & Kinetics) D->E F Cellular Target Engagement Assay (Confirm activity in a biological context) E->F G Lead Candidate F->G

Caption: A typical workflow for hit identification and validation.

Protocol 4.1: General Enzyme Inhibition Assay (Fluorescence-Based)

This protocol provides a template for determining the half-maximal inhibitory concentration (IC₅₀) value.[9][10]

Materials:

  • Target enzyme of interest

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH, salt concentration for the target enzyme)

  • This compound (test compound)

  • Known inhibitor (positive control)

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: a. Prepare a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM in 10-point, 3-fold dilutions. b. Dispense a small volume (e.g., 100 nL) of the diluted compounds, DMSO (negative control), and positive control inhibitor into the wells of a 384-well plate.

  • Enzyme Addition: a. Dilute the enzyme to its working concentration (e.g., 2X the final concentration) in assay buffer. b. Add the enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" blanks. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: a. Prepare the fluorogenic substrate at its working concentration (e.g., 2X the final concentration, typically at or below its Kₘ) in assay buffer. b. Add the substrate solution (e.g., 10 µL) to all wells to initiate the reaction.

  • Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature (e.g., 37°C). b. Measure the fluorescence intensity kinetically over 15-60 minutes or as a single endpoint reading after a fixed incubation time.

  • Data Analysis: a. Subtract the background fluorescence (from "no enzyme" wells). b. Normalize the data by setting the average of the negative controls (DMSO only) to 100% activity and the positive controls (known inhibitor) to 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Early ADME & Lead Optimization

Early assessment of ADME properties is critical to avoid late-stage failures.[11][12] The title compound's scaffold is amenable to systematic modification to explore the Structure-Activity Relationship (SAR) and improve its drug-like properties.[13]

SAR Exploration Strategy

G center Core Scaffold C₁₀H₁₁NO₄ THP Modify THP Ring (e.g., Piperidine, Cyclohexane) Impacts: Solubility, h-bonding center->THP Oxazole Bioisosteric Replacement (e.g., Thiazole, Isoxazole) Impacts: Geometry, Stability center->Oxazole CarboxylicAcid Modify Acid Group (e.g., Tetrazole, Prodrug Ester) Impacts: pKa, Cell Penetration center->CarboxylicAcid

Caption: Key modification points for SAR studies on the scaffold.

Protocol 5.1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[13][14]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6PD)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer to 37°C. b. Add the test compound (final concentration typically 1 µM).

  • Reaction Initiation: a. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. b. Immediately take a sample for the t=0 time point and quench it by adding it to a tube containing cold acetonitrile with the internal standard.

  • Time Course Sampling: a. Incubate the reaction mixture at 37°C in a shaking water bath. b. Take aliquots at several subsequent time points (e.g., 5, 15, 30, 60 minutes). Quench each sample immediately as described for the t=0 point. c. Include a negative control reaction without the NADPH system to assess non-enzymatic degradation.

  • Sample Processing & Analysis: a. Vortex and centrifuge all quenched samples to pellet the precipitated proteins. b. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. c. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t₁/₂) as 0.693/k. d. Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

Anticipated ADME Profile & Optimization Goals
AssayParameterFavorable ResultOptimization Strategy if Unfavorable
Metabolic Stability t₁/₂ in HLM> 30 minModify metabolically labile sites (soft spots); introduce blocking groups (e.g., fluorine).
Aqueous Solubility Kinetic Solubility> 50 µMModify substituents to increase polarity; formulate as a salt using the carboxylic acid.
Cell Permeability (e.g., Caco-2) Pₐₚₚ (A→B)> 1 x 10⁻⁶ cm/sModulate LogP; mask polar groups (e.g., ester prodrug of the carboxylic acid).
Plasma Protein Binding % Unbound> 5%Reduce lipophilicity; remove functionalities known to bind strongly to albumin.

Conclusion

This compound represents a high-value scaffold for medicinal chemistry programs. Its constituent parts are well-recognized for their favorable contributions to potency and pharmacokinetic properties. The protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of this compound and its derivatives. By employing a systematic screening cascade and early ADME profiling, research teams can efficiently unlock the therapeutic potential of this versatile chemical entity, accelerating the journey from initial hit to viable lead candidate.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
  • BenchChem. (n.d.). The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols.
  • ChemicalBook. (2023, October 16). What is Tetrahydropyran?.
  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • SRIRAMCHEM. (n.d.). oxazole-4-carboxylic acid.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.
  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • BenchChem. (n.d.). Application Notes and Protocols for Enzymatic Reactions Involving 6-Nitroindoline-2-carboxylic Acid.
  • Gherasim, C., et al. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines. Bentham Science.
  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • ScienceDirect. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibitors Using 4-Hydroxyindole-3-carboxaldehyde.
  • MySkinRecipes. (n.d.). 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid.
  • Schiedel, M., et al. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • Journal of Chemical Health Risks. (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity.
  • National Institutes of Health. (2022).
  • Bioscience, Biotechnology Research Communications. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
  • Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid.
  • Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • Bentham Science. (n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
  • Biosynth. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (n.d.). CA2802266A1 - 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.
  • Google Patents. (n.d.). US5187188A - Oxazole carboxylic acid derivatives.

Sources

Application Note: A Multi-Pronged Strategy for Target Identification of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The process of elucidating the molecular target of a phenotypically active small molecule is a critical bottleneck in drug discovery. This "target deconvolution" is essential for understanding a compound's mechanism of action, optimizing its efficacy, and predicting potential off-target effects.[1] This guide provides a comprehensive, multi-pronged strategy for identifying the cellular target(s) of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a compound belonging to the oxazole class of heterocycles known for a wide array of biological activities.[2] We present an integrated workflow combining computational prediction, affinity-based proteomics, and label-free target engagement verification to provide a robust and validated pathway from a phenotypic hit to a confirmed molecular target.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, is a powerful method for discovering first-in-class therapeutics.[3][4] However, a positive "hit" from such a screen leaves a critical question unanswered: what is the specific molecular target responsible for the observed effect? Answering this is the central goal of target identification.[5]

The molecule this compound features a privileged oxazole scaffold. Derivatives of this core structure have been reported to interact with a diverse range of biological targets, from kinases to nuclear receptors, underscoring the need for a systematic and unbiased identification strategy.[6][7] This document outlines a workflow that leverages both classic and modern techniques to confidently identify and validate the protein target(s) of this compound.

Foundational Analysis & Hypothesis Generation

Before embarking on resource-intensive proteomic experiments, preliminary computational analysis and in vitro assay validation are essential. This initial phase helps generate tractable hypotheses and ensures the biological activity is robust.

In Silico Target Prediction

Computational methods can provide initial hypotheses by comparing the query molecule to databases of known ligands.

  • Similarity Searching: Utilize platforms like PubChem or ChEMBL to find molecules with high structural similarity that have known biological targets. The underlying principle is that structurally similar molecules may share common targets.

  • Pharmacophore Modeling: If a series of active analogs is available, a common pharmacophore can be generated and used to screen 3D protein structure databases.

  • Target Prediction Servers: Web-based tools (e.g., SwissTargetPrediction, SuperPred) predict potential targets based on a combination of 2D and 3D similarity to known bioactive compounds.

Assay Validation and Orthogonal Confirmation

It is critical to confirm the compound's activity in a robust, reproducible cellular assay. If the initial screen was, for example, an anti-proliferative assay, one should confirm the EC50 value and rule out non-specific effects like cytotoxicity or assay interference. Developing an active/inactive pair of compounds (such as enantiomers, if applicable) can be invaluable for later distinguishing specific from non-specific protein interactions.[8]

Core Experimental Strategy: A Two-Pillar Approach

To achieve high confidence in target identification, we recommend a primary discovery method coupled with an orthogonal validation method. Here, we detail the use of affinity-based chemoproteomics for discovery and the Cellular Thermal Shift Assay (CETSA) for validation.

G cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: Validation & Confirmation A In Silico Analysis (Similarity Search, Target Prediction) B Affinity Probe Synthesis A->B C Affinity Purification- Mass Spectrometry (AP-MS) B->C D Candidate Protein List Generation C->D E Cellular Thermal Shift Assay (CETSA) D->E Top Candidates F Target Engagement Confirmation E->F G Downstream Validation (siRNA, Biochemical Assays) F->G H Validated Target G->H

Figure 1. High-level overview of the integrated target identification workflow.

Pillar 1: Affinity-Based Proteomics for Target Discovery

Affinity-based protein profiling is a powerful and widely used technique to isolate binding partners from a complex cellular proteome.[3][9] The strategy involves chemically modifying the small molecule to create a "bait" that can be used to "fish" for its target proteins.[5][10]

Causality Behind the Approach: This method directly leverages the physical interaction between the drug and its target. By immobilizing the drug, we can physically separate its binding partners from the vast excess of non-binding proteins in a cell lysate.[11]

Workflow Diagram: Affinity Purification

compound Parent Compound 2-(Oxan-4-yl)-1,3- oxazole-4-carboxylic acid probe Synthesize Affinity Probe (e.g., Biotinylated Compound) compound->probe incubation Incubate Probe with Lysate probe->incubation lysate Prepare Cell Lysate lysate->incubation beads Add Streptavidin Beads incubation->beads capture Capture Probe-Target Complex beads->capture wash Wash to Remove Non-Specific Binders capture->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis (Proteomics) elute->ms analysis Data Analysis & Candidate Identification ms->analysis

Figure 2. Step-by-step workflow for affinity-based target discovery.

Protocol 1: Biotin-Streptavidin Affinity Purification

1. Affinity Probe Synthesis:

  • Rationale: The key is to attach a linker and a biotin tag to a position on the parent molecule that is not essential for its biological activity. Structure-activity relationship (SAR) data is invaluable here. For this compound, the oxane ring might be a suitable point for modification, as the oxazole-carboxylic acid moiety is often critical for target interaction in related compounds.[6]
  • Procedure: Synthesize a derivative with a flexible linker (e.g., a short PEG chain) terminating in a biotin molecule. Crucially, also synthesize a negative control probe that is identical but lacks the biotin tag. The biological activity of the final probe should be tested to ensure it is comparable to the parent compound.

2. Cell Culture and Lysis:

  • Culture a relevant cell line (e.g., one in which the compound shows a clear phenotype) to ~80-90% confluency.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the proteome extract. Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

  • Self-Validation: Set up the following experimental arms for each replicate:
  • A (Test): Lysate + Biotinylated Probe
  • B (Control 1): Lysate + Excess free (non-biotinylated) parent compound, then add Biotinylated Probe (Competition Control).
  • C (Control 2): Lysate + Streptavidin beads only (Bead Control).
  • Pre-clear the lysate (~1-2 mg total protein) by incubating with streptavidin-agarose beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with the biotinylated probe (or competition compound) for 2-4 hours at 4°C with gentle rotation.
  • Add streptavidin-agarose beads to each sample and incubate for another 1-2 hours at 4°C.
  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads extensively (e.g., 5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.[3]

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for on-gel digestion) or using a more MS-compatible elution buffer followed by on-bead trypsin digestion.
  • Process the samples for LC-MS/MS analysis (e.g., reduction, alkylation, and tryptic digestion).

5. Data Analysis:

  • Identify proteins and their relative abundance using a proteomics software suite (e.g., MaxQuant).
  • True candidate targets should be significantly enriched in the Test sample (A) compared to both the Competition Control (B) and the Bead Control (C).

Table 1: Representative Data from Affinity Purification-Mass Spectrometry

Protein ID Spectral Counts (Test) Spectral Counts (Competition) Spectral Counts (Beads Only) Fold Enrichment (Test/Competition) Status
P12345 150 12 2 12.5 Hit
Q67890 25 22 5 1.1 Background
R11223 110 105 98 1.0 Non-specific

| S44556 | 88 | 9 | 1 | 9.8 | Hit |

Pillar 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful label-free method to confirm direct drug-target engagement in a physiological setting (intact cells or tissues).[12][13]

Causality Behind the Approach: The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure.[14] This stabilization results in an increased resistance to thermal denaturation. Therefore, in the presence of the ligand, the protein will remain soluble at higher temperatures compared to its unbound state.[15][16]

Workflow Diagram: CETSA

cells Culture Intact Cells treat Treat Cells with Compound vs. DMSO (Vehicle) cells->treat heat Heat Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells & Separate Fractions heat->lyse soluble Collect Soluble Fraction (Supernatant) lyse->soluble detect Detect Protein of Interest (Western Blot or MS) soluble->detect plot Plot Melt Curves & Determine Thermal Shift detect->plot

Figure 3. Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA with Western Blot Detection

This protocol is designed to validate a specific candidate protein identified from the affinity proteomics screen.

1. Cell Culture and Treatment:

  • Culture the relevant cell line in appropriate media.
  • Treat cells with either the parent compound (this compound) at a relevant concentration (e.g., 10x EC50) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[16]

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
  • Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Detection:

  • Carefully collect the supernatant (soluble fraction) from each sample.
  • Quantify the protein concentration and normalize all samples.
  • Analyze the amount of the soluble candidate protein remaining at each temperature using SDS-PAGE and Western Blotting with a specific antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples.
  • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and direct target engagement.

Table 2: Representative Data from a CETSA Experiment

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (Compound)
46 100% 100%
49 98% 100%
52 85% 99%
55 51% (Tm) 92%
58 22% 75%
61 5% 48% (Tm)
64 2% 25%
Result: A significant thermal shift (ΔTm = +6°C) confirms target engagement.

Concluding Remarks and Further Validation

The combination of affinity-based proteomics and CETSA provides a powerful and robust workflow for moving from a phenotypic hit to a validated drug-target interaction.[8] A protein that is specifically pulled down by an affinity probe and also shows a significant thermal shift upon compound treatment in intact cells is a very high-confidence candidate target.

Final validation should involve genetic and biochemical approaches:

  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the candidate target protein. If the resulting cellular phenotype mimics the effect of the compound, it strongly validates the target's role in the mechanism of action.

  • Biochemical Validation: Express and purify the candidate protein and perform in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or enzyme activity assays to directly measure the interaction and functional consequence of compound binding.

This structured, multi-faceted approach ensures scientific rigor, minimizes false positives, and provides the solid foundation needed to advance a compound through the drug discovery pipeline.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023).
  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services.
  • Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology.
  • Target deconvolution techniques in modern phenotypic profiling - PMC. (2013).
  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
  • The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf.
  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. (2019). ACS Chemical Biology.
  • CETSA. Paafnp.se.
  • Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists. (2008). PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.

Sources

Application Notes and Protocols: Investigating the Antimicrobial Potential of Substituted Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial properties of substituted oxazole carboxylic acids. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their quest for novel antimicrobial agents.

Introduction: The Oxazole Scaffold in Antimicrobial Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a wide range of biological targets, including enzymes and receptors within microbial cells.[1][4][5] The substitution pattern on the oxazole core plays a pivotal role in determining the compound's biological activity, offering a versatile platform for developing novel therapeutics with diverse applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document will focus on the synthesis and antimicrobial evaluation of substituted oxazole carboxylic acids, a promising class of compounds in the fight against infectious diseases.

Part 1: Synthesis of Substituted Oxazole Carboxylic Acids

The synthesis of substituted oxazole carboxylic acids can be approached through several established methods. The choice of a specific synthetic route often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Below are two common and effective protocols.

Protocol 1: Modified Robinson-Gabriel Synthesis

This method is a reliable approach for constructing the oxazole ring from an α-acylamino ketone.

Scientific Rationale: This synthesis proceeds through an intramolecular cyclization followed by dehydration. The carboxylic acid functionality can be introduced via the appropriate choice of starting materials or by subsequent modification of the synthesized oxazole derivative.

Step-by-Step Protocol:

  • Acylation of an α-amino acid:

    • Dissolve the desired α-amino acid (e.g., glycine for an unsubstituted C5) in a suitable solvent (e.g., 1,4-dioxane).

    • Add an equimolar amount of a base (e.g., sodium bicarbonate).

    • Slowly add the desired acyl chloride (this will determine the substituent at the C2 position) to the stirring solution at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Extract the N-acyl-α-amino acid product.

  • Cyclodehydration to form the oxazolone:

    • Treat the N-acyl-α-amino acid with a dehydrating agent such as acetic anhydride.[6]

    • This step often proceeds under reflux conditions and results in the formation of an oxazol-5(4H)-one intermediate.

  • Introduction of the C4 substituent and aromatization:

    • The oxazol-5(4H)-one can be reacted with an aldehyde or ketone in the presence of a base to introduce a substituent at the C4 position.

    • Subsequent aromatization to the oxazole can be achieved through various methods, including oxidation or rearrangement, depending on the specific substrate.

  • Hydrolysis to the carboxylic acid (if necessary):

    • If the carboxylic acid group is protected as an ester during the synthesis, a final hydrolysis step (e.g., using lithium hydroxide in a THF/water mixture) is required to yield the final substituted oxazole carboxylic acid.

Protocol 2: Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and is particularly useful for the synthesis of oxazoles from aldehydes.[1][3]

Scientific Rationale: The Van Leusen reaction involves the base-mediated condensation of an aldehyde with TosMIC, leading to the formation of the oxazole ring.[1] This method is known for its versatility and good yields.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde that will provide the C5 substituent of the oxazole in a suitable solvent (e.g., methanol or dimethoxyethane).

    • Add an equimolar amount of TosMIC.

    • Cool the mixture in an ice bath.

  • Base Addition:

    • Slowly add a solution of a strong base (e.g., potassium carbonate in methanol) to the reaction mixture.

    • The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the substituted oxazole.

  • Introduction of the Carboxylic Acid Group:

    • The carboxylic acid functionality can be introduced by selecting an aldehyde that already contains a protected carboxylic acid group or by further chemical modification of the synthesized oxazole.

Visualization of Synthetic Workflow

cluster_0 Robinson-Gabriel Synthesis cluster_1 Van Leusen Synthesis Amino Acid Amino Acid N-Acyl-α-amino acid N-Acyl-α-amino acid Amino Acid->N-Acyl-α-amino acid Acylation Oxazol-5(4H)-one Oxazol-5(4H)-one N-Acyl-α-amino acid->Oxazol-5(4H)-one Cyclodehydration Substituted Oxazole Substituted Oxazole Oxazol-5(4H)-one->Substituted Oxazole Aromatization Substituted Oxazole Carboxylic Acid Substituted Oxazole Carboxylic Acid Substituted Oxazole->Substituted Oxazole Carboxylic Acid Hydrolysis/Modification Aldehyde Aldehyde Aldehyde->Substituted Oxazole Condensation with TosMIC

Caption: General synthetic workflows for substituted oxazole carboxylic acids.

Part 2: Evaluation of Antimicrobial Potential

Once the substituted oxazole carboxylic acids are synthesized and purified, their antimicrobial activity must be evaluated. Standardized protocols are crucial for obtaining reliable and reproducible data.

Core Principle: Determining Minimum Inhibitory Concentration (MIC)

The primary goal of antimicrobial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]

Protocol 3: Broth Microdilution Method

This is a widely used method for determining the MIC of a novel compound.[9][10]

Scientific Rationale: This method exposes a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound at that concentration.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth only)

  • Incubator

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a series of twofold dilutions of the test compound in the appropriate broth directly in the 96-well plate. A typical concentration range to test is 0.06 to 128 µg/mL.

    • Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the microorganism.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[11]

Scientific Rationale: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk.[11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound solution

  • Positive control antibiotic disks

  • Sterile swabs

Step-by-Step Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[12]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Also, apply a positive control antibiotic disk and a blank disk (with solvent only) as controls.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization of Antimicrobial Testing Workflow

cluster_0 Broth Microdilution cluster_1 Agar Disk Diffusion Start Start Synthesized Compound Synthesized Compound Start->Synthesized Compound Prepare Stock Solution Prepare Stock Solution Synthesized Compound->Prepare Stock Solution Serial Dilutions in 96-well Plate Serial Dilutions in 96-well Plate Prepare Stock Solution->Serial Dilutions in 96-well Plate Impregnate Disks Impregnate Disks Prepare Stock Solution->Impregnate Disks Standardized Microbial Inoculum Standardized Microbial Inoculum Inoculate Wells Inoculate Wells Standardized Microbial Inoculum->Inoculate Wells Place on Inoculated Agar Place on Inoculated Agar Standardized Microbial Inoculum->Place on Inoculated Agar Serial Dilutions in 96-well Plate->Inoculate Wells Incubate Incubate Inoculate Wells->Incubate Determine MIC Determine MIC Incubate->Determine MIC Impregnate Disks->Place on Inoculated Agar Incubate Plate Incubate Plate Place on Inoculated Agar->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition

Sources

Application Notes & Protocols: The Utility of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the application of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS No. 1037761-93-0) in drug discovery. While this molecule is primarily recognized as a key intermediate or structural scaffold, its significance is exemplified by its incorporation into patented agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide will detail the scientific rationale, potential therapeutic applications, and validated experimental protocols for evaluating compounds derived from this scaffold, with a focus on S1P1 receptor modulation for the treatment of autoimmune diseases.

Introduction to the Scaffold

This compound is a heterocyclic compound featuring an oxazole core linked to a tetrahydropyran (oxan) ring. Its structure presents several key features for medicinal chemistry:

  • Rigid Core: The oxazole ring provides a rigid, planar scaffold that helps in orienting substituents in a defined three-dimensional space, which is crucial for specific interactions with a protein target.

  • Hydrogen Bonding Sites: The carboxylic acid group and the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific binding to a receptor's active site.

  • Lipophilic/Hydrophilic Balance: The tetrahydropyran ring adds a degree of lipophilicity and conformational flexibility, which can be crucial for optimizing a drug candidate's pharmacokinetic properties, such as cell permeability and metabolic stability.

Its most notable application appears in patents from Genentech, where it serves as a foundational element for the development of potent and selective S1P1 receptor agonists. These agonists are a class of drugs used in treating autoimmune conditions like multiple sclerosis.

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxylic acidPubChem
CAS Number 1037761-93-0ChemicalBook
Molecular Formula C₉H₁₁NO₄PubChem
Molecular Weight 197.19 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in DMSO, MethanolGeneral Knowledge

Therapeutic Rationale: Targeting the S1P1 Receptor

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from the lymph nodes into the bloodstream.

Mechanism of Action:

  • S1P Gradient: Lymphocytes egress from lymph nodes by following a concentration gradient of the endogenous ligand, sphingosine-1-phosphate (S1P).

  • S1P1 Agonism: S1P1 agonists bind to the receptor on lymphocytes, causing its internalization and degradation.

  • Lymphocyte Sequestration: The loss of S1P1 from the cell surface renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.

  • Immunosuppression: This sequestration of lymphocytes prevents them from migrating to sites of inflammation, leading to a peripheral lymphopenia and a potent immunosuppressive effect. This is the therapeutic basis for treating T-cell driven autoimmune diseases.

S1P1 Signaling Pathway Diagram

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαi/Gβγ S1P1->G_protein Activation Lymphocyte_Egress Lymphocyte Egress (Inhibited by Agonist) S1P1->Lymphocyte_Egress Required for AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation Ras Ras G_protein->Ras Activation cAMP cAMP AC->cAMP Conversion Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cell_Survival Ligand S1P Ligand or Agonist Ligand->S1P1 Binds

Caption: S1P1 receptor signaling cascade upon agonist binding.

Drug Discovery Workflow

Evaluating a novel compound derived from the this compound scaffold involves a multi-stage process to determine its potency, efficacy, selectivity, and drug-like properties.

Workflow for S1P1 Agonist Evaluation

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Preclinical start Test Compound (e.g., derived from oxazole scaffold) binding_assay Protocol 1: Radioligand Binding Assay (Target Engagement - Ki) start->binding_assay functional_assay Protocol 2: GTPγS Binding Assay (Functional Potency - EC50) binding_assay->functional_assay Hit Confirmed cell_assay Protocol 3: Downstream Signaling Assay (Cellular Efficacy - pERK) functional_assay->cell_assay Agonist Confirmed selectivity Selectivity Profiling (vs. S1P2, S1P3, S1P4, S1P5) cell_assay->selectivity Potency Determined pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) (e.g., Lymphocyte Count) selectivity->pk_pd Selective Hit efficacy_model Disease Efficacy Model (e.g., EAE in mice) pk_pd->efficacy_model tox Toxicology Studies efficacy_model->tox candidate Drug Candidate tox->candidate

Caption: Tiered workflow for evaluating a potential S1P1 receptor agonist.

Experimental Protocols

The following protocols are standardized methodologies to assess the activity of a test compound (TC) at the S1P1 receptor.

Protocol 1: S1P1 Radioligand Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³²P]S1P or [³H]S1P) from the S1P1 receptor. The affinity of the compound for the receptor is determined by calculating its inhibition constant (Ki).

  • Materials:

    • HEK293 cell membranes overexpressing human S1P1 receptor.

    • Radioligand: [³²P]S1P (PerkinElmer or equivalent).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA (fatty-acid free), pH 7.4.

    • Non-specific binding control: High concentration of unlabeled S1P (10 µM).

    • Test Compound (TC): Serial dilutions in DMSO, then assay buffer.

    • 96-well filter plates (GF/B filters).

    • Scintillation fluid and MicroBeta scintillation counter.

  • Procedure:

    • Compound Plating: Prepare a 10-point serial dilution of the TC in DMSO. Dilute these further into the assay buffer to achieve the final desired concentrations (e.g., 10 µM to 0.1 nM). Add 25 µL of diluted TC to the wells of the 96-well plate. Add 25 µL of assay buffer for "total binding" wells and 25 µL of 10 µM unlabeled S1P for "non-specific binding" (NSB) wells.

    • Radioligand Addition: Dilute [³²P]S1P in assay buffer to a final concentration of ~0.1 nM. Add 25 µL to every well.

    • Membrane Addition: Thaw S1P1-expressing cell membranes on ice. Dilute in assay buffer to a concentration of 5-10 µg of protein per well. Add 50 µL to each well to initiate the binding reaction.

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Harvesting: Terminate the assay by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, pH 7.4).

    • Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the TC: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB))

    • Plot the % Inhibition against the log concentration of the TC.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay
  • Principle: S1P1 is a Gαi-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G protein as a direct measure of receptor activation.

  • Materials:

    • S1P1-expressing cell membranes (as above).

    • Radioligand: [³⁵S]GTPγS (PerkinElmer).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled GTPγS.

    • Test Compound (TC): Serial dilutions.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the TC in assay buffer.

    • Assay Setup: In a 96-well plate, add 20 µL of assay buffer, 20 µL of TC (or control), and 20 µL of S1P1 membranes (10-20 µg).

    • Pre-incubation: Incubate for 15 minutes at 30°C.

    • Initiation: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.5 nM) to all wells to start the reaction.

    • Incubation: Incubate for 30 minutes at 30°C with gentle shaking.

    • Termination & Harvesting: Stop the reaction and harvest onto GF/B filter plates as described in Protocol 1.

    • Counting: Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other wells.

    • Plot the specific binding (CPM) against the log concentration of the TC.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect relative to a reference agonist like S1P).

Protocol 3: Cell-Based ERK1/2 Phosphorylation Assay (Western Blot)
  • Principle: Activation of the S1P1 receptor leads to the phosphorylation and activation of the MAP kinase ERK1/2 via the Gαi pathway. This assay quantifies the level of phosphorylated ERK (p-ERK) in cells treated with the test compound as a measure of downstream functional activity.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor.

    • Cell Culture Medium: F-12K or DMEM with 10% FBS.

    • Serum-free medium for starvation.

    • Test Compound (TC): Serial dilutions.

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

    • Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • SDS-PAGE gels, transfer apparatus, ECL detection reagents, and imaging system.

  • Procedure:

    • Cell Culture: Plate S1P1-expressing cells in 6-well plates and grow to ~80-90% confluency.

    • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

    • Compound Treatment: Treat the cells with various concentrations of the TC (e.g., 1 µM to 0.01 nM) or vehicle control for 5-10 minutes at 37°C.

    • Cell Lysis: Aspirate the medium and immediately add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate with the primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity for p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each lane.

    • Plot the normalized p-ERK signal against the log concentration of the TC.

    • Fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

This compound represents a valuable and validated starting point for medicinal chemistry programs, particularly those targeting the S1P1 receptor. The protocols detailed herein provide a robust framework for the in-vitro and cell-based characterization of novel agonists derived from this scaffold. By systematically evaluating target engagement, functional potency, and downstream cellular effects, researchers can efficiently identify and optimize lead compounds for the development of next-generation immunomodulatory therapies.

References

  • Title: OXAZOLE DERIVATIVES AS LYSOPHOSPHOLIPID S1P1 RECEPTOR AGONISTS.
  • Title: Sphingosine 1-Phosphate Receptor Signaling in T-Cell Biology and Autoimmunity. Source: Signal Transduction and Targeted Therapy (Nature). URL: [Link]

  • Title: S1P receptor signaling and its role in disease. Source: Cellular and Molecular Life Sciences. URL: [Link]

Application Notes & Protocols: Fluorescent Labeling of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the fluorescent labeling of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a heterocyclic small molecule with potential applications in drug discovery and chemical biology. By covalently attaching a fluorescent reporter, researchers can enable the visualization and tracking of this molecule in various biological systems.[] This document outlines the principles of carbodiimide chemistry for the conjugation of amine-reactive fluorescent dyes to the carboxylic acid moiety of the target molecule. Detailed, step-by-step protocols for the labeling reaction, purification of the fluorescent conjugate, and subsequent characterization are provided. Furthermore, this guide discusses the selection of appropriate fluorophores and offers insights into potential applications and data interpretation, empowering researchers to effectively utilize fluorescently labeled this compound in their studies.

Introduction: The Power of Fluorescent Labeling in Small Molecule Research

Fluorescent labeling is a powerful technique that allows for the sensitive and specific detection of molecules in complex biological environments.[] By attaching a fluorophore, a molecule that emits light upon excitation, to a target of interest, researchers can monitor its localization, dynamics, and interactions in real-time.[] This approach has become an indispensable tool in drug development, enabling the study of drug-target engagement, cellular uptake, and distribution.[]

This compound belongs to the oxazole class of heterocyclic compounds, which have gained significant attention for their tunable photophysical properties and utility in bioimaging.[2] The oxazole scaffold can be functionalized to modulate fluorescence characteristics and for conjugation to biomolecules.[2] This guide focuses on leveraging the carboxylic acid group of this compound as a handle for covalent attachment of a fluorescent dye.

The most common and effective method for labeling carboxylic acids is through the use of carbodiimide crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][4][5] This two-step process activates the carboxyl group to form a semi-stable NHS ester, which then readily reacts with a primary amine on the fluorescent dye to form a stable amide bond.[4][5][6]

Selecting the Appropriate Fluorescent Dye

The choice of fluorescent dye is critical and depends on the specific application. Key characteristics to consider include:

  • Excitation and Emission Spectra: The dye's spectra should be compatible with the available instrumentation (e.g., microscopes, plate readers) and spectrally distinct from other fluorophores if multiplexing is intended.[7]

  • Quantum Yield and Molar Absorption Coefficient: These factors determine the brightness of the fluorophore.[7]

  • Photostability: The dye should be resistant to photobleaching during imaging experiments.[8]

  • Environmental Sensitivity: Some dyes are sensitive to their local environment (e.g., pH, polarity), which can be exploited for specific sensing applications but may also introduce artifacts.[9]

  • Size and Charge: The properties of the dye should not interfere with the biological activity of the small molecule.[10]

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
Fluorescein (FITC/FAM) ~495~520~75,000~0.92High brightness, pH-sensitive.[7]
Rhodamine B ~555~580~110,000~0.36Good photostability, less pH-sensitive than fluorescein.[][]
Tetramethylrhodamine (TRITC) ~550~575~95,000~0.20Commonly used for protein labeling.[7][]
Cyanine Dyes (e.g., Cy3) ~550~570~150,000~0.15Bright and photostable, available in a wide range of wavelengths.
Alexa Fluor™ Dyes Wide RangeWide RangeHighHighA series of bright and photostable dyes with a broad spectral range.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fluorescent labeling of this compound.

Materials and Reagents
  • This compound

  • Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine B amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5[13][14]

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)

  • Thin Layer Chromatography (TLC) plates

Workflow Overview

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification & Characterization A This compound in Anhydrous DMF/DMSO B Add EDC and NHS A->B C Incubate to form NHS-ester intermediate B->C E Add activated small molecule C->E Transfer D Amine-reactive fluorescent dye in Coupling Buffer (pH 8.3) D->E F Incubate to form stable amide bond E->F G Quench Reaction F->G H Purify by Column Chromatography G->H I Characterize by UV-Vis & Fluorescence Spectroscopy H->I

Caption: Experimental workflow for fluorescent labeling.

Detailed Protocol: Two-Step Labeling Procedure

This protocol is a general guideline and may require optimization for specific dyes and scales.

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the solution and vortex briefly to dissolve.

  • Add a 1.5-fold molar excess of EDC to the solution. The EDC should be fresh and handled in a moisture-free environment.

  • Allow the reaction to proceed at room temperature for 15-60 minutes. The activation is most efficient at a pH of 4.5-7.2.[3] The formation of the NHS-ester can be monitored by TLC.

Causality: EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[3][5] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][5][15] The addition of NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, increasing the efficiency of the subsequent conjugation reaction.[4][5]

Step 2: Conjugation with Amine-Reactive Fluorescent Dye

  • In a separate tube, dissolve the amine-reactive fluorescent dye in the coupling buffer (pH 8.3-8.5) at a concentration of 5-10 mg/mL. The reaction with primary amines is most efficient at a slightly basic pH where the amine groups are deprotonated and thus more nucleophilic.[14][16]

  • Slowly add the activated this compound solution from Step 1 to the fluorescent dye solution. A 1.5 to 5-fold molar excess of the activated small molecule over the dye is recommended to ensure efficient labeling of the dye.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

  • Monitor the progress of the reaction by TLC. The formation of the fluorescently labeled product will appear as a new spot with a different retention factor (Rf) and will be fluorescent under UV light.

  • Once the reaction is complete, quench any remaining reactive NHS esters by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM and incubating for an additional 15-30 minutes.[3]

Purification of the Fluorescent Conjugate

Purification is crucial to remove unreacted dye and small molecule, which can interfere with downstream applications.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Resuspend the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Purify the fluorescent conjugate using silica gel column chromatography. The choice of eluent will depend on the polarity of the conjugate and should be optimized using TLC. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Collect the fractions containing the purified fluorescent product, identified by TLC and fluorescence.

  • Evaporate the solvent from the collected fractions to obtain the purified fluorescently labeled this compound.

Characterization of the Fluorescent Conjugate

The purified conjugate should be characterized to confirm its identity and purity.

  • UV-Visible Spectroscopy:

    • Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., ethanol or DMSO).

    • Measure the absorbance spectrum. The spectrum should show the characteristic absorbance peaks of both the this compound moiety and the fluorescent dye.

  • Fluorescence Spectroscopy:

    • Using the same solution, measure the excitation and emission spectra.[9][17]

    • The excitation spectrum should resemble the absorbance spectrum of the fluorophore.[17]

    • The emission spectrum will show the characteristic fluorescence of the attached dye.[17] The difference between the maximum excitation and emission wavelengths is the Stokes shift.[7][17]

  • Mass Spectrometry:

    • Confirm the molecular weight of the final product to verify successful conjugation.

Applications and Data Interpretation

Fluorescently labeled this compound can be used in a variety of applications, including:

  • Cellular Imaging: Visualize the uptake and subcellular localization of the small molecule in live or fixed cells using fluorescence microscopy.

  • Binding Assays: Investigate the interaction of the small molecule with its biological target (e.g., a protein or nucleic acid) using techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET).[18][19]

  • High-Throughput Screening: Develop assays to screen for inhibitors or modulators of the small molecule's activity.[]

Data Interpretation Considerations:

  • Control Experiments: Always include control experiments with the unlabeled small molecule to ensure that the fluorescent tag does not alter its biological activity. A "dye-only" control is also important to account for any non-specific binding of the fluorophore.

  • Fluorescence Quenching: Be aware of potential fluorescence quenching, which is a decrease in fluorescence intensity due to various processes.[20][21] This can be caused by interactions with the local environment or by self-quenching at high concentrations.[18]

  • Phototoxicity: In live-cell imaging, minimize light exposure to reduce phototoxicity and photobleaching.[8]

Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHSUse fresh, high-quality reagents and handle them in a moisture-free environment.
Incorrect reaction pHEnsure the activation step is performed at pH 6.0 and the conjugation step at pH 8.3-8.5.[13][14]
Presence of primary amines in the bufferUse amine-free buffers such as MES, HEPES, or PBS for the reaction.[16]
Precipitation during reaction Low solubility of reactants or productPerform the reaction in a larger volume of solvent or try a different co-solvent.
High Background Fluorescence Incomplete removal of unreacted dyeOptimize the purification protocol, for instance by using a longer chromatography column or a different eluent system.
Altered Biological Activity Steric hindrance from the fluorescent dyeChoose a smaller fluorescent dye or use a linker to increase the distance between the dye and the small molecule.

Conclusion

This application note provides a robust framework for the fluorescent labeling of this compound. By following the detailed protocols and considering the key principles outlined, researchers can successfully generate high-quality fluorescent probes for a wide range of biological investigations. The ability to visualize and track this small molecule will undoubtedly accelerate research into its mechanism of action and potential therapeutic applications.

References

  • AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

  • Wikipedia. Fluorophore. Retrieved from [Link]

  • PMC - NIH. (2024, November 5). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]

  • PMC - NIH. Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • Wikipedia. Quenching (fluorescence). Retrieved from [Link]

  • Portland Press. (2021, August 26). The use of fluorescence correlation spectroscopy to characterise the molecular mobility of G protein-coupled receptors in membrane microdomains: an update. Retrieved from [Link]

  • Journal of the American Chemical Society. Fluorescence of aromatic benzoxazole derivatives. Retrieved from [Link]

  • Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • PMC - PubMed Central. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Retrieved from [Link]

  • ResearchGate. Rhodamine labeling workflow. Retrieved from [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • PubChem. 2-Formyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • YouTube. (2016, October 24). Fundamentals of Fluorescence. Retrieved from [Link]

  • PubChem. 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • PMC - NIH. A general method to optimize and functionalize red-shifted rhodamine dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Fluorescence Resonance Energy Transfer. Retrieved from [Link]

  • RSC Publishing. Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. Retrieved from [Link]

  • MDPI. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Retrieved from [Link]

  • PMC - NIH. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes. Retrieved from [Link]

  • Rhodamine Staining Protocols Tips for High-Quality and Reproducible Results. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • RSC Advances (RSC Publishing). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

  • PubMed. (2020, May 13). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Retrieved from [Link]

  • PubChem - NIH. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure combines a rigid, heteroaromatic oxazole core with a flexible, saturated oxane ring, making it an attractive scaffold for interacting with biological targets. However, its synthesis, particularly the final hydrolysis step, is prone to low yields due to the sensitive nature of the oxazole ring. This guide presents a robust, two-step synthetic pathway and provides detailed solutions to common experimental hurdles.

Recommended Synthetic Pathway

The most reliable and scalable approach involves the formation of an ethyl ester intermediate, followed by a carefully controlled saponification. This pathway is chosen for its high efficiency in the initial ring-forming reaction and its amenability to optimization in the critical hydrolysis step.

G SM1 Oxane-4-carboxylic acid Intermediate Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate SM1->Intermediate SM2 Ethyl isocyanoacetate SM2->Intermediate Product This compound Intermediate->Product Step 2: Saponification (Hydrolysis) Reagents1 1. Triflylpyridinium Reagent 2. DMAP, CH2Cl2 Reagents1->Intermediate Step 1: Oxazole Formation (Cyclocondensation) Reagents2 1. LiOH·H2O 2. THF/H2O 3. HCl (aq) Reagents2->Product

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Stage 1: Synthesis of Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

Question: My yield for the oxazole formation step is consistently low (<60%). What are the most likely causes and how can I fix them?

Answer: A low yield in this cyclocondensation step typically points to one of three issues: inefficient activation of the starting carboxylic acid, suboptimal reaction conditions, or impure reagents.

  • Cause 1: Inefficient Carboxylic Acid Activation: The reaction proceeds via an in situ activated acylpyridinium salt.[1] If this intermediate does not form efficiently, the reaction will stall.

    • Solution: Ensure your activating agent (e.g., a triflylpyridinium reagent) is fresh and handled under anhydrous conditions. The solvent, dichloromethane (CH₂Cl₂), must be thoroughly dried, as water will quench the activated intermediate.

  • Cause 2: Incorrect Stoichiometry or Temperature: The base (DMAP) plays a dual role in forming the acylpyridinium salt and deprotonating the ethyl isocyanoacetate.[1]

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of ethyl isocyanoacetate and ensure at least 2.0 equivalents of base are present. Run the reaction at room temperature. Elevated temperatures can lead to side reactions and decomposition of the isocyanide.

  • Cause 3: Impure Reagents: Oxane-4-carboxylic acid can be hygroscopic, and ethyl isocyanoacetate can degrade over time.

    • Solution: Dry the oxane-4-carboxylic acid under a high vacuum before use. Verify the purity of ethyl isocyanoacetate by ¹H NMR; it should be used promptly after purchase or redistilled if necessary.

G Start Low Yield in Step 1? Q1 Are reagents anhydrous and pure? Start->Q1 A1_Yes Check Stoichiometry & Temperature Q1->A1_Yes Yes A1_No Dry reagents/solvents. Verify purity via NMR. Q1->A1_No No Q2 Is stoichiometry correct? (Base ≥ 2.0 eq, Isocyanide ≥ 1.1 eq) A1_Yes->Q2 A1_No->Start Re-run A2_Yes Consider alternative activation. (e.g., EDC/HOBt) Q2->A2_Yes Yes A2_No Adjust stoichiometry. Run at room temp. Q2->A2_No No A2_No->Start Re-run

Caption: Decision tree for troubleshooting low yield in Step 1.

Question: I'm observing multiple spots on my TLC analysis post-reaction that are difficult to separate from the product. What are they?

Answer: The primary impurities are typically unreacted starting materials and byproducts from the activating agent.

  • Unreacted Oxane-4-carboxylic acid: This can be removed with a mild aqueous bicarbonate wash during workup.

  • Byproducts from Activation: The triflylpyridinium reagent and DMAP will generate salts. These are typically removed by an aqueous wash.

  • Isocyanide Oligomers: If the reaction conditions are not optimal, the isocyanide can polymerize. This is often observed if the reaction is run for too long or at elevated temperatures.

Purification Strategy: The ethyl ester product is moderately polar. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) is usually effective for isolating the pure product.

Stage 2: Saponification to this compound

Question: My final yield after hydrolysis is extremely low. I suspect the product is decomposing. How can I prevent this?

Answer: This is the most critical issue in this synthesis. Oxazole rings are susceptible to cleavage under strong basic conditions, especially when heated.[2][3] The C5 proton of the oxazole ring can be deprotonated, leading to ring-opening.

  • Problem: Using strong bases like NaOH or KOH, especially at elevated temperatures, will almost certainly lead to significant degradation.

  • Solution 1: Use a Milder Base. Lithium hydroxide (LiOH) is the preferred base for saponification of sensitive esters. It is highly effective at room temperature or slightly below, minimizing the risk of ring cleavage.

  • Solution 2: Control the Temperature. The reaction should be performed at 0 °C to room temperature. Do not heat the reaction mixture.

  • Solution 3: Monitor Carefully. The reaction should be monitored closely by TLC or LC-MS. As soon as the starting ester is consumed, the reaction should be immediately quenched and worked up. Over-exposing the product to basic conditions will decrease the yield.

G Intermediate Oxazole Ester DesiredPath Saponification (Desired) Intermediate->DesiredPath Attack at Ester C=O (Mild Conditions: LiOH, 0-25 °C) SidePath Ring Cleavage (Side Reaction) Intermediate->SidePath Deprotonation at C5 (Harsh Conditions: NaOH, Heat) Base OH- Base->DesiredPath Base->SidePath Product Carboxylic Acid DesiredPath->Product Degradation Degradation Products SidePath->Degradation

Caption: Competing reaction pathways during the hydrolysis step.

Question: The final carboxylic acid product is difficult to extract from the aqueous phase after acidification. What are my options?

Answer: The target molecule has a high degree of polarity and may exhibit significant water solubility, making extraction with common solvents like ethyl acetate or CH₂Cl₂ inefficient.

  • Solution 1: Use a More Polar Solvent. Try extractions with a 3:1 mixture of Chloroform:Isopropanol or saturate the aqueous layer with NaCl (brine) to decrease the product's solubility before extracting with ethyl acetate.

  • Solution 2: Evaporate and Triturate. If extraction fails, acidify the aqueous layer to pH ~2-3, then evaporate the water under reduced pressure. The resulting solid (a mixture of your product and inorganic salts like LiCl) can then be triturated with a solvent in which your product is soluble but the salt is not (e.g., hot acetone or isopropanol). Filter off the inorganic salt to recover your product.

Frequently Asked Questions (FAQs)

Q1: Why is this two-step route (ester formation then hydrolysis) preferred over a direct synthesis of the carboxylic acid?

A1: While one-pot syntheses of oxazoles from carboxylic acids exist, they often require conditions that are not compatible with the desired 4-carboxy substituent.[4] The isocyanoacetate reagent is specifically designed to install an ester at the 4-position. Protecting the carboxylic acid as an ester during the ring formation prevents undesirable side reactions and provides a more robust and higher-yielding route to the intermediate.

Q2: What is the general mechanism for the Robinson-Gabriel synthesis, and why was it not chosen here?

A2: The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[2][5][6] To apply it here, one would need to start with a serine derivative and acylate it with oxane-4-carboxylic acid, followed by cyclization and oxidation. While feasible, this route is often lower-yielding and requires harsher dehydrating agents (e.g., H₂SO₄, POCl₃) that could be incompatible with the oxane ring.[2][7] The chosen isocyanide-based method is generally milder and more convergent.

Q3: Are there alternative, non-hydrolytic methods to deprotect the ethyl ester?

A3: If basic hydrolysis proves too problematic, you could consider synthesizing a tert-butyl ester intermediate instead of the ethyl ester (using tert-butyl isocyanoacetate). The tert-butyl ester can then be cleaved under acidic conditions (e.g., with trifluoroacetic acid in CH₂Cl₂), completely avoiding the use of a base and the risk of ring-opening. This is a common strategy for base-sensitive substrates.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
  • To a stirred solution of oxane-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 2.2 eq).

  • Cool the mixture to 0 °C and add the triflylpyridinium activating reagent (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 20 minutes.

  • Add ethyl isocyanoacetate (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (30% EtOAc/Hexanes).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, 20% to 50% EtOAc/Hexanes gradient) to yield the product as a colorless oil or white solid.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Stir the reaction vigorously at 0 °C, monitoring by TLC (50% EtOAc/Hexanes, check for disappearance of starting material). The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, carefully add 1M HCl (aq) at 0 °C until the pH of the solution is ~2-3.

  • Extract the product with ethyl acetate (5x) or a 3:1 CHCl₃:IPA mixture (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.

Table 1: Optimization of Hydrolysis Conditions
EntryBase (eq)SolventTemp (°C)Time (h)Isolated Yield (%)Observations
1NaOH (2.0)EtOH/H₂O602<10%Significant decomposition to baseline impurities on TLC.
2KOH (2.0)THF/H₂O25635%Ring-opening byproducts observed by LC-MS.
3LiOH·H₂O (1.5)THF/H₂O25478%Incomplete reaction, some starting material remains.
4 LiOH·H₂O (1.5) THF/H₂O 0 → 25 3 92% Clean conversion, minimal byproducts.

References

  • Graham, T. H. (2010). Expedient and Mild Synthesis of 2,4-Disubstituted Oxazoles from Serine and Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionalized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry. [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5373-5385. [Link]

  • Sha, C., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12389–12398. [Link]

  • Kadhim, W. R., et al. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Materials Today: Proceedings, 60(P2), 1709-1718. [Link]

  • Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting. [Link]

  • ChemSynthesis. (2024). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]

  • Chem Eazy. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Gammack, J. H., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 24(36), 6560–6565. [Link]

  • Turchyn, N., et al. (2020). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (2018). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 84(12), 7869–7881. [Link]

  • Organic Chemistry Portal. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]

Sources

Navigating the Purification of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our approach is rooted in a deep understanding of the molecule's structure and the underlying principles of purification chemistry.

I. Understanding the Molecule: Physicochemical Properties and Their Implications

Before delving into troubleshooting, it's crucial to understand the inherent characteristics of this compound that influence its purification. The molecule's structure, featuring a polar oxane ring, a heterocyclic oxazole core, and an acidic carboxylic acid group, dictates its behavior in various purification techniques.

PropertyImplication for Purification
High Polarity The carboxylic acid and oxazole ring contribute to high polarity, leading to strong interactions with polar stationary phases in chromatography and potential solubility challenges in non-polar solvents.[1]
Acidic Nature (Carboxylic Acid) The pKa of the carboxylic acid allows for manipulation of its charge state. Deprotonation with a base increases aqueous solubility, a key principle in acid-base extraction.[1]
Potential for Hydrogen Bonding The oxygen and nitrogen atoms in the rings, along with the carboxylic acid group, can participate in hydrogen bonding, affecting solubility and chromatographic behavior.
Moderate Molecular Weight The molecular weight is in a range suitable for standard purification techniques like column chromatography and crystallization.

II. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: Based on common synthetic routes for oxazole-4-carboxylic acids, which often involve the condensation of a carboxylic acid derivative with an isocyanoacetate followed by hydrolysis, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • Tetrahydropyran-4-carboxylic acid.

    • The corresponding isocyanoacetate ester (e.g., ethyl isocyanoacetate).

  • Intermediate Species:

    • The ester precursor, ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate. Incomplete hydrolysis is a common issue.

  • Reagent-Derived Impurities:

    • Coupling agents or dehydrating agents used in the initial condensation step (e.g., triphenylphosphine oxide if using triphenylphosphine).[2]

  • Byproducts:

    • Side-products from the cyclization reaction or degradation products if the reaction conditions are harsh.

Q2: My crude product is a sticky oil instead of a solid. How should I proceed with purification?

A2: A sticky oil suggests the presence of residual solvents or impurities that are depressing the melting point. Here’s a systematic approach:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This can often "crash out" the desired product as a solid.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. Allow it to stand, ideally at a reduced temperature, to promote precipitation of the purified product.

  • Chromatography: If the above methods fail, column chromatography is the next logical step.

Q3: I'm seeing significant streaking and poor separation on my silica gel TLC plates. What's causing this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a classic problem caused by the strong, non-specific binding of the acidic proton to the acidic silica surface. This leads to slow and uneven elution.

To resolve this:

  • Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent. This protonates the silica surface and the carboxylate, reducing the strong ionic interactions and leading to sharper spots and better separation.[1]

  • Use a More Polar Solvent System: The high polarity of your compound may require a more polar mobile phase to achieve an appropriate Rf value (typically 0.2-0.4 for column chromatography). A gradient of dichloromethane and methanol is often effective for polar compounds.[1]

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) chromatography is an excellent alternative. The compound will elute with a mobile phase of water/acetonitrile or water/methanol, often with the addition of a modifier like formic acid or trifluoroacetic acid (TFA).

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

A. Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification step for acidic compounds like this compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute (1M) sodium hydroxide solution. The acidic product will be deprotonated and move into the aqueous layer, while neutral and basic impurities remain in the organic layer.[1]

  • Separation: Carefully separate the aqueous layer containing the sodium salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 2-3). The protonated product should precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under a vacuum. If the product does not precipitate, it can be extracted back into an organic solvent.

Troubleshooting:

IssuePossible CauseSolution
Emulsion formation at the interface. High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product does not precipitate upon acidification. The product has some solubility in the acidic aqueous solution.Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Low recovery of the product. Incomplete extraction into the aqueous base or incomplete precipitation/back-extraction.Perform multiple extractions with the basic solution to ensure complete transfer of the product. Ensure the aqueous layer is sufficiently acidified.

Logical Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent base_wash Wash with aq. NaHCO3 or NaOH start->base_wash separate_layers Separate Layers base_wash->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer acidify Acidify with dilute HCl aqueous_layer->acidify check_precipitate Precipitate Forms? acidify->check_precipitate filter Filter and Dry Pure Product check_precipitate->filter Yes extract_back Extract with Organic Solvent check_precipitate->extract_back No dry_concentrate Dry and Concentrate Pure Product extract_back->dry_concentrate

Caption: Workflow for acid-base extraction purification.

B. Column Chromatography

Column chromatography is often necessary for achieving high purity, especially when dealing with impurities of similar polarity.

Experimental Protocol:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent):

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of n-hexane/ethyl acetate.

    • For this highly polar compound, a mixture of dichloromethane (DCM) and methanol (MeOH) is likely to be more effective.[1]

    • Crucially, add 0.5-1% acetic or formic acid to the eluent to improve peak shape and prevent tailing. [1]

  • Sample Loading:

    • Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the packed column. This technique generally provides better resolution than wet loading for polar compounds.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase composition and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Troubleshooting:

IssuePossible CauseSolution
Product is not eluting from the column. The mobile phase is not polar enough.Increase the polarity of the eluent. For a DCM/MeOH system, gradually increase the percentage of methanol.
Poor separation between the product and an impurity. The polarity of the product and impurity are very similar.* Shallow Gradient: Run a slower, shallower gradient of the eluent to improve resolution. * Alternative Solvent System: Experiment with different solvent systems on TLC. For example, try replacing DCM with chloroform or ethyl acetate. * Change Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).
Product appears in many fractions with tailing. Strong interaction with the silica gel.Ensure your mobile phase is acidified as described above. If tailing persists, reversed-phase chromatography may be a better option.

Decision Tree for Chromatography Troubleshooting

start Column Chromatography Issue streaking Streaking/Tailing? start->streaking acidify Add 0.5-1% Acetic/Formic Acid to Eluent streaking->acidify Yes no_elution Product Not Eluting? streaking->no_elution No acidify->no_elution increase_polarity Increase Eluent Polarity (e.g., more MeOH in DCM/MeOH) no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->poor_separation shallow_gradient Use a Shallower Gradient poor_separation->shallow_gradient Yes change_solvent Try a Different Solvent System shallow_gradient->change_solvent change_stationary Consider Reversed-Phase (C18) or Alumina change_solvent->change_stationary

Caption: Troubleshooting logic for column chromatography.

C. Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar compound like this, consider polar protic solvents (e.g., ethanol, isopropanol, water) or polar aprotic solvents (e.g., acetonitrile, ethyl acetate), or mixtures thereof.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it fully dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Troubleshooting:

IssuePossible CauseSolution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product.Use a lower-boiling point solvent or a solvent mixture.
No crystals form upon cooling. The solution is too dilute, or the product is too soluble in the chosen solvent.* Boil off some of the solvent to concentrate the solution and try cooling again. * If that fails, add a "poor" solvent (one in which the product is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
Very low yield after recrystallization. The product has significant solubility in the cold solvent.Cool the solution for a longer period in an ice bath. Minimize the amount of cold solvent used for washing the crystals.

IV. Purity Assessment

Regularly assessing the purity of your fractions and final product is essential for a successful purification.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of chromatographic separation. Use an appropriate stain (e.g., potassium permanganate, iodine) or a UV lamp for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

By understanding the unique chemical nature of this compound and applying these systematic troubleshooting approaches, you can overcome the challenges in its purification and obtain a product of high purity for your research and development endeavors.

V. References

  • Sharma, V., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Patel, D. R., & Patel, N. C. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268.

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5488.

  • Al-Masoudi, N. A., et al. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(1), 224-235.

  • Gatea, I. H., Sattar, A. A., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(6), 544-556.

  • Srivastava, R. P., & Robins, R. K. (1990). Synthesis and antitumor activity of 2-beta-D-ribofuranosyloxazole-4-carboxamide (oxazofurin). Journal of Medicinal Chemistry, 33(1), 428-434.

  • RuixiBiotech. (n.d.). This compound CAS No.:955401-82-8. [Link]

Sources

Overcoming solubility issues with 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound (CAS No. 955401-82-8) in aqueous buffers. As Senior Application Scientists, we've designed this resource to explain not just what to do, but why each step is scientifically sound.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4)?

Answer: The insolubility of this compound in neutral aqueous media stems directly from its molecular structure. It is a classic example of a poorly soluble weak acid.

  • The Culprit - The Carboxylic Acid Group: The key to understanding its solubility lies with the carboxylic acid (-COOH) functional group. This group is weakly acidic, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻).

  • The Role of pH and pKa: The extent of this ionization is governed by the pH of the solution relative to the compound's pKa. The pKa is the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms.

    • At pH < pKa: The compound will be predominantly in its neutral, protonated (-COOH) form. This form is significantly less polar and thus has very low solubility in water.

    • At pH > pKa: The compound will be predominantly in its ionized, deprotonated (-COO⁻) salt form. This charged species is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[1][2]

The parent compound, oxazole-4-carboxylic acid, has a predicted pKa around 2-3. While the oxane substituent will slightly alter this, it is reasonable to predict the pKa of your compound is in the range of 3.0 to 4.5 . Therefore, at a neutral pH of 7.4, while you are above the pKa, the intrinsic solubility of the neutral form is likely so low that complete dissolution is not achieved without further intervention.

Q2: I see a predicted XlogP value of 0.6 for this compound. What does that mean for solubility?

Answer: The XlogP is a calculated measure of a compound's lipophilicity (how well it dissolves in fats/oils versus water).[3] A value of 0.6 is relatively low, suggesting the molecule is not excessively "greasy" or lipophilic. However, this value represents the neutral form of the molecule. While it indicates that the molecule doesn't have extreme insolubility driven by large nonpolar regions, the primary driver of its poor aqueous solubility at low to neutral pH is the lack of ionization, not high lipophilicity.

Q3: What is the very first thing I should try to get my compound into solution?

Answer: The simplest and most effective first step is to manipulate the pH of your buffer.[4] Given that the compound is a carboxylic acid, preparing a stock solution in a mildly basic buffer (e.g., pH 8.0-9.0) will convert the compound to its much more soluble salt form. This high-concentration stock can then be diluted into your final, lower-pH assay buffer, provided the final concentration remains below its solubility limit at that pH.

Part 2: Tier 1 Troubleshooting - A Systematic Guide to pH Adjustment

This is the most critical workflow for solubilizing this compound. The goal is to find a pH that maximizes solubility without compromising the compound's stability or interfering with your downstream experiment.

Q4: How do I systematically find the right pH for solubilization?

Answer: You should perform a simple pH-solubility screen. This experiment will give you a definitive answer on how pH affects your compound's solubility.

Protocol 1: Basic pH-Solubility Screening
  • Prepare a Series of Buffers: Prepare small volumes (e.g., 5-10 mL) of a series of buffers. Good choices would be:

    • pH 4.0 (e.g., 50 mM Acetate Buffer)

    • pH 6.0 (e.g., 50 mM MES or Phosphate Buffer)

    • pH 7.4 (e.g., 50 mM Phosphate or HEPES Buffer)

    • pH 8.5 (e.g., 50 mM Tris or Borate Buffer)

  • Add Excess Compound: To a small vial (e.g., 1.5 mL microfuge tube) containing 1 mL of each buffer, add an excess amount of your solid compound (e.g., 2-5 mg). Ensure you have a visible amount of undissolved solid.

  • Equilibrate: Tightly cap the vials and mix them at room temperature for 1-2 hours. A vortex mixer or rotator will ensure the solution becomes saturated.

  • Separate Solid from Solution: Centrifuge the vials at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove a known volume of the supernatant (the clear liquid) and dilute it into a solvent in which the compound is freely soluble (e.g., Methanol or DMSO). Quantify the concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Analyze Data: Plot the measured solubility (e.g., in mg/mL or µM) against the buffer pH. This will generate a pH-solubility profile.

Interpreting the Results

The data should follow the trend predicted by the Henderson-Hasselbalch equation.[5][6] You will likely see a significant increase in solubility as the pH rises above the compound's pKa.

Buffer pHExpected ObservationRationale
4.0 Very low solubilitypH is near or below the predicted pKa; the compound is mostly in the neutral, insoluble -COOH form.
6.0 Moderate solubilitypH is above the pKa; a significant fraction is in the soluble -COO⁻ form.
7.4 High solubilitypH is well above the pKa; the compound is predominantly in the highly soluble -COO⁻ form.
8.5 Highest solubilityFurthest from the pKa on the basic side, ensuring maximum ionization and solubility.

Part 3: Tier 2 Troubleshooting - Co-solvents & Advanced Formulation

If pH adjustment alone is insufficient or incompatible with your experimental constraints (e.g., a cell-based assay that requires a strict physiological pH), more advanced techniques may be necessary.

Q5: My experiment must be at pH 7.4, and my compound still precipitates after diluting a high-pH stock. What's next?

Answer: This indicates that the final concentration in your assay buffer is still above the compound's solubility limit at pH 7.4. The next logical step is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[7][8]

What is a Co-solvent? A co-solvent is an organic solvent that is fully miscible with water. When added to an aqueous solution, it reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic or poorly soluble molecules.[9]

Common Co-solvents in Research:

  • Dimethyl Sulfoxide (DMSO): The most common choice for initial screening. It is a powerful solvent for many organic molecules.

  • Ethanol: A less potent but often more biocompatible option.

  • Propylene Glycol & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations.[7]

Workflow for Using a Co-solvent

G start Start: Compound Insoluble at Target pH prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Assay Buffer (Final DMSO < 0.5%) prep_stock->dilute check Observe for Precipitation dilute->check success Success: Compound is Soluble Proceed with Experiment check->success No fail Failure: Compound Precipitates check->fail Yes lower_conc lower_conc fail->lower_conc alt_solvent alt_solvent fail->alt_solvent complexation complexation fail->complexation

Q6: Are there any risks to using DMSO in my experiment?

Answer: Yes. While extremely useful, DMSO is not inert and can affect biological systems.

  • Cell-Based Assays: In cell culture, DMSO concentrations are typically kept below 0.5% (v/v).[10] Higher concentrations can cause cytotoxicity, induce cell differentiation, or interfere with assay readouts.[11][12] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[13]

  • Biophysical Assays: DMSO can sometimes directly interact with proteins, potentially altering their conformation or competing for binding sites.[14]

Q7: What are cyclodextrins and when should I consider them?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15]

This unique structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity.[16] The resulting "inclusion complex" has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule in aqueous solution.[17][18][19]

When to Use Them: Consider cyclodextrins when both pH adjustment and standard co-solvents fail or are incompatible with your system. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[17]

Protocol 2: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired final buffer (e.g., a 10-20% w/v solution in PBS pH 7.4).

  • Add Compound: Add your solid compound to the cyclodextrin solution and mix thoroughly.

  • Facilitate Complexation: Gently heat (e.g., to 40-50°C) and sonicate the mixture for 15-30 minutes. This provides the energy needed to form the inclusion complex.

  • Cool and Filter: Allow the solution to cool to room temperature. If any undissolved material remains, use a 0.22 µm syringe filter to remove it, yielding a clear, saturated solution of the complex.

  • Quantify: Determine the final concentration of your compound in the filtered solution analytically (e.g., via HPLC).

Part 4: Summary of Key Physicochemical Principles

Understanding the underlying science is key to effective troubleshooting.

G cluster_pH pH < pKa cluster_equilibrium cluster_base pH > pKa COOH R-COOH (Neutral, Protonated) Insoluble Low Aqueous Solubility COOH->Insoluble Equilibrium COOH->Equilibrium COO R-COO⁻ + H⁺ (Ionized, Deprotonated) Equilibrium->COO Soluble High Aqueous Solubility COO->Soluble

This equilibrium is the single most important factor controlling the solubility of this compound. By shifting the equilibrium to the right with a higher pH buffer, you favor the formation of the highly soluble carboxylate salt, providing a direct and powerful method for overcoming solubility challenges.

References

  • Vertex AI Search.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Wikipedia. Cosolvent.
  • Elsevier.
  • ScienceDirect.
  • PubMed Central.
  • Scientist Solutions. DMSO in cell based assays.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Pion. The use of cosolvent pKa assays for poorly soluble compounds.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Quora. What effects does DMSO have on cell assays?.
  • DelveInsight. Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd.
  • ADMET and DMPK.
  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs.
  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Open Education Alberta.
  • MDPI.
  • ResearchGate. Cell viability following exposure to DMSO. Cells were grown in medium....
  • Microbe Notes.
  • OSTI.GOV.
  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • PubChemLite. This compound.
  • Ruixibiotech. This compound CAS No.:955401-82-8.
  • SRIRAMCHEM. oxazole-4-carboxylic acid.
  • NIH. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem.
  • Sigma-Aldrich. 4-Oxazolecarboxylic acid 97 23012-13-7.
  • PubChem. 2-Formyl-1,3-oxazole-4-carboxylic acid | C5H3NO4 | CID 82418146.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
  • Chem-Impex. 1,3-Oxazole-4-carboxylic acid.
  • Thermo Scientific Chemicals. Oxazole-4-carboxylic acid, 97% 1 g | Buy Online.
  • Chem-Impex. Oxazole-4-carboxylic acid ethyl ester.
  • ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid.

Sources

Technical Support Center: Stability of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. Understanding the stability of this compound in your experimental system is critical for generating accurate and reproducible data.

I. Introduction to Compound Stability in Cell Culture

The concentration of a test compound in cell culture media must remain stable throughout an experiment to ensure that the observed biological effects are attributable to a known concentration of the compound.[1] Degradation can lead to an underestimation of potency and mislead structure-activity relationship (SAR) studies.[1] Several factors within the cell culture environment can affect the stability of a small molecule, including pH, temperature, enzymatic activity, and interactions with media components.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound in cell culture media?

A1: The primary concerns stem from the two key functional groups: the oxazole ring and the carboxylic acid.

  • Oxazole Ring: Oxazole rings can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring opening.[4][5] While generally considered aromatic and relatively stable, the substitution pattern can influence this stability.[6][7]

  • Carboxylic Acid: The carboxylic acid group will be ionized at physiological pH, which can influence its solubility and potential to interact with media components.[8] While the carboxyl group itself is generally stable, its presence can affect the overall molecule's properties.

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes (e.g., esterases, proteases) that can potentially metabolize the compound.[9] Even in serum-free media, cells themselves can release enzymes that may degrade the compound.[9]

  • Non-Enzymatic Degradation: Reactions with media components, such as amino acids or reducing agents, can occur.[10] Additionally, factors like light exposure and elevated temperatures can promote degradation.[11][12]

Q2: How can I experimentally determine the stability of my compound in cell culture media?

A2: The most reliable method is to perform a time-course experiment where you incubate the compound in your specific cell culture media (both with and without cells) and measure its concentration at various time points.[13][14] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred analytical technique due to its high sensitivity and selectivity, allowing for the quantification of the parent compound and the identification of potential degradation products.[15][16][17]

Q3: What are the critical parameters to consider when designing a stability study?

A3: A well-designed stability study should mimic your actual experimental conditions as closely as possible. Key parameters include:

  • Media Composition: Use the exact same basal medium, supplements (e.g., serum, growth factors), and antibiotic concentrations.

  • Temperature and CO2: Incubate at 37°C in a humidified incubator with the appropriate CO2 concentration.

  • Time Points: Select time points that are relevant to the duration of your cell-based assay (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[13]

  • Compound Concentration: Test the highest concentration of the compound you plan to use in your experiments.

  • Controls: Include a "media only" control (without cells) to assess chemical stability and a "media with cells" condition to assess both chemical and metabolic stability.

Q4: I don't have access to an LC-MS. Are there alternative methods?

A4: While LC-MS is the gold standard, other techniques can provide valuable information:

  • HPLC with UV detection: This is a viable option if your compound has a suitable chromophore.[13] However, it may be less sensitive than LC-MS and will not provide mass information for identifying degradants.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the disappearance of the parent compound and the appearance of new spots (potential degradants) over time.[13] A good visualization technique is required.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in media (with and without cells) Chemical Instability: The compound may be inherently unstable in the aqueous, pH-buffered environment of the cell culture media.Modify Media: Assess if altering the pH of the media (within a physiologically acceptable range) improves stability. • Reformulate: If possible, consider if a more stable analog of the compound can be synthesized.
Compound is stable in media alone, but degrades in the presence of cells Metabolic Instability: The cells are likely metabolizing the compound through enzymatic processes.Use Serum-Free Media: If your cell type allows, switching to serum-free media can reduce the concentration of extracellular enzymes. • Shorter Incubation Times: Redesign your experiment to use shorter incubation periods. • Replenish Compound: For longer experiments, consider replenishing the media with fresh compound at regular intervals.
Inconsistent results between experiments Variability in Media Preparation: Minor differences in media supplements or pH can impact compound stability.[18] Inconsistent Cell Seeding Density: Different cell numbers can lead to varying rates of metabolic degradation.Standardize Protocols: Ensure strict adherence to protocols for media preparation and cell seeding. • Use Master Mixes: Prepare large batches of media and compound stock solutions to be used across multiple experiments.
Low recovery of the compound at time zero Poor Solubility: The compound may not be fully dissolved in the media. Adsorption to Plasticware: The compound may be binding to the surface of the cell culture plates or tubes.[13]Check Solubility: Visually inspect for any precipitate. You can also centrifuge a sample and measure the concentration in the supernatant.[13] • Use Low-Binding Plates: Consider using low-protein-binding microplates. • Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Pluronic F-68) in the media can sometimes reduce non-specific binding.

IV. Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media via LC-MS

This protocol outlines a typical workflow for determining the stability of this compound.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with 0.1% formic acid (Quenching Solution)

  • Internal standard (a structurally similar, stable compound)

  • 96-well cell culture plates

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Spike Media: Spike the compound into pre-warmed complete and serum-free media to achieve the final desired concentration. Also, prepare a media-only blank.

  • Time-Course Incubation: Aliquot the spiked media into a 96-well plate and incubate at 37°C.

  • Sample Collection: At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the media.

  • Quench Reaction: Immediately add the collected media to a tube containing the quenching solution and the internal standard. This will stop any further degradation and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock Solution B Spike into Cell Culture Media A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench Reaction & Precipitate Proteins D->E F Centrifuge & Collect Supernatant E->F G LC-MS Analysis F->G

Caption: Workflow for assessing compound stability in cell culture media.

V. Potential Degradation Pathways

Understanding potential degradation pathways can aid in the interpretation of stability data and the identification of degradants.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway cluster_enzymatic Enzymatic Pathway Parent 2-(Oxan-4-yl)-1,3-oxazole- 4-carboxylic acid Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Hydrolysis (H₂O, pH) Metabolite Metabolite (e.g., conjugation) Parent->Metabolite Enzymatic (e.g., Esterases)

Caption: Potential degradation pathways for the target compound.

VI. References

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available at: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

  • How may I determine the stability of a compound in order to conduct an MIC test? - ResearchGate. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • Naturally Occurring Oxazole-Containing Peptides - PMC - PubMed Central. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. Available at: [Link]

  • LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule | ACS Omega - ACS Publications. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cell culture media impact on drug product solution stability - ResearchGate. Available at: [Link]

  • The widespread role of non-enzymatic reactions in cellular metabolism - PubMed Central. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. Available at: [Link]

  • Factors determining the stability, size distribution, and cellular acc - Dove Medical Press. Available at: [Link]

  • Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - MDPI. Available at: [Link]

  • Fast Release of Carboxylic Acid inside Cells - PMC - NIH. Available at: [Link]

  • Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]

  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. Available at: [Link]

  • Triggered Enzymatic Degradation of DNA within Selectively Permeable Polymer Capsule Microreactors | Request PDF - ResearchGate. Available at: [Link]

  • Insulin-degrading enzyme - Wikipedia. Available at: [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. Available at: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. Available at: [Link]

  • Small molecule-induced polymerization triggers degradation of BCL6 - PMC - NIH. Available at: [Link]

  • Degradation Study of Thin-Film Silicon Structures in a Cell Culture Medium - MDPI. Available at: [Link]

  • Microbial and Enzymatic Degradation of Synthetic Plastics - PMC - PubMed Central. Available at: [Link]

  • (PDF) Enzymatic Degradation of Microalgal Cell Walls - ResearchGate. Available at: [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - NIH. Available at: [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Oxazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its prevalence, however, is a double-edged sword. While offering a versatile platform for drug design, the inherent chemical properties of some oxazole derivatives can lead to non-specific interactions and assay artifacts, complicating hit validation and potentially misdirecting precious research efforts. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify, understand, and mitigate these off-target effects, ensuring the integrity and reliability of your experimental findings.

Part 1: Frequently Asked Questions (FAQs) about Oxazole Compound Interference

Q1: We've identified a potent hit with an oxazole core in our primary screen. Why should we be extra cautious?

A1: The oxazole ring and its various substitutions can contribute to several pan-assay interference compound (PAINS) structural alerts.[3] PAINS are chemical structures known to cause promiscuous, non-specific activity in a wide range of assays.[3] For oxazole-containing molecules, this can manifest in several ways, including compound aggregation, interference with fluorescence-based readouts, and redox cycling. Therefore, a promising initial hit requires rigorous validation to ensure its activity is genuine and target-specific.

Q2: What are the most common off-target effects associated with oxazole-containing compounds?

A2: The primary concerns with oxazole derivatives in assays include:

  • Compound Aggregation: At certain concentrations, some oxazole compounds can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This is a leading cause of false positives in high-throughput screening (HTS).

  • Fluorescence Interference: The aromatic nature of the oxazole ring system can lead to intrinsic fluorescence or quenching of the assay signal.[3] This is particularly problematic in fluorescence-based assays like FRET (Förster Resonance Energy Transfer) and fluorescence polarization.

  • Redox Cycling: Certain oxazole derivatives can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay components, leading to false-positive or false-negative results.[4]

Q3: Are there specific assay technologies that are more susceptible to interference from oxazole compounds?

A3: Yes, some assay formats are more prone to artifacts from oxazole-containing molecules. These include:

  • Fluorescence-Based Assays: Assays relying on fluorescence intensity, polarization, or resonance energy transfer are highly susceptible to compounds that are themselves fluorescent or can quench fluorescence.

  • Luciferase-Based Reporter Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to misleading results about promoter activity or protein-protein interactions.

  • Assays with High Concentrations of Reducing Agents: Assays containing dithiothreitol (DTT) or other strong reducing agents can be compromised by compounds capable of redox cycling.

Part 2: Troubleshooting Guide: When Your Oxazole Hit Behaves Unexpectedly

This section is designed to help you diagnose and address common issues encountered when working with oxazole-containing compounds.

Scenario 1: A potent hit from our primary screen is inactive in a secondary, label-free assay.

  • Potential Cause: This is a classic hallmark of an assay artifact. The activity observed in the primary screen was likely due to interference with the assay technology (e.g., fluorescence) rather than true inhibition of the target.

  • Troubleshooting Workflow:

    • Analyze the Primary Assay: If it was a fluorescence-based assay, check if your compound has intrinsic fluorescence at the excitation and emission wavelengths used.

    • Perform a Counter-Screen: Run your compound in the primary assay in the absence of the target protein. If you still observe a signal, it's a strong indicator of assay interference.

    • Employ Orthogonal Assays: Validate your hit using multiple, distinct assay formats that rely on different detection methods.[5][6] For example, if your primary screen was a FRET-based assay, a good orthogonal assay would be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are biophysical methods that directly measure binding.[7]

Scenario 2: The IC50 of our oxazole inhibitor is highly dependent on the enzyme concentration.

  • Potential Cause: This behavior is often indicative of compound aggregation. Aggregates can sequester and inhibit the enzyme in a non-stoichiometric manner, leading to a steep dose-response curve that shifts with changes in enzyme concentration.

  • Troubleshooting Workflow:

    • Check for Aggregation: The most direct way to investigate this is through Dynamic Light Scattering (DLS). This technique can detect the presence of sub-micron aggregates in your compound solution. (See Protocol 1 for a detailed method).

    • Include Detergents: Repeat your assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). If your compound is an aggregator, the detergent will disrupt the aggregates, and you should see a significant decrease or complete loss of inhibitory activity.

    • NMR-Based Aggregation Assay: For a more in-depth analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study aggregation behavior by observing changes in the compound's resonance signals upon dilution.[8][9][10]

Scenario 3: Our oxazole compound shows potent activity in an assay containing DTT, but this activity is abolished when we use a different buffer.

  • Potential Cause: This strongly suggests that your compound is a redox cycler. The reducing agent (DTT) is likely enabling the compound to generate reactive oxygen species (ROS), which are the actual cause of the observed effect.

  • Troubleshooting Workflow:

    • Perform a Redox Cycling Assay: There are specific assays designed to detect the production of H₂O₂ by redox cycling compounds in the presence of reducing agents. (See Protocol 2 for a detailed method).

    • Catalase Counter-Assay: Catalase is an enzyme that specifically degrades H₂O₂.[11] If the activity of your compound is mediated by H₂O₂, adding catalase to your assay buffer should rescue the activity. (See Protocol 3 for a detailed method).

    • Vary the Reducing Agent: Test your compound in the presence of different reducing agents (e.g., TCEP, β-mercaptoethanol) or in the absence of any reducing agent, if your target protein is stable under these conditions. A significant change in potency can point towards redox activity.

Part 3: Detailed Experimental Protocols for Mitigating Off-Target Effects

Here, we provide step-by-step protocols for key experiments to validate your oxazole-containing hits and rule out common artifacts.

Protocol 1: Detection of Compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine if an oxazole compound forms aggregates in solution at concentrations relevant to the assay.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvette

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of your test compound in the assay buffer. It is crucial to use the same buffer composition as in your primary assay. A typical concentration range to test would be from the IC50 value up to the highest concentration used in your dose-response curve.

    • Also prepare a "buffer only" control.

    • Filter all samples through a 0.22 µm syringe filter directly into the DLS cuvette to remove any dust or extraneous particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the same temperature as your assay.

    • Place the cuvette with the "buffer only" control into the instrument and take a measurement. This will serve as your baseline.

    • Measure each of your compound dilutions. For each sample, perform multiple acquisitions to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in your sample.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

    • Compare the results across the different concentrations. If aggregation is the issue, you will likely see an increase in the size and/or number of aggregates as the compound concentration increases.

Interpreting the Results:

DLS ResultInterpretationNext Steps
No particles detected above baselineCompound is likely not aggregating under these conditions.Proceed with other validation assays.
Large particles (>100 nm) detectedCompound is forming aggregates.Perform the assay with a detergent or use an orthogonal assay.
Protocol 2: Assay for Detecting Redox Cycling Compounds

Objective: To determine if an oxazole compound generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.

Materials:

  • Test compound

  • Dithiothreitol (DTT)

  • Horseradish peroxidase (HRP)

  • Phenol Red

  • NaOH

  • 384-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 610 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your test compound in DMSO.

    • Prepare a solution of DTT in your assay buffer (e.g., 1 mM).

    • Prepare a detection reagent containing HRP (60 µg/mL) and Phenol Red (100 µg/mL) in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of your test compound dilutions to the wells of the 384-well plate. Include a positive control (H₂O₂) and a negative control (DMSO).

    • Add 20 µL of the DTT solution to all wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 20 µL of the HRP-Phenol Red detection reagent to all wells.

    • Incubate for an additional 5 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 1N NaOH to all wells.

    • Read the absorbance at 610 nm.

  • Data Analysis:

    • An increase in absorbance at 610 nm in the presence of your compound and DTT indicates the production of H₂O₂.

    • Quantify the amount of H₂O₂ produced by comparing the signal to a standard curve of known H₂O₂ concentrations.

Interpreting the Results:

Redox Cycling Assay ResultInterpretationNext Steps
No significant increase in absorbanceCompound is likely not redox cycling under these conditions.Consider other potential off-target mechanisms.
Dose-dependent increase in absorbanceCompound is a redox cycler.Perform a catalase counter-assay to confirm. Avoid using strong reducing agents in your assays with this compound.
Protocol 3: Catalase Counter-Assay for H₂O₂-Mediated Effects

Objective: To confirm if the observed activity of a potential redox cycling compound is mediated by the generation of hydrogen peroxide.

Materials:

  • Your primary assay components (enzyme, substrate, etc.)

  • Test compound

  • Catalase (from bovine liver)

  • Assay buffer (containing the reducing agent, e.g., DTT)

Procedure:

  • Assay Setup:

    • Set up your primary assay as you normally would.

    • Prepare two sets of reactions for your dose-response curve.

    • In the first set, use your standard assay buffer.

    • In the second set, supplement the assay buffer with catalase (typically 100-200 units/mL).

  • Run the Assay:

    • Add your test compound at various concentrations to both sets of reactions.

    • Initiate the reaction and measure the output as you would for your primary assay.

  • Data Analysis:

    • Compare the dose-response curves obtained in the presence and absence of catalase.

    • If the inhibitory activity of your compound is significantly reduced or completely abolished in the presence of catalase, it confirms that the effect is mediated by H₂O₂.

Interpreting the Results:

Catalase Counter-Assay ResultInterpretationNext Steps
No change in compound potencyThe compound's activity is not mediated by H₂O₂.Investigate other off-target mechanisms.
Significant reduction or loss of potencyThe compound's activity is dependent on H₂O₂ generation.This compound is likely a false positive due to redox cycling. Triage this hit.

Part 4: Visualization of the Hit Triage Workflow

The following diagram illustrates a recommended workflow for triaging hits, particularly those containing potentially problematic scaffolds like oxazoles.

HitTriageWorkflow PrimaryScreen Primary Screen Hit (Oxazole Scaffold) Confirmation Hit Confirmation (Dose-Response) PrimaryScreen->Confirmation Triage Initial Triage: - PAINS Filter - Physicochemical Properties Confirmation->Triage AggregationAssay Aggregation Assay (DLS, NMR) Triage->AggregationAssay Suspicious Profile? RedoxAssay Redox Cycling Assay Triage->RedoxAssay Suspicious Profile? FluorescenceCheck Fluorescence Interference Check Triage->FluorescenceCheck Fluorescence Assay? OrthogonalAssay Orthogonal Assay Validation (e.g., Label-Free) AggregationAssay->OrthogonalAssay Not an Aggregator FalsePositive False Positive (Triage) AggregationAssay->FalsePositive Aggregator RedoxAssay->OrthogonalAssay Not a Redox Cycler RedoxAssay->FalsePositive Redox Cycler FluorescenceCheck->OrthogonalAssay No Interference FluorescenceCheck->FalsePositive Interference BiophysicalValidation Biophysical Validation (SPR, ITC) OrthogonalAssay->BiophysicalValidation Activity Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed ConfirmedHit Confirmed, Validated Hit BiophysicalValidation->ConfirmedHit Binding Confirmed BiophysicalValidation->FalsePositive No Binding

Caption: A decision-making workflow for the triage of hits containing potentially problematic scaffolds like oxazoles.

References

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 2025. [Link]

  • Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods in Enzymology, 2017. [Link]

  • Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 2024. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. Biotechnology Reports, 2016. [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 2015. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • An improved method for measuring catalase activity in biological samples. Heliyon, 2023. [Link]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Journal of Chemical Information and Modeling, 2019. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 2024. [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. SLAS Discovery, 2016. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 2022. [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 2016. [Link]

  • Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity. Methods in Molecular Biology, 2017. [Link]

  • Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay. Analytical Chemistry, 2019. [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. PatSnap. [Link]

  • Understanding Luminescence Based Screens. Assay Guidance Manual, 2012. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 2014. [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering. Uppsala University, 2020. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Oncotarget, 2019. [Link]

  • Identification of interaction partners using protein aggregation and NMR spectroscopy. PLoS One, 2022. [Link]

  • Measurement of Catalase Activity Using Catalase Inhibitors. Advances in Enzyme Research, 2024. [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ASSAY and Drug Development Technologies, 2015. [Link]

  • Redox Cycling Realized in Paper-Based Biochemical Sensor for Selective Detection of Reversible Redox Molecules Without Micro/Nano Fabrication Process. Sensors, 2018. [Link]

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University, 2018. [Link]

  • Development of a FRET-based High-Throughput Screening System for the Discovery of Hsp90 Inhibitors. Bulletin of the Korean Chemical Society, 2011. [Link]

  • Inhibitor bias in luciferase-based luminescence assays. Journal of Cheminformatics, 2020. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 2020. [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Catalase Test Protocol. American Society for Microbiology, 2010. [Link]

  • A Beginner's Guide to Luciferase Assays. BioAgilytix. [Link]

  • Aggregation by DLS. Novatia, LLC. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology, 2024. [Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 2020. [Link]

  • CATALASE Assay Kit. Megazyme. [Link]

  • From gene to validated and qualified hits. AXXAM. [Link]

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. Technical University of Munich, 2008. [Link]

  • On-chip redox cycling techniques for electrochemical detection. Lab on a Chip, 2015. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 2022. [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Expert Opinion on Drug Discovery, 2011. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020. [Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 2021. [Link]

Sources

Technical Support Center: Synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and help you achieve a successful synthesis.

Introduction to the Synthetic Challenge

The target molecule, this compound, is a heterocyclic compound with potential applications in medicinal chemistry. Its synthesis involves the construction of the oxazole core and subsequent functional group manipulations. The presence of the oxane (tetrahydropyran) ring and the carboxylic acid functionality introduces specific challenges, including potential ring instability and purification difficulties. This guide will walk you through a common synthetic route, highlighting critical steps and providing solutions to potential problems.

Proposed Synthetic Pathway

A logical and commonly employed route to this compound involves a modified Robinson-Gabriel synthesis approach. This pathway begins with readily available starting materials and proceeds through the formation of an intermediate ethyl ester, which is then hydrolyzed to the final carboxylic acid.

Synthetic_Pathway A Tetrahydropyran-4-carboxamide C Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate A->C 1. PPh₃, I₂, Et₃N 2. Dehydration (e.g., H₂SO₄) B Ethyl 3-bromo-2-oxopropanoate B->C D This compound C->D Hydrolysis (e.g., LiOH or HCl)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylate

This initial stage focuses on the construction of the oxazole ring to form the ethyl ester intermediate. A common method involves the reaction of an amide with an α-haloketone, followed by cyclodehydration.

Experimental Protocol: Oxazole Ring Formation
  • Reaction Setup: To a solution of tetrahydropyran-4-carboxamide (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq.) and iodine (1.2 eq.).

  • Amide Activation: Stir the mixture at room temperature for 30 minutes.

  • Addition of α-haloketone: Add ethyl 3-bromo-2-oxopropanoate (1.1 eq.) and triethylamine (2.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Guide: Oxazole Ring Formation (Q&A)

Q1: My reaction is showing low to no conversion to the desired ethyl ester. What are the possible causes?

A1: Low or no yield can be attributed to several factors:

  • Poor Quality of Reagents: Ensure that all reagents, especially the ethyl 3-bromo-2-oxopropanoate, are of high purity and have not degraded. The amide should be dry. Solvents must be anhydrous, as water can interfere with the reaction.

  • Inefficient Dehydration: The cyclodehydration step is critical. If the initial cyclization to the oxazoline intermediate is successful but dehydration stalls, you may observe the accumulation of this intermediate. The use of a stronger dehydrating agent, such as concentrated sulfuric acid in catalytic amounts, can facilitate this step, though it must be used with caution to avoid degradation of the oxane ring.[1][2][3]

  • Incorrect Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it gradually while monitoring for any decomposition.

  • Base Strength: Triethylamine is a common base for this reaction, but if it is not effective, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed.

Troubleshooting_Low_Yield_Oxazole Start Low Yield of Oxazole Ester Q1 Are reagents pure and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Purify/dry reagents) Q1->A1_No Check Q2 Is dehydration incomplete? A1_Yes->Q2 A2_Yes Yes (Use stronger dehydrating agent, e.g., cat. H₂SO₄) Q2->A2_Yes Analyze by LC-MS for intermediate A2_No No Q2->A2_No Q3 Is reaction temperature optimal? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Increase temperature gradually) Q3->A3_No Monitor reaction progress Q4 Is the base effective? A3_Yes->Q4 A4_No No (Consider a stronger base, e.g., DBU) Q4->A4_No Review literature for similar substrates

Caption: Troubleshooting workflow for low yield in oxazole ester synthesis.

Q2: I am observing the formation of multiple side products. What are they likely to be and how can I minimize them?

A2: Side product formation is a common issue in oxazole synthesis. Potential side products and mitigation strategies are outlined below:

Potential Side Product Plausible Cause Mitigation Strategy
Oxazolidinone derivatives Incomplete dehydration or alternative cyclization pathway.Use a more potent dehydrating agent and ensure anhydrous conditions.
Rearrangement products Instability of intermediates under the reaction conditions.Optimize the reaction temperature and time; consider a milder synthetic route if possible.
Products from solvent participation For example, formylation if DMF is used as a solvent with certain activating agents.Choose a non-participating solvent like acetonitrile or THF.

Q3: I am having difficulty purifying the ethyl ester by column chromatography. What are my options?

A3: The polarity of your target ester might be similar to that of the byproducts, making separation challenging.

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might provide better separation.

  • Alternative Purification Techniques: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography.

  • Crystallization: If the product is a solid, attempting to crystallize it from a suitable solvent system can be an effective purification method.

Part 2: Hydrolysis of Ethyl 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This step requires careful control of conditions to avoid unwanted side reactions, such as the opening of the oxazole or tetrahydropyran rings.

Experimental Protocol: Ester Hydrolysis
  • Reaction Setup: Dissolve the ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (1.0 eq.) in a mixture of a suitable solvent (e.g., THF or ethanol) and water.

  • Base-Mediated Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.), to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.

Troubleshooting Guide: Ester Hydrolysis (Q&A)

Q1: The hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

A1: Incomplete hydrolysis is a common issue.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis. However, monitor the reaction closely for any signs of decomposition.

  • Use a Stronger Base: If you are using a mild base, switching to a stronger one like NaOH or KOH can accelerate the reaction.

  • Phase Transfer Catalyst: If you are experiencing issues with the miscibility of your substrate in the aqueous/organic mixture, the addition of a phase transfer catalyst, such as tetrabutylammonium bromide, may be beneficial.

Q2: I am concerned about the stability of the oxazole and tetrahydropyran rings during hydrolysis. What conditions should I use to minimize degradation?

A2: The stability of the heterocyclic rings is a valid concern.

  • Oxazole Ring Stability: Oxazole rings can be susceptible to cleavage under strongly acidic or basic conditions.[4] For this reason, base-mediated hydrolysis at or slightly above room temperature is generally preferred over acid-catalyzed hydrolysis, which often requires harsher conditions.

  • Tetrahydropyran Ring Stability: The tetrahydropyran ring is generally stable under basic conditions. However, it can be susceptible to opening under strongly acidic conditions, especially at elevated temperatures. Therefore, careful control of the pH during the acidification step is crucial.

Q3: The final carboxylic acid product is difficult to purify. What are the best methods for its purification?

A3: The final product is a zwitterionic compound, which can present purification challenges.

  • Crystallization: The most straightforward method is to induce crystallization by carefully adjusting the pH to the isoelectric point of the molecule, where its solubility is at a minimum.

  • Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography can be a powerful tool for purifying zwitterionic compounds.

  • Reversed-Phase Chromatography: Reversed-phase column chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid, can also be effective.

Purification_Zwitterion Start Impure Carboxylic Acid (Zwitterionic) Q1 Is the product a solid? Start->Q1 A1_Yes Yes (Attempt crystallization at isoelectric point) Q1->A1_Yes A1_No No Q1->A1_No Q2 Is crystallization successful? A1_Yes->Q2 Q3 Ion-Exchange vs. Reversed-Phase? A1_No->Q3 A2_No No (Proceed to chromatography) Q2->A2_No A3_Ion Ion-Exchange (Exploit charge differences) Q3->A3_Ion A3_Rev Reversed-Phase (C18) (Exploit polarity differences) Q3->A3_Rev

Caption: Decision tree for the purification of the zwitterionic carboxylic acid product.

References

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727–3732.
  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-102.
  • Lilly Research Laboratories. (2004). U.S. Patent No. 6,706,743. U.S.
  • Glaxo Group Ltd. (2000). WO 2000/053589 A1.
  • BASF AG. (1996). U.S. Patent No. 5,580,994. U.S.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Laschat, S., & Kunz, H. (1992). The Tetrahydropyran Ring. In Stereoselective Synthesis (pp. 1-13). Springer, Berlin, Heidelberg.
  • Greene, T. W., & Wuts, P. G. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Shapiro, A. B. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Technical Support Center: Synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying chemical mechanism, and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors, primarily incomplete reaction or degradation of the product. The most prevalent synthetic route to this oxazole is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2]

  • Possible Cause 1: Incomplete Cyclodehydration. The formation of the oxazole ring is a dehydration reaction that requires a potent cyclodehydrating agent. If the conditions are too mild or the reagent is not effective, the reaction will stall at the intermediate stage.

    • Mechanism: The 2-acylamino-ketone intermediate must undergo an intramolecular cyclization followed by the elimination of water to form the stable aromatic oxazole ring. This elimination is often the rate-limiting step and requires acid catalysis.

    • Solution:

      • Reagent Choice: Switch to a stronger dehydrating agent. While sulfuric acid (H₂SO₄) is common, agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoromethanesulfonic acid can be more effective.[1][3]

      • Temperature Control: Gently increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without causing degradation.

      • Purity of Reagents: Ensure all reagents and solvents are anhydrous. Water can inhibit the action of the dehydrating agent.[4]

  • Possible Cause 2: Hydrolytic Cleavage of the Oxazole Ring. Oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions, especially during the final saponification step if you are synthesizing the carboxylic acid from its ester precursor.[3]

    • Mechanism: The oxazole ring, while aromatic, can be attacked by nucleophiles like hydroxide at the C2 position, leading to ring cleavage and the formation of open-chain byproducts.[3]

    • Solution:

      • Milder Saponification: If hydrolyzing an ester, use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often preferred over NaOH or KOH at elevated temperatures.

      • Reaction Monitoring: Closely monitor the hydrolysis. As soon as the starting material is consumed (as indicated by TLC or LC-MS), proceed with the workup to avoid prolonged exposure to basic conditions.

      • pH Control: During workup, carefully neutralize the reaction mixture to an appropriate pH before extraction.

.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: Synthetic pathway and common side reactions.

Q2: I've isolated a byproduct that appears to be a nitrile. How did this form and how can I prevent it?

A2: The formation of a nitrile is a classic side reaction when using certain dehydrating agents, especially on primary amides or related structures that can eliminate to form a nitrile.

  • Probable Cause: Overly aggressive dehydration of an amide functional group. This is particularly relevant if your synthetic route involves a precursor with a primary amide that is not part of the cyclization, or if the oxazole ring itself rearranges and fragments under harsh conditions. More commonly, if a precursor like 5-carbamoyl-oxazole were used, dehydration would be a key issue.[5]

    • Mechanism: Strong dehydrating agents like POCl₃, SOCl₂, and P₂O₅ are well-known reagents for converting primary amides directly to nitriles.[6] The reaction proceeds by activation of the amide oxygen, making it a good leaving group, followed by elimination.

    • Prevention:

      • Choice of Reagent: If nitrile formation is a problem, avoid overly powerful dehydrating agents. Consider using milder conditions or reagents that are more specific for cyclodehydration, such as trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane followed by a milder cyclization agent.[1]

      • Stoichiometry Control: Use the minimum effective amount of the dehydrating agent. Excess reagent can promote side reactions.

      • Temperature Management: Run the reaction at the lowest temperature that still allows for efficient cyclization.

Dehydrating AgentTypical ConditionsPotential for Nitrile Byproduct
H₂SO₄ (conc.) 90-120 °CModerate
POCl₃ 80-110 °CHigh
P₂O₅ High Temp (>150 °C)Very High
TFAA 0 °C to RTLow
Q3: My final saponification of the ester is very slow or stalls completely. What can I do?

A3: Difficulty in hydrolyzing the ethyl or methyl ester of the target molecule can be due to steric hindrance or solubility issues.

  • Probable Cause 1: Steric Hindrance. The ester group at the 4-position of the oxazole ring can be sterically hindered, slowing down the rate of nucleophilic attack by hydroxide.

    • Solution:

      • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters due to the smaller size of the lithium cation.

      • Increase Temperature: While avoiding degradation, a moderate increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate.

      • Co-solvent: Improve the solubility of the substrate by using a co-solvent system like Tetrahydrofuran (THF)/water or Dioxane/water. This ensures the substrate and the hydroxide are in the same phase.

  • Probable Cause 2: Reversibility. Saponification is a reversible reaction. If the concentration of the alcohol byproduct (ethanol or methanol) becomes too high, it can slow down the forward reaction.

    • Solution: Use a sufficient excess of the base (2-3 equivalents) to ensure the equilibrium lies far to the product side. Ensure the reaction is not run in a sealed vessel where pressure from volatile alcohols could build up.

.dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: Troubleshooting logic for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound on a lab scale? A1: A robust and frequently used method is a modified Robinson-Gabriel synthesis.[1] This typically involves starting with a derivative of tetrahydropyran-4-carboxylic acid[7][8] and coupling it with an amino acid derivative like serine methyl ester. The resulting amide is then oxidized (e.g., with Dess-Martin periodinane) to the β-keto amide, which is then cyclized and dehydrated using an agent like POCl₃ or H₂SO₄. The final step is the saponification of the methyl ester to the carboxylic acid. This route is highly modular and generally provides good yields.

Q2: How can I best monitor the progress of the cyclodehydration step? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting 2-acylamino-ketone and the oxazole product (e.g., 30-50% Ethyl Acetate in Hexanes). The oxazole product is typically more nonpolar and will have a higher Rf value. Staining with potassium permanganate can be effective for visualizing both spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect any side products being formed in real-time.

Q3: What are the best practices for purifying the final carboxylic acid product? A3: After acidic workup of the saponification reaction, the crude carboxylic acid often precipitates from the aqueous solution. This solid can be collected by filtration. However, it may contain inorganic salts. The most common purification methods are:

  • Recrystallization: If a suitable solvent system can be found (e.g., Ethanol/water, Acetonitrile), recrystallization is an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (like Ethyl Acetate) and wash with water to remove salts. Then, extract the acid into a weak aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is collected by filtration.

  • Chromatography: If the product is difficult to crystallize, purification by column chromatography on silica gel can be used. A solvent system containing a small amount of acetic acid (e.g., 1% AcOH in Ethyl Acetate/Hexanes) is often necessary to prevent the carboxylic acid from streaking on the column.

Experimental Protocol: Robinson-Gabriel Synthesis Example

This protocol outlines the key cyclodehydration and saponification steps.

Step 1: Cyclodehydration of Methyl 2-(N-(tetrahydro-2H-pyran-4-carbonyl)amino)-3-oxopropanoate

  • To a solution of the β-keto amide (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

References

  • Google Patents. (1998). Method for the dehydration of amides to nitriles. US5817827A.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Stang, P. J. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Synlett, 31(09), 837-846.
  • Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526-7537. Retrieved from [Link]

  • Cherukupalli, S., et al. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 52(33), 4275-4277.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Cano, R., et al. (2011). Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from 1-Alkynes and Acyl Azides. Organic Letters, 13(23), 6324-6327.
  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. RSC Advances, 10(70), 42965-42984.
  • Reuman, M., & Meyers, A. I. (1985). The Methodology of 2-Oxazolines (4,5-Dihydro-1,3-oxazoles) in Organic Synthesis. Tetrahedron, 41(5), 837-860.
  • Narender, P., et al. (2014). A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. The Journal of Organic Chemistry, 79(22), 11200-11207. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅. Retrieved from [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society, 96-102.
  • Harris, C. S., et al. (2009). Development of a diversity-oriented approach to oxazole-5-amide libraries.
  • Gein, V. L., et al. (2020). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of Organic Chemistry, 56(8), 1309-1315.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of oxazole-based inhibitors. Oxazole-containing compounds are a significant class of therapeutic agents with wide-ranging biological activities.[1][2][3] However, their development is often hampered by poor physicochemical properties, leading to low oral bioavailability.[4][5] This resource is designed to provide you with the expertise and practical insights needed to overcome these hurdles.

Section 1: Troubleshooting Common Bioavailability Issues

This section addresses specific problems you might be facing in your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Aqueous Solubility of My Oxazole-Based Inhibitor

Question: My oxazole-based inhibitor shows excellent in vitro potency but has extremely low solubility in aqueous media, which I believe is limiting its oral absorption. What strategies can I employ to improve its solubility?

Answer: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like oxazoles, often due to their lipophilic nature.[5][6] To enhance solubility, consider the following approaches, starting with the most straightforward.

Physicochemical Modification Strategies
  • Salt Formation: For oxazole inhibitors with ionizable functional groups, salt formation is a highly effective and common strategy to increase solubility and dissolution rate.[7] Approximately half of all active pharmaceutical ingredients (APIs) on the market are salts.[7]

    • Causality: By converting a neutral drug into a salt, you introduce ionic character, which generally improves its interaction with polar solvents like water.

    • Experimental Protocol:

      • Identify ionizable moieties (e.g., basic nitrogen atoms in the oxazole ring or acidic protons elsewhere in the molecule).

      • Screen a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for basic drugs; sodium, potassium, calcium for acidic drugs).

      • Prepare the salts by reacting the inhibitor with the corresponding acid or base in a suitable solvent.

      • Characterize the resulting salts for their crystalline form (polymorphism), stability, and aqueous solubility.[8]

  • Co-crystallization: If your inhibitor is non-ionizable, co-crystallization can be an excellent alternative. This involves forming a crystalline structure between your active pharmaceutical ingredient (API) and a benign co-former molecule.

    • Causality: The co-former disrupts the crystal lattice of the drug, creating a new solid form with different, often improved, physicochemical properties, including solubility.[9]

    • Experimental Protocol:

      • Select a range of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, amino acids).

      • Employ various co-crystallization techniques such as solvent evaporation, grinding, or slurry conversion.

      • Thoroughly characterize the resulting co-crystals using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm their formation and assess their properties.

Formulation-Based Approaches

If modifying the solid form of the drug is not feasible or insufficient, advanced formulation strategies can be employed.[10]

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11]

    • Micronization: Achieves particle sizes in the micrometer range (2-5 μm) using techniques like air-jet milling.[12]

    • Nanonization: Further reduces particle size to the nanometer range (100-250 nm) through methods like wet media milling or high-pressure homogenization, leading to a significant increase in dissolution velocity.[11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility.[12]

    • Causality: The amorphous form has a higher free energy than the crystalline form, leading to a lower energy barrier for dissolution. The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.

    • Experimental Protocol:

      • Select a suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®).

      • Prepare the ASD using techniques like spray drying or hot-melt extrusion.

      • Characterize the ASD for drug loading, physical state (amorphous vs. crystalline), and dissolution performance.

  • Lipid-Based Formulations: For highly lipophilic oxazole inhibitors, lipid-based delivery systems can be particularly effective.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (such as the gastrointestinal fluids).[10][12] This pre-dissolved state can bypass the dissolution step, a major barrier to absorption for poorly soluble drugs.

The choice of strategy will depend on the specific physicochemical properties of your oxazole inhibitor.[8]

Issue 2: Low Permeability Across Intestinal Epithelium

Question: My oxazole inhibitor has reasonable solubility after formulation, but it still shows poor absorption. I suspect low membrane permeability is the culprit. How can I address this?

Answer: Low permeability is another significant barrier to oral bioavailability, often linked to molecular properties such as high molecular weight, an excessive number of hydrogen bond donors/acceptors, and high polarity.[6] Here are some strategies to improve permeability:

Chemical Modification: The Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[13] This is a powerful strategy to overcome permeability issues.[14][15]

  • Increasing Lipophilicity: Covalently attaching a lipophilic moiety (e.g., an ester or an amide) can mask polar functional groups on your inhibitor, thereby increasing its passive diffusion across the lipid-rich intestinal membrane.[16][17]

    • Causality: Enhanced lipophilicity improves partitioning into the cell membrane. The promoiety is designed to be cleaved by enzymes (e.g., esterases) in the gut wall, blood, or liver to release the active drug.[8]

  • Targeting Transporters: Prodrugs can also be designed to be recognized and actively transported by nutrient transporters expressed on the intestinal epithelium, such as the peptide transporter 1 (PEPT1).[16]

    • Example: The antiviral drug valacyclovir is a prodrug of acyclovir, designed to be a substrate for PEPT1. This results in significantly higher bioavailability (55%) compared to acyclovir itself (15-20%).[16]

Structural Modification of the Inhibitor

Rational structural modifications to the inhibitor itself can improve its physicochemical properties for better permeability.[5] This could involve:

  • Reducing the number of hydrogen bond donors and acceptors.

  • Optimizing lipophilicity (LogP).

  • Decreasing molecular size.[4]

Issue 3: High First-Pass Metabolism

Question: My oxazole inhibitor is well-absorbed from the intestine, but the systemic exposure is still low. I suspect significant first-pass metabolism in the gut wall and/or liver. How can I mitigate this?

Answer: First-pass metabolism is the metabolism of a drug before it reaches systemic circulation, which can significantly reduce its bioavailability.[18] Strategies to address this include:

  • Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of your compound can increase its bioavailability. However, this approach carries the risk of drug-drug interactions.

  • Structural Modification: Modifying the part of the molecule that is susceptible to metabolic attack can improve its stability. For example, replacing a metabolically labile group with a more stable bioisostere.[5]

  • Prodrug Strategies: A prodrug can be designed to release the active drug at a site where metabolic enzymes are less abundant, or the prodrug itself may be less susceptible to first-pass metabolism.[13][15]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental evaluation of bioavailability for oxazole-based inhibitors.

Q1: What in vitro models can I use to predict the oral bioavailability of my oxazole inhibitor?

A1: Several in vitro models are available to assess solubility and permeability, which are key determinants of oral bioavailability.[19][20]

  • For Permeability Assessment:

    • Caco-2 Cell Monolayer Assay: This is a widely used cell-based model that mimics the human intestinal epithelium.[21][22] It can provide information on both passive diffusion and active transport mechanisms.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that predicts passive permeability across an artificial lipid membrane.[21][22] It is a cost-effective way to screen a large number of compounds in early discovery.

  • For Solubility and Dissolution Assessment:

    • Biorelevant Dissolution Media: Instead of simple buffers, using media that mimic the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) can provide a more accurate prediction of in vivo dissolution.[20]

Q2: How do I interpret the data from my in vitro permeability assays?

A2: The apparent permeability coefficient (Papp) is the key parameter obtained from these assays. Generally, compounds can be classified as having low, moderate, or high permeability based on their Papp values. The specific ranges can vary between laboratories, but a common classification is:

Permeability ClassTypical Caco-2 Papp (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1

It's important to run control compounds with known permeability (e.g., propranolol for high permeability and mannitol for low permeability) to validate your assay.

Q3: My compound shows high efflux in the Caco-2 assay. What does this mean and what can I do?

A3: A high efflux ratio (Papp B→A / Papp A→B > 2) indicates that your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump drugs out of the intestinal cells back into the gut lumen, reducing net absorption.

  • Troubleshooting:

    • Confirm with Transporter Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio will confirm that your compound is a substrate for that transporter.

    • Structural Modification: Modify the structure of your inhibitor to reduce its affinity for the efflux transporter.

    • Formulation with Excipients: Some formulation excipients (e.g., certain surfactants) can inhibit efflux transporters, thereby increasing the absorption of substrate drugs.

Section 3: Experimental Workflows and Diagrams

Workflow for Enhancing Bioavailability

The following diagram illustrates a systematic approach to identifying and addressing bioavailability challenges for oxazole-based inhibitors.

bioavailability_workflow cluster_characterization Initial Characterization cluster_assessment In Vitro Assessment cluster_troubleshooting Troubleshooting & Optimization cluster_invivo In Vivo Evaluation start Oxazole-Based Inhibitor physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem solubility_assay Solubility Assay (Aqueous Buffers, Biorelevant Media) physchem->solubility_assay permeability_assay Permeability Assay (Caco-2, PAMPA) physchem->permeability_assay metabolism_assay Metabolic Stability Assay (Microsomes, Hepatocytes) physchem->metabolism_assay low_solubility Low Solubility? solubility_assay->low_solubility low_permeability Low Permeability? permeability_assay->low_permeability high_metabolism High Metabolism? metabolism_assay->high_metabolism formulation_strategies Formulation Strategies (Nanosizing, ASDs, SEDDS) low_solubility->formulation_strategies Yes in_vivo_pk In Vivo Pharmacokinetic Study (e.g., in Rat or Dog) low_solubility->in_vivo_pk No prodrug_strategies Prodrug & Structural Modification low_permeability->prodrug_strategies Yes low_permeability->in_vivo_pk No metabolic_stabilization Structural Modification (Block Metabolic Sites) high_metabolism->metabolic_stabilization Yes high_metabolism->in_vivo_pk No formulation_strategies->in_vivo_pk prodrug_strategies->in_vivo_pk metabolic_stabilization->in_vivo_pk bioavailability_ok Acceptable Bioavailability? in_vivo_pk->bioavailability_ok bioavailability_ok->physchem No - Re-evaluate end Proceed to Further Development bioavailability_ok->end Yes

Caption: A systematic workflow for troubleshooting and enhancing the bioavailability of oxazole-based inhibitors.

Decision Tree for Formulation Strategy Selection

This diagram provides a decision-making framework for selecting an appropriate formulation strategy based on the physicochemical properties of the oxazole inhibitor.

formulation_decision_tree start Poorly Soluble Oxazole Inhibitor ionizable Is the compound ionizable? start->ionizable logp What is the LogP? ionizable->logp No salt_formation Salt Formation ionizable->salt_formation Yes melting_point Is the melting point < 150°C? logp->melting_point 3 < LogP < 5 nanosizing Particle Size Reduction (Nanosizing) logp->nanosizing LogP < 3 lipid_formulation Lipid-Based Formulations (SEDDS) logp->lipid_formulation LogP > 5 hme Hot-Melt Extrusion (HME) melting_point->hme Yes spray_drying Spray Drying melting_point->spray_drying No end Proceed to In Vitro/ In Vivo Testing salt_formation->end Evaluate Solubility Enhancement cocrystals Co-crystals nanosizing->end asds Amorphous Solid Dispersions (ASDs) asds->end lipid_formulation->end hme->asds spray_drying->asds

Caption: Decision tree for selecting a suitable formulation strategy for poorly soluble oxazole inhibitors.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Müller, C. E. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity, 6(11), 2071-2083. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Sarnes, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1934. [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 4(1), 67-76. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1610-1641. [Link]

  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). Royal Society of Chemistry. [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv. [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Current Pharmaceutical Design, 17(32), 3602-3630. [Link]

  • Prodrug Approach for Improving Bioavailability. (2021). Curtis & Coulter. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2022). MDPI. [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2023). Juniper Publishers. [Link]

  • De Vreese, R., et al. (2023). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry, 66(15), 10469-10484. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]

  • Chiang, P. C., et al. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences, 105(6), 1802-1809. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI. [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. (2009). Clinical Pharmacokinetics, 48(3), 135-156. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). ResearchGate. [Link]

  • Discovery of oxazole-based PDE4 inhibitors with picomolar potency. (2012). PubMed. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (n.d.). ResearchGate. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). PubMed. [Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI. [Link]

  • Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. (2011). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to Oxazole-Based FAAH Inhibitors: Evaluating 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target for the treatment of pain, inflammation, and anxiety disorders.[1][2] FAAH is the primary catabolic enzyme for a class of endogenous signaling lipids, including the endocannabinoid anandamide.[2] Inhibition of FAAH elevates the levels of these endogenous ligands, thereby enhancing their analgesic and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] Among the various chemotypes developed as FAAH inhibitors, oxazole-based compounds have shown significant promise due to their potency and favorable pharmacological properties.

This guide provides a comparative analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid against other notable oxazole and non-oxazole FAAH inhibitors. By examining their structure-activity relationships, inhibitory potencies, and mechanisms of action, we aim to provide a comprehensive resource for researchers in the field.

The Central Role of FAAH in Endocannabinoid Signaling

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of N-acylethanolamines (NAEs), most notably anandamide (AEA). AEA, upon its release, activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that modulate pain perception, inflammation, and mood. By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively dampens this signaling. Therefore, inhibiting FAAH represents a strategic approach to amplify the therapeutic benefits of the endocannabinoid system.

FAAH_Signaling_Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolyzed by CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Therapeutic_Effects Analgesia, Anti-inflammatory, Anxiolysis CB1_CB2->Therapeutic_Effects Leads to Inhibitor FAAH Inhibitor Inhibitor->FAAH Blocks

Caption: FAAH-mediated degradation of anandamide and the effect of FAAH inhibitors.

A Comparative Look at Oxazole and Other FAAH Inhibitors

The development of FAAH inhibitors has led to a diverse array of chemical scaffolds. Here, we compare this compound with two other prominent oxazole-based inhibitors, OL-135 and MK-4409, and a well-characterized non-oxazole inhibitor, URB-597.

CompoundChemical ClassMechanism of ActionPotency (IC50/Ki)Key Features
This compound OxazolePresumed competitive, reversibleNot publicly availableThe oxane ring may influence solubility and pharmacokinetic properties. The carboxylic acid offers a potential interaction point within the FAAH active site.
OL-135 α-Keto-oxazoleCompetitive, reversibleKi = 4.7 nMForms a reversible hemiketal with the catalytic serine residue (Ser241) in the FAAH active site.[2] Demonstrates in vivo analgesic and anti-inflammatory activity.[2]
MK-4409 OxazoleReversible, non-covalentIC50 = 11 nMA potent and selective FAAH inhibitor that has progressed to early-stage human clinical trials for neuropathic pain.[1][3]
URB-597 CarbamateIrreversibleIC50 = 3-5 nMCovalently carbamylates the catalytic serine residue (Ser241).[4][5] Widely used as a tool compound in preclinical studies.

Mechanism of Action: Reversible Inhibition by Oxazoles

A significant subclass of oxazole-based FAAH inhibitors, exemplified by OL-135, functions as α-ketoheterocycles.[1] These compounds engage the catalytic serine (Ser241) of FAAH to form a stable, yet reversible, hemiketal. This mechanism mimics the tetrahedral intermediate formed during substrate hydrolysis, leading to potent and competitive inhibition. The electrophilic nature of the ketone adjacent to the oxazole ring is crucial for this interaction. While this compound lacks the α-keto group, the oxazole ring itself is a key pharmacophore that orients the molecule within the active site for effective inhibition.

Inhibition_Mechanism cluster_0 FAAH Active Site Ser241 Ser241-OH Hemiketal Reversible Hemiketal Adduct Ser241->Hemiketal Lys142 Lys142 Ile238 Ile238 Inhibitor α-Keto-oxazole Inhibitor Inhibitor->Ser241 Nucleophilic attack Hemiketal->Lys142 H-bond Hemiketal->Ile238 H-bond

Caption: Reversible hemiketal formation between an α-keto-oxazole inhibitor and FAAH's catalytic serine.

Structure-Activity Relationship (SAR) Insights

Systematic studies on oxazole-based FAAH inhibitors have provided valuable insights into their structure-activity relationships.[6] For instance, in the OL-135 series, modifications to the C2 and C5 positions of the oxazole ring significantly impact potency and selectivity.[6] The incorporation of a 2-pyridyl group at the C5 position was found to enhance binding affinity through hydrogen bonding with active site residues like Lys142 and Thr236.[6]

For this compound, the tetrahydropyran (oxane) ring at the C2 position likely influences the compound's physicochemical properties, such as solubility and membrane permeability. The carboxylic acid at the C4 position is a key feature that can form ionic or hydrogen bond interactions within the FAAH active site, potentially contributing to its inhibitory activity.

Experimental Protocol: In Vitro FAAH Inhibition Assay

The determination of a compound's inhibitory potency against FAAH is a critical step in its evaluation. A common method is a fluorescence-based in vitro assay.

Objective: To determine the IC50 value of a test compound against human FAAH.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., URB-597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human FAAH in assay buffer to a working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control (DMSO for vehicle control, positive control inhibitor for reference). b. Add the diluted FAAH enzyme to all wells except for the no-enzyme control wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Normalize the reaction rates to the vehicle control (100% activity) and no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start dilution Prepare Compound Dilutions start->dilution enzyme_prep Prepare FAAH Enzyme Solution start->enzyme_prep plate_setup Add Compound and Enzyme to Plate dilution->plate_setup enzyme_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start measurement Kinetic Fluorescence Measurement reaction_start->measurement analysis Calculate Reaction Rates and IC50 measurement->analysis end End analysis->end

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole-4-Carboxylic Acid Scaffold as a Privileged Structure

The 1,3-oxazole-4-carboxylic acid moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[1] Its utility as a key building block is evident in the synthesis of a wide array of bioactive molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2] The carboxylic acid group, in particular, is a versatile functional handle that can participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets, often anchoring the molecule to its biological target.

The focus of this guide, the 2-(oxan-4-yl) substitution, introduces a saturated heterocyclic ring that can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and provide a vector for exploring the steric and electronic requirements of the target's binding site. The oxane (tetrahydropyran) ring is a common motif in drug discovery, often used to improve pharmacokinetic profiles.[3]

This guide will explore the SAR of this scaffold by dissecting the key structural components: the oxazole core, the oxane substituent at the 2-position, and the carboxylic acid at the 4-position.

Proposed Structure-Activity Relationship (SAR) Framework

Due to the limited availability of direct experimental data for a broad range of 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid analogs, the following SAR is proposed based on established principles of medicinal chemistry and data from closely related oxazole-containing compounds. This framework is intended to serve as a starting point for the rational design of new analogs.

The Core Scaffold: this compound

The fundamental structure presents three key regions for chemical modification to probe the SAR:

  • Position 2: The oxane ring.

  • Position 4: The carboxylic acid.

  • Position 5: The available carbon on the oxazole ring.

Caption: Key modification points on the core scaffold.

Modifications at the 2-Position: The Saturated Heterocycle

The oxane ring at the 2-position is a critical determinant of the molecule's overall shape and lipophilicity. Modifications in this region can significantly impact binding affinity and pharmacokinetic properties.

  • Ring Size and Heteroatom: Replacing the oxane with other saturated heterocycles such as piperidine or cyclohexane can probe the necessity of the oxygen atom for activity and explore the impact of a basic nitrogen atom. A piperidinyl analog, for instance, introduces a basic center that could engage in ionic interactions or alter the compound's cell permeability.[4]

  • Substitution on the Oxane Ring: Introducing substituents on the oxane ring can explore deeper pockets within the binding site and fine-tune lipophilicity. For example, hydroxyl or methoxy groups could introduce additional hydrogen bond donor/acceptor capabilities.

Modifications at the 4-Position: The Carboxylic Acid and its Bioisosteres

The carboxylic acid is predicted to be a key anchoring group. Its replacement with bioisosteres can modulate acidity, polarity, and metabolic stability.

  • Esterification: Converting the carboxylic acid to its corresponding methyl or ethyl ester can serve as a prodrug strategy, potentially improving cell permeability.

  • Amidation: Formation of primary, secondary, or tertiary amides can introduce additional hydrogen bonding interactions and alter the electronic profile.

  • Bioisosteric Replacement: Tetrazoles are common bioisosteres for carboxylic acids, offering a similar acidic pKa but with a different spatial arrangement of hydrogen bond acceptors.

Modifications at the 5-Position: Exploring Additional Binding Interactions

Substitution at the 5-position of the oxazole ring offers an avenue to enhance potency and selectivity.

  • Small Alkyl Groups: Introducing a methyl or ethyl group can probe for small hydrophobic pockets in the target binding site.

  • Halogenation: The introduction of fluorine, chlorine, or bromine can modulate the electronic nature of the oxazole ring and potentially engage in halogen bonding.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential SAR, the following table presents hypothetical biological activity data for a series of analogs. This data is for illustrative purposes only and is intended to guide the design of a screening library. The target is a hypothetical enzyme, "Target X."

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)Target X IC50 (nM)
1 (Lead) Oxan-4-yl-COOH-H150
2 Cyclohexyl-COOH-H350
3 Piperidin-4-yl-COOH-H80
4 Oxan-4-yl-COOCH3-H>1000 (inactive)
5 Oxan-4-yl-CONH2-H200
6 Oxan-4-ylTetrazol-5-yl-H120
7 Oxan-4-yl-COOH-CH395
8 Oxan-4-yl-COOH-Cl75

Interpretation of Hypothetical Data:

  • Comparison of 1, 2, and 3: The improved activity of the piperidinyl analog (3) suggests a beneficial interaction involving the basic nitrogen. The decreased activity of the cyclohexyl analog (2) indicates the importance of the heteroatom in the saturated ring.

  • Comparison of 1, 4, and 5: The inactivity of the methyl ester (4) highlights the critical role of the free carboxylic acid for potent inhibition, likely as a key binding group. The slightly reduced activity of the amide (5) suggests that while hydrogen bonding is tolerated, the acidic nature of the carboxylate is preferred.

  • Comparison of 1 and 6: The comparable activity of the tetrazole analog (6) validates it as a suitable bioisostere for the carboxylic acid.

  • Comparison of 1, 7, and 8: Substitution at the 5-position with a small alkyl group (7) or a halogen (8) appears to be beneficial, suggesting the presence of a nearby pocket that can be further explored.

Experimental Protocols

To enable the synthesis and evaluation of these analogs, detailed experimental protocols are provided below.

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key Hantzsch-type oxazole synthesis.

Synthesis_Workflow cluster_0 Synthesis of this compound Start Oxane-4-carboxamide Step1 Reaction with ethyl bromopyruvate Start->Step1 Step2 Cyclization/ Dehydration Step1->Step2 Step3 Ester Hydrolysis Step2->Step3 End This compound Step3->End

Caption: General synthetic workflow.

Step 1: Synthesis of Ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

  • To a solution of oxane-4-carboxamide (1.0 eq) in a suitable solvent such as dioxane, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is then subjected to a cyclization/dehydration step. Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) at 0 °C and stir at room temperature overnight.

  • Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.

In Vitro Enzyme Inhibition Assay (Hypothetical Target X)

This protocol describes a general fluorescence-based assay to determine the IC50 values of the synthesized analogs against a hypothetical enzyme, "Target X."

Assay_Workflow cluster_1 Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Compounds B Dispense Compounds into 384-well plate A->B C Add Enzyme Solution B->C D Incubate at RT C->D E Initiate Reaction with Substrate D->E F Read Fluorescence Signal E->F G Data Analysis (IC50 determination) F->G

Caption: In vitro enzyme inhibition assay workflow.

Materials:

  • Recombinant Target X enzyme

  • Fluorogenic substrate for Target X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Synthesized compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 20 µL of Target X enzyme solution (at a final concentration of 1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (at a final concentration of 10 µM).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the structure-activity relationship of this compound analogs, drawing upon existing knowledge of related chemical scaffolds. The proposed SAR framework highlights key positions for chemical modification and offers a rational basis for the design of new, potentially more potent and selective compounds. The detailed experimental protocols for synthesis and biological evaluation provide a practical roadmap for researchers entering this exciting area of medicinal chemistry.

Future work should focus on synthesizing a diverse library of analogs based on the proposed SAR and evaluating them against specific biological targets. The insights gained from these studies will be invaluable for refining the SAR and ultimately for the development of novel therapeutics based on the this compound scaffold.

References

  • MySkinRecipes. (n.d.). 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • AA Blocks. (n.d.). 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Google Patents. (n.d.). US5187188A - Oxazole carboxylic acid derivatives.

Sources

A Comparative Analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid with Established Therapeutics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic exploration of novel chemical entities is paramount to the discovery of next-generation therapeutics. This guide provides a comprehensive comparative analysis of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid , a molecule of emerging interest, with two clinically established drugs, Tafamidis and Oxaprozin .

The oxazole-4-carboxylic acid scaffold is a recognized privileged structure in drug discovery, known for its metabolic stability and its capacity to engage in diverse biological interactions.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Given the sparse publicly available data on the specific biological profile of this compound, this analysis leverages a comparative approach with well-characterized drugs sharing key structural motifs. This allows for a reasoned projection of its potential therapeutic value and outlines a clear experimental path for its further investigation.

Tafamidis , a benzoxazole derivative, validates the therapeutic potential of the core heterocyclic system in protein misfolding diseases.[3] Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID), showcases the utility of the oxazole ring in the design of enzyme inhibitors.[4] By dissecting the structural, physicochemical, and pharmacological profiles of these molecules, we can infer the potential influence of the unique 2-(Oxan-4-yl) substitution and provide a robust framework for its preclinical evaluation.

Comparative Overview: Structural and Physicochemical Properties

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparative summary of this compound, Tafamidis, and Oxaprozin.

PropertyThis compound (Predicted)Tafamidis[5]Oxaprozin[6]
Molecular Formula C₉H₁₁NO₄C₁₄H₇Cl₂NO₃C₁₈H₁₅NO₃
Molecular Weight ( g/mol ) 197.19308.1293.32
Structure A simple oxazole ring with an oxane substituent at the 2-position and a carboxylic acid at the 4-position.A benzoxazole core with a dichlorophenyl substituent at the 2-position and a carboxylic acid at the 6-position.An oxazole ring with two phenyl substituents at the 4- and 5-positions and a propionic acid chain at the 2-position.
pKa Not availableNot available4.3[7]
LogP Not availableNot available4.19[6]
Solubility Not available>50 mg/mL[5]Insoluble in water, slightly soluble in alcohol.[7]

The oxane moiety in this compound is a notable feature, potentially increasing its polarity and solubility compared to the more lipophilic phenyl groups in Oxaprozin and Tafamidis. This could have significant implications for its pharmacokinetic profile, possibly leading to altered absorption and distribution characteristics.

Mechanistic Insights and Therapeutic Potential

The choice of Tafamidis and Oxaprozin as comparators is rooted in their distinct mechanisms of action, both of which are plausible avenues of investigation for a novel oxazole-4-carboxylic acid derivative.

Tafamidis: A Transthyretin Stabilizer

Tafamidis is a groundbreaking therapeutic for transthyretin amyloidosis (ATTR), a debilitating condition caused by the misfolding and aggregation of the transthyretin (TTR) protein.[3]

Mechanism of Action: TTR normally circulates as a tetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs.[8] Tafamidis acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer.[9] This binding strengthens the interactions between the monomers, preventing the dissociation of the tetramer and thereby halting the amyloid cascade at its source.[9]

Caption: Mechanism of Oxaprozin as a COX inhibitor.

The presence of the oxazole ring and a carboxylic acid (albeit via a linker) in Oxaprozin highlights the potential for this compound to be explored as an anti-inflammatory agent. The direct attachment of the carboxylic acid to the oxazole ring might influence its binding affinity and selectivity for the COX enzymes.

Comparative Pharmacokinetics

The clinical utility of a drug is heavily dependent on its pharmacokinetic profile. Below is a comparison of the known pharmacokinetic parameters of Tafamidis and Oxaprozin.

ParameterTafamidis [5]Oxaprozin [7]
Bioavailability High95%
Protein Binding >99%99%
Metabolism GlucuronidationHepatic (oxidation and glucuronidation)
Elimination Half-life ~59 hours42-50 hours
Excretion Feces (59%), Urine (22%)Urine (65% as metabolites), Feces (35% as metabolites)

Both Tafamidis and Oxaprozin exhibit long half-lives, allowing for once-daily dosing. The high protein binding is also a common feature. For this compound, its predicted higher polarity due to the oxane ring might lead to lower protein binding and a different metabolic and excretion profile, which would need to be determined experimentally.

Proposed Experimental Workflows for Comparative Analysis

To empirically assess the therapeutic potential of this compound, a head-to-head comparison with Tafamidis and Oxaprozin in relevant in vitro assays is essential.

Workflow 1: Transthyretin (TTR) Stabilization Assay

This assay would determine if this compound can stabilize the TTR tetramer, similar to Tafamidis.

TTR_Stabilization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_denaturation Denaturation & Analysis cluster_results Results Compound_Prep Prepare serial dilutions of This compound, Tafamidis (positive control), and DMSO (vehicle) Incubate Incubate TTR with compounds at 37°C Compound_Prep->Incubate TTR_Prep Purify recombinant human TTR TTR_Prep->Incubate Denature Induce tetramer dissociation (e.g., urea, low pH) Incubate->Denature Analysis Analyze TTR tetramer stability via Western Blot or Fluorescent Probe Exclusion Assay Denature->Analysis Quantify Quantify tetramer stabilization and determine EC50 Analysis->Quantify

Caption: Experimental workflow for TTR stabilization assay.

Protocol: Transthyretin Stabilization by Western Blot

  • Compound Preparation: Prepare stock solutions of this compound and Tafamidis in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • TTR Incubation: Incubate purified recombinant human TTR (1 µM) with varying concentrations of the test compounds or DMSO (vehicle control) in a suitable buffer for 2 hours at 37°C.

  • Acid-Mediated Dissociation: Induce TTR tetramer dissociation by lowering the pH of the solution (e.g., to pH 4.5) and incubating for 72 hours at 37°C.

  • Neutralization and Cross-linking: Neutralize the samples and cross-link the remaining TTR tetramers using an appropriate cross-linking agent (e.g., glutaraldehyde).

  • SDS-PAGE and Western Blot: Separate the cross-linked TTR species (tetramers, dimers, monomers) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against TTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the intensity of the tetramer band.

  • Data Analysis: Calculate the percentage of TTR tetramer stabilization for each compound concentration relative to the DMSO control and determine the EC50 value.

Workflow 2: Cyclooxygenase (COX) Inhibition Assay

This assay will evaluate the inhibitory activity of this compound against COX-1 and COX-2, with Oxaprozin as a reference compound.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis cluster_results Results Compound_Prep Prepare serial dilutions of This compound, Oxaprozin (positive control), and DMSO (vehicle) Pre_Incubate Pre-incubate enzymes with compounds at 37°C Compound_Prep->Pre_Incubate Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Enzyme_Prep->Pre_Incubate Add_Substrate Initiate reaction by adding Arachidonic Acid Pre_Incubate->Add_Substrate Detect_PGE2 Quantify Prostaglandin E2 (PGE2) production via ELISA Add_Substrate->Detect_PGE2 Calculate_IC50 Calculate % inhibition and determine IC50 values for COX-1 and COX-2 Detect_PGE2->Calculate_IC50

Caption: Experimental workflow for COX inhibition assay.

Protocol: COX Inhibition Assay (ELISA-based) [1]

  • Compound Preparation: Prepare stock solutions of this compound and Oxaprozin in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme Reaction: In a 96-well plate, add reaction buffer, heme, and either purified human COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (substrate) to each well. Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its core structure places it in a chemically rich territory with proven therapeutic successes. The comparative analysis with Tafamidis and Oxaprozin provides two distinct and compelling rationales for its further investigation: as a potential protein stabilizer for diseases of protein misfolding or as a novel anti-inflammatory agent.

The presence of the oxane ring is a key differentiator that could confer unique physicochemical and pharmacokinetic properties, potentially offering advantages over existing therapies. The proposed experimental workflows provide a clear and robust starting point for elucidating the biological activity of this promising compound. The results from these assays will be critical in determining the most promising therapeutic avenue to pursue and will guide future lead optimization efforts.

References

  • DailyMed. (n.d.). OXAPROZIN tablet. U.S. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Oxaprozin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tafamidis. National Center for Biotechnology Information. Retrieved from [Link]

  • Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Wikipedia. (n.d.). Oxaprozin. Retrieved from [Link]

  • Coelho, T., et al. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1-25.
  • Pfizer. (n.d.). DAYPRO® (oxaprozin) Clinical Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). Tafamidis Meglumine. National Center for Biotechnology Information. Retrieved from [Link]

  • Božić, B. Đ., et al. (2015). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Hemijska industrija, 69(5), 515-524.
  • Chemsrc. (2025). Tafamidis. Retrieved from [Link]

  • Johnson, S. M., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.
  • Gualtieri, F., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. Crystals, 12(11), 1595.
  • Penchala, S. C., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. ACS Chemical Biology, 13(8), 2173-2182.
  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.
  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • Judge, D. P., et al. (2023). Acoramidis produces near-complete TTR stabilization in blood samples from patients with variant transthyretin amyloidosis that is greater than that achieved with tafamidis. European Heart Journal, 44(42), 4416-4424.
  • Kelly, J. W. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. Cardiology and Therapy.
  • Plate, L., et al. (2022). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 65(15), 10323-10343.
  • Kumar, A., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Ruixibiotech. (n.d.). This compound CAS No.:955401-82-8. Retrieved from [Link]

  • Kemkuignou, B. M., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.
  • Badr Eslam, R., et al. (2022). Understanding Changes in Functional Capacity After TTR Stabilization in Patients With Transthyretin Cardiac Amyloidosis.
  • Clausen, R., et al. (2021).
  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, B.-L., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 55(1), 109-116.
  • Kemkuignou, B. M., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.

Sources

A Comparative Guide to the In Vivo Efficacy of Oxazole-4-Carboxylic Acid Derivatives: Benchmarking Performance in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid derivatives and structurally related compounds. While in vivo data for this specific chemical scaffold remains limited in publicly accessible literature, this document serves as a valuable resource by comparing the performance of analogous oxazole derivatives in relevant preclinical models. By examining the structure-activity relationships and in vivo performance of closely related compounds, we can extrapolate potential therapeutic applications and guide future research in this promising area of medicinal chemistry.

The Oxazole Scaffold: A Privileged Motif in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous natural products and synthetic pharmaceuticals.[1] Its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets make it an attractive scaffold for the development of novel therapeutics.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The substitution pattern on the oxazole ring is a critical determinant of the compound's biological activity and overall efficacy.

Comparative In Vivo Anti-Inflammatory Efficacy of Oxazole Derivatives

A common preclinical model to evaluate the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rodents. This model mimics the physiological and histological hallmarks of acute inflammation. Below is a comparative summary of the in vivo anti-inflammatory activity of various oxazole derivatives from published studies.

Compound ClassAnimal ModelDose% Inhibition of EdemaReference Compound (% Inhibition)
Novel Oxazole DerivativesRatNot SpecifiedSignificantIndomethacin
Benzoxazole Derivatives (CBA & MCBA)Mouse (Imiquimod-induced psoriasis)125 mg/kg (oral), 1% w/w (topical)Significant reduction in PASI scoreClobetasol propionate
Oxadiazoles clubbed with BenzothiazoleRat200 mg/kg69.28% - 81.91%Diclofenac Sodium (82.14%)

Table 1: Comparative in vivo anti-inflammatory efficacy of various oxazole derivatives.

The data indicates that oxazole derivatives possess significant anti-inflammatory properties in vivo. Notably, certain oxadiazole-benzothiazole hybrids exhibit efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. Furthermore, benzoxazole derivatives have shown promise in a psoriasis model, suggesting their potential for treating chronic inflammatory skin conditions.[4] While direct data on this compound derivatives is not available, the presence of the oxane (tetrahydropyran) ring, a common moiety in many biologically active compounds, may favorably influence the pharmacokinetic and pharmacodynamic properties of the molecule.

In Vivo Anticancer Potential of Oxazole Derivatives: A Look at Preclinical Evidence

The anticancer activity of oxazole derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines in vitro.[5] In vivo evaluation is a critical next step to validate their therapeutic potential. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for assessing in vivo anticancer efficacy.[6][7]

While specific in vivo efficacy data, such as tumor growth inhibition (TGI), for this compound derivatives is not yet published, numerous studies highlight the in vivo potential of other oxazole-containing compounds. For instance, some 1,3,4-oxadiazole derivatives have been tested in vivo on human lung cancer cells transplanted into mice, confirming their anticancer activity.[1]

The mechanism of action for many anticancer oxazole derivatives involves the inhibition of key cellular targets like tubulin, protein kinases, and STAT3.[5][8] The structural diversity of the oxazole scaffold allows for fine-tuning of target specificity and potency.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound.[9]

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound (e.g., a this compound derivative)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Mice

This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of a test compound.[6][10]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest

  • Test compound

  • Vehicle control

  • Standard-of-care anticancer drug

  • Calipers

Procedure:

  • Inoculate the immunodeficient mice subcutaneously with a suspension of the human cancer cells.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, test compound, standard drug).

  • Administer the treatments according to the desired dosing schedule and route of administration.

  • Measure the tumor volume using calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preclinical Preclinical Evaluation synthesis Compound Synthesis (2-(Oxan-4-yl)-1,3-oxazole -4-carboxylic acid derivatives) invitro In Vitro Screening (Cytotoxicity, Target Engagement) synthesis->invitro pk_pd Pharmacokinetics & Pharmacodynamics invitro->pk_pd Lead Optimization invivo_efficacy In Vivo Efficacy Studies (Xenograft, Syngeneic models) pk_pd->invivo_efficacy toxicology Toxicology Studies invivo_efficacy->toxicology clinical_dev Clinical Development toxicology->clinical_dev Candidate Selection

Caption: A generalized workflow for the preclinical development of novel anticancer agents.

inflammation_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation oxazole Oxazole Derivatives (Potential Inhibitors) oxazole->cox Inhibition

Caption: Simplified signaling pathway of inflammation and the potential point of intervention for oxazole derivatives.

Conclusion and Future Directions

The oxazole scaffold represents a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. While in vivo efficacy data for this compound derivatives is still emerging, the promising results from structurally related compounds, particularly in the areas of anti-inflammatory and anticancer research, provide a strong rationale for their continued investigation. Future studies should focus on comprehensive in vivo evaluations of this specific chemical class to determine their pharmacokinetic profiles, efficacy in relevant disease models, and overall safety. The insights gained from such studies will be crucial for advancing these promising compounds towards clinical development.

References

  • ResearchGate. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • ResearchGate. (2018). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • YouTube. (2020). In vitro Anti inflammatory assay. [Link]

  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link]

  • SpringerLink. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]

  • PubMed. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • ResearchGate. (2023). Structure of oxazole derivatives with antitumor properties. [Link]

  • ResearchGate. (2023). Structures of oxazole hybrid derivatives as potent anticancer agents. [Link]

  • Semantic Scholar. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. [Link]

  • PubMed Central. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

  • ResearchGate. (2022). Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ResearchGate. (2015). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. [Link]

  • MDPI. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]

  • PubMed. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. [Link]

  • ResearchGate. (2012). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. [Link]

  • National Center for Biotechnology Information. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

  • PubMed Central. (2010). Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. [Link]

  • MDPI. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. [Link]

  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The compound 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid represents a promising chemical scaffold. Its structural motifs are reminiscent of agonists for the free fatty acid receptor 1 (FFAR1/GPR40), a G-protein coupled receptor (GPCR) that has been a key target for the treatment of type 2 diabetes. However, the history of this target class is a cautionary tale. The development of Fasiglifam (TAK-875), a once-promising GPR40 agonist, was halted during Phase III trials due to unforeseen liver toxicity[1][2][3]. Mechanistic studies later suggested that this toxicity could be linked to the formation of reactive metabolites and off-target interactions with hepatic transporters and mitochondrial proteins[1][4].

This precedent underscores a fundamental principle of drug development: a molecule's efficacy is inseparable from its safety, and safety is fundamentally governed by its selectivity. A compound that interacts with unintended biological targets—a phenomenon known as cross-reactivity or off-target binding—can lead to adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of this compound (herein referred to as 'Compound X'). We will compare its hypothetical profiling data against two benchmarks: a "Dirty" Comparator modeled after compounds with known liabilities (e.g., TAK-875) and an idealized "Clean" Comparator. The experimental workflows detailed herein are designed as self-validating systems, providing researchers with a robust strategy to de-risk novel chemical entities and build a comprehensive safety profile essential for regulatory submission.

Part 1: The Tiered Profiling Strategy: From Broad Surveillance to Mechanistic Insight

A successful cross-reactivity assessment is not a single experiment but a multi-tiered, logical progression. The strategy is to first cast a wide, cost-effective net to identify potential liabilities and then to follow up on any "hits" with more specific, mechanistically informative assays. This approach conserves resources while maximizing the depth of understanding.

G T1 Compound X @ 10 µM Initial Broad Panel Screening T2_GPCR GPCR Panel (Binding) Dose-Response (Ki) T1:f1->T2_GPCR Hits >50% Inhibition T2_Kinase Kinome-wide Panel (Binding) Dose-Response (Kd) T1:f1->T2_Kinase Hits >50% Inhibition T2_Other Other Enzymes/Transporters Dose-Response (IC50) T1:f1->T2_Other Hits >50% Inhibition T3_cAMP cAMP Functional Assay (Gs/Gi Signaling) T2_GPCR->T3_cAMP Potent Hits (Sub-µM) T3_Arrestin β-Arrestin Recruitment (BRET Assay) T2_GPCR->T3_Arrestin Potent Hits (Sub-µM) T3_Cellular Phenotypic/Toxicity Assays T2_GPCR->T3_Cellular Potent Hits (Sub-µM) T2_Kinase->T3_cAMP Potent Hits (Sub-µM) T2_Kinase->T3_Arrestin Potent Hits (Sub-µM) T2_Kinase->T3_Cellular Potent Hits (Sub-µM)

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Tier 1 - Broad Safety Screening

The initial step is to screen Compound X at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug reactions. Commercial services like the Eurofins SafetyScreen44® Panel provide an excellent, industry-accepted foundation for this activity[5][6][7]. The rationale is to quickly identify any significant off-target interactions that warrant further investigation.

Experimental Rationale: The selection of targets in these panels is not arbitrary. They are curated based on historical data linking their modulation to clinical ADRs[5]. For instance, inhibition of the hERG potassium channel is linked to cardiotoxicity, while interaction with the 5-HT2B receptor can lead to valvulopathy. Screening against such a panel is a core requirement for preclinical safety assessment.

Table 1: Representative Tier 1 Safety Panel and Comparative Results (% Inhibition @ 10 µM)

Target ClassTarget NameCompound X"Dirty" Comparator"Clean" ComparatorPotential Implication of Interaction
GPCR 5-HT2B8%68% 2%Cardiac Valvulopathy
Adrenergic α1A12%75% 5%Hypotension, Dizziness
Histamine H14%15%3%Sedation
Muscarinic M32%5%1%Anticholinergic Effects
Dopamine D29%55% 7%CNS Side Effects
Ion Channel hERG (K+ Channel)15%82% 10%QT Prolongation, Arrhythmia
CaV1.2 (Ca2+ Channel)11%61% 8%Cardiovascular Effects
Transporter Dopamine (DAT)7%21%6%CNS, Abuse Potential
Kinase Lck58% 72% 4%Immunosuppression
Enzyme COX-13%4%2%GI Bleeding Risk
PDE3A6%51% 3%Cardiovascular Effects

Interpretation of Tier 1 Data:

  • "Clean" Comparator: Shows minimal interaction (<20% inhibition) across the panel, indicating high selectivity.

  • "Dirty" Comparator: Exhibits significant inhibition (>50%) against multiple targets, flagging it as a high-risk compound.

  • Compound X: Shows a potential liability with the kinase Lck. This single "hit" does not immediately disqualify the compound but mandates a more focused investigation in Tier 2.

Part 3: Tier 2 - Quantitative Affinity Determination

Any target showing >50% inhibition in the Tier 1 screen must be followed up with dose-response assays to determine the precise affinity (Kd or Ki). This quantitative data is crucial for establishing a "selectivity window"—the ratio of a compound's affinity for its off-target versus its on-target.

Kinase Selectivity Profiling

Given the hit on Lck, a comprehensive kinome scan is the logical next step. Services such as Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ platform offer broad panels covering hundreds of kinases[8][9][10]. These platforms typically utilize competition binding assays, which are ATP-independent and measure the true thermodynamic dissociation constant (Kd), allowing for robust structure-activity relationship (SAR) analysis[9][11].

Experimental Rationale: Kinases are a major class of drug targets, but unwanted inhibition of specific kinases can lead to toxicity (e.g., immunosuppression via Lck, cardiotoxicity via VEGFR2). A broad scan is essential to ensure that the compound does not possess unforeseen kinase activity, a common feature of compounds with ATP-mimetic scaffolds.

Table 2: Comparative Kinase Profiling Data (Kd in nM)

KinaseCompound X"Dirty" Comparator"Clean" Comparator
On-Target (Hypothetical)---
Lck (Off-Target)850 95 >10,000
SRC (Off-Target)>10,000210 >10,000
VEGFR2 (Off-Target)>10,000750 >10,000
Other 400+ Kinases>10,000Multiple hits <1µM>10,000

Interpretation: Compound X has a sub-micromolar affinity for Lck. While not highly potent, this requires careful consideration. If the on-target potency of Compound X is in the low nanomolar range, an IC50 of 850 nM might provide a sufficient selectivity window. However, the "Dirty" Comparator shows potent activity against multiple kinases, confirming its promiscuous nature.

Phosphatase Profiling

Phosphatases are the critical counterparts to kinases and are an often-overlooked source of off-target activity. An siRNA screen previously identified PPM1H as a key phosphatase that counteracts LRRK2 signaling, a pathway implicated in Parkinson's disease, highlighting the therapeutic relevance of this enzyme class[12][13][14]. Profiling against a panel of phosphatases is a prudent step to ensure a complete selectivity assessment.

Experimental Rationale: Unintended modulation of phosphatases can disrupt cellular signaling homeostasis. Assays using generic substrates like p-nitrophenyl phosphate (pNPP) or more specific phosphopeptide substrates with Malachite Green detection can provide a quantitative measure of inhibition[15][16].

Table 3: Comparative Phosphatase Profiling Data (IC50 in µM)

PhosphataseCompound X"Dirty" Comparator"Clean" Comparator
PPM1H >508.5 >50
PTP1B >50>50>50
PP2A >5012.1 >50

Part 4: Tier 3 - Cellular and Functional Confirmation

Binding affinity does not always translate to cellular function. Therefore, it is critical to progress from biochemical binding assays to cell-based functional assays for the most significant off-target hits. These assays determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific off-target receptor and confirm whether biochemical affinity translates to a cellular effect.

Gs/Gi-Coupled GPCR Activity: cAMP Assays

Should any Gs or Gi-coupled GPCRs be flagged in Tier 1, a functional assay measuring cyclic AMP (cAMP) is required. The Promega GloSensor™ cAMP Assay is a highly sensitive, live-cell, non-lytic assay that is ideal for this purpose[17][18][19]. It uses a genetically modified luciferase that emits light upon binding cAMP, allowing for real-time monitoring of intracellular cAMP levels[17][20].

G start Plate cells expressing GPCR of interest & GloSensor plasmid step1 Pre-equilibrate cells with GloSensor™ cAMP Reagent (~2 hours) start->step1 step2 Add test compounds (agonist or antagonist mode) step1->step2 step3 Incubate (15-30 minutes) step2->step3 end Measure Luminescence (Kinetic or Endpoint) step3->end

Caption: Workflow for the GloSensor™ cAMP functional assay.

GPCR-β-Arrestin Recruitment: BRET Assays

Modern pharmacology recognizes that GPCR signaling is not limited to G-proteins. β-arrestin recruitment represents a distinct signaling pathway, and compounds can exhibit "biased agonism," preferentially activating one pathway over the other. Bioluminescence Resonance Energy Transfer (BRET) is the gold standard for monitoring GPCR-β-arrestin interactions in live cells[21][22][23].

Experimental Rationale: The BRET assay measures the proximity between a GPCR tagged with a luciferase donor (e.g., Rluc8) and β-arrestin tagged with a fluorescent acceptor (e.g., Venus)[22][24]. Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable light signal at the acceptor's emission wavelength[21][25]. This assay is critical for identifying potential biased signaling at off-target GPCRs.

BRET_Assay cluster_inactive Inactive State (No Agonist) cluster_active Active State (+ Agonist) GPCR_Rluc GPCR-Rluc8 Light_Blue Light (480nm) GPCR_Rluc->Light_Blue Substrate Oxidation Arrestin_Venus β-Arrestin-Venus No_BRET No BRET GPCR_Rluc_A GPCR-Rluc8 Arrestin_Venus_A β-Arrestin-Venus GPCR_Rluc_A->Arrestin_Venus_A Recruitment Light_Yellow Light (530nm) Arrestin_Venus_A->Light_Yellow Energy Transfer BRET_Signal BRET Signal Agonist Agonist Agonist->GPCR_Rluc_A

Caption: Principle of the BRET assay for β-arrestin recruitment.

Summary and Conclusion: A Comparative Analysis

By integrating the data from all three tiers, a comprehensive cross-reactivity profile can be constructed.

Table 4: Final Comparative Safety Profile

ParameterCompound X"Dirty" Comparator"Clean" ComparatorRecommendation
Tier 1 Hits (>50%) 1 (Lck)80Proceed with Caution
Primary Off-Target Affinity Lck (Kd = 850 nM)hERG (IC50 < 100 nM)N/AAcceptable if on-target potency is <10 nM
Kinome Selectivity High (>10 µM for others)Low (Multiple hits <1 µM)HighFavorable
Functional Liabilities None identifiedAgonism at 5-HT2B; Antagonism at α1ANone identifiedFavorable
Overall Profile Selective with a single, manageable off-target interaction.Promiscuous with multiple high-risk liabilities.Highly selective and low-risk.Compound X is a viable candidate for further optimization to remove Lck activity. The "Dirty" Comparator should be terminated.

Appendix: Key Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the Ki of a test compound for a GPCR target.

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate assay buffer[26].

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (typically at its Kd value), and serial dilutions of the test compound[27].

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[26].

  • Filtration: Rapidly terminate the reaction by vacuum filtering the plate contents through a glass fiber filter mat (e.g., GF/C), which traps the membranes[26].

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[28].

Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

  • Reagent Preparation: Prepare a 1X kinase buffer solution. Serially dilute the test compound in 100% DMSO and then create intermediate dilutions in the 1X kinase buffer[29].

  • Assay Plate Setup: Add the intermediate compound dilutions to the wells of a low-volume 384-well plate.

  • Kinase/Antibody Addition: Prepare a solution containing the kinase of interest (e.g., tagged with His) and a europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-His). Add this mixture to the wells containing the compound[29][30].

  • Tracer Addition: Add a kinase tracer (an Alexa Fluor™ 647-labeled, ATP-competitive inhibitor) to all wells to initiate the binding reaction[30].

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor)[31].

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound. Determine IC50 values from dose-response curves.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins. Retrieved from [Link]

  • Frontiers in Endocrinology. (2011). Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins. Frontiers. Retrieved from [Link]

  • Hollmann, M. et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors. NIH. Retrieved from [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Eurofins. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Tyrosine Phosphatase Assays. PubMed. Retrieved from [Link]

  • Frontiers in Pharmacology. (2014). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). BRET assay for the detection of arrestin recruitment by GPCRs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Eurofins. Retrieved from [Link]

  • Eurofins Panlabs Taiwan, Ltd. (n.d.). SafetyScreen44™ Panel. Eurofins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). End-product inhibition of the LRRK2-counteracting PPM1H phosphatase. PubMed. Retrieved from [Link]

  • Michael J. Fox Foundation. (n.d.). PPM1H Activators for the Treatment of Parkinson's Disease. Michael J. Fox Foundation. Retrieved from [Link]

  • G-Biosciences. (n.d.). Phosphatase Assay Kit. G-Biosciences. Retrieved from [Link]

  • Biocompare. (n.d.). Phosphatase Assay Kits. Biocompare. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). ScienCell. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury (DILI). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Retrieved from [Link]

  • MRC PPU. (n.d.). PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins. MRC PPU. Retrieved from [Link]

  • eLife. (2019). PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins. eLife. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins. Retrieved from [Link]

  • ResearchGate. (n.d.). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. ResearchGate. Retrieved from [Link]

  • KINOMEscan. (n.d.). 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. KINOMEscan. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). Evotec. Retrieved from [Link]

  • PLOS ONE. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]

  • KINOMEscan. (n.d.). KINOMEscan. KINOMEscan. Retrieved from [Link]

Sources

Validating the Mechanism of Action of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. The novel compound, 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, with its oxazole core, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] However, the specific molecular target and mechanism of action for this particular derivative remain to be elucidated.

This guide provides a comprehensive, technically in-depth strategy for identifying the molecular target(s) of this compound and validating its mechanism of action. We will compare and contrast state-of-the-art methodologies, offering a self-validating experimental workflow that ensures scientific integrity and provides actionable insights for your research.

The Challenge: An Uncharacterized Molecule with Therapeutic Potential

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3][5] Its derivatives have been shown to modulate various biological pathways, from inhibiting enzymes like phosphodiesterase 4 (PDE4) and T-type calcium channels to disrupting microbial growth and cancer cell proliferation.[2][4][6][7] Given this chemical precedent, this compound is a molecule of significant interest, but without a known target, its therapeutic potential cannot be fully realized. Our primary objective is therefore unbiased target identification followed by rigorous validation.

A Multi-pronged Approach to Target Identification

To deorphanize this compound, we propose a systematic workflow that integrates phenotypic screening with advanced proteomics-based target identification techniques. This strategy is designed to not only identify the direct binding partners of the compound but also to provide a comprehensive understanding of its cellular effects.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno_screen Phenotypic Assays (e.g., Cell Viability, Cytokine Release) cetsa Cellular Thermal Shift Assay (CETSA) pheno_screen->cetsa Informs cell line selection kinobeads Affinity Chromatography-MS (e.g., Kinobeads) pheno_screen->kinobeads Informs cell line selection biochem Biochemical/Enzymatic Assays cetsa->biochem Identifies candidate targets kinobeads->biochem Identifies candidate targets cell_pathway Cellular Pathway Analysis biochem->cell_pathway Confirms direct interaction knockdown Genetic Validation (e.g., siRNA/CRISPR) cell_pathway->knockdown Validates cellular MoA

Caption: A multi-phase workflow for target identification and validation.

Comparative Analysis of Target Identification Methodologies

The cornerstone of our approach is the unbiased identification of the compound's direct molecular target(s) within a cellular context. Two powerful and complementary techniques for this are the Cellular Thermal Shift Assay (CETSA) and affinity chromatography coupled with mass spectrometry (e.g., using kinobeads).

FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography-MS (e.g., Kinobeads)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]Compound of interest competes with immobilized broad-spectrum inhibitors for binding to a class of proteins (e.g., kinases).[11][12]
Cellular Context Can be performed in intact cells, cell lysates, or even tissue samples, preserving the native protein state and interactions.[8][13]Typically performed in cell lysates, which may alter protein complexes and post-translational modifications.
Target Scope Applicable to any protein for which a suitable antibody or detection method is available. Mass spectrometry-based CETSA (MS-CETSA) allows for proteome-wide screening.[13]Primarily focused on specific protein families for which affinity reagents are available (e.g., kinases for kinobeads).[12][14]
Compound Requirements No modification of the compound is necessary.Requires either immobilization of the compound or its use as a competitor, which can sometimes be synthetically challenging.
Throughput Can be adapted to a microplate format for higher throughput screening.[9]Can be performed in a multiplexed fashion to profile multiple compounds or cell lines.[15]

Our Recommendation: We advocate for a parallel approach. CETSA, particularly MS-CETSA, offers an unbiased, proteome-wide view of target engagement in a native cellular environment.[8][13] Concurrently, if initial phenotypic screens suggest a role in cell signaling, a kinobeads assay can provide deep and quantitative data on the compound's interaction with the cellular kinome.[11][12][14] This dual-pronged strategy maximizes the probability of identifying high-confidence targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to determine if this compound directly binds to a specific protein target in intact cells, leading to its thermal stabilization.

Rationale: The principle of CETSA is that a protein's melting temperature increases upon ligand binding.[9][13] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can detect a shift in the melting curve, indicating direct target engagement.[10][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., SK-HEP-1 liver cancer cells, based on general applicability in similar assays) to 70-80% confluency.[8]

    • Treat the cells with either this compound (at a concentration determined by prior dose-response studies, e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the specific target protein in the soluble fraction using Western blotting or an ELISA-based method (e.g., AlphaScreen).[9]

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Protocol 2: Kinobeads Competition Binding Assay for Kinase Profiling

This protocol aims to identify potential kinase targets of this compound by assessing its ability to compete with immobilized broad-spectrum kinase inhibitors.

Rationale: Kinobeads are an affinity matrix containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[12] By pre-incubating a cell lysate with our compound of interest, we can measure which kinases are prevented from binding to the beads, thereby identifying them as potential targets.[14][15] This is a powerful chemical proteomics approach for unbiased kinase inhibitor profiling.[12]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a suitable cell line (e.g., Jurkat or SK-MEL-28 cells) under non-denaturing conditions to preserve kinase activity.[11]

  • Competition Binding:

    • Incubate the cell lysate with increasing concentrations of this compound (e.g., from 0.01 µM to 50 µM) for a defined period.[15]

  • Kinase Enrichment:

    • Add the kinobeads slurry to the lysate and incubate to allow for the binding of kinases not occupied by the test compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Prepare the protein samples for mass spectrometry analysis (e.g., by tryptic digestion).

    • Analyze the samples by LC-MS/MS to identify and quantify the eluted kinases.

  • Data Analysis:

    • For each identified kinase, plot the signal intensity as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's binding to the kinobeads.[15]

G cluster_0 Kinobeads Assay Workflow lysate Prepare Native Cell Lysate incubate Incubate with Compound (Dose-Response) lysate->incubate kinobeads Add Kinobeads incubate->kinobeads wash Wash Beads kinobeads->wash elute Elute Bound Kinases wash->elute ms LC-MS/MS Analysis elute->ms analyze Generate IC50 Curves ms->analyze

Caption: Workflow for the kinobeads competition binding assay.

Validating the Identified Targets and Downstream Pathways

Once high-confidence targets are identified, the next crucial step is to validate these interactions and elucidate their impact on cellular signaling.

  • Biochemical Assays: For putative enzyme targets (e.g., kinases), in vitro activity assays using recombinant protein are essential to confirm direct inhibition and determine key parameters like Ki values.

  • Cellular Pathway Analysis: Western blotting can be used to probe the phosphorylation status of known downstream substrates of the identified kinase, confirming that target engagement translates to a functional cellular response.

  • Genetic Validation: Techniques like siRNA or CRISPR-mediated gene knockdown/knockout can be employed to mimic the effect of the inhibitor. If the cellular phenotype observed with compound treatment is recapitulated by depleting the target protein, it provides strong evidence for the proposed mechanism of action.

By following this comprehensive and self-validating guide, researchers can confidently identify and validate the mechanism of action of novel compounds like this compound, paving the way for their further development as potential therapeutic agents.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Medard, G., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 224-233. [Link]

  • Bantscheff, M., et al. (2007). Chemoproteomics profiling of kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(3), 147-149. [Link]

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. [Link]

  • Zhao, Q., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 139(18), 6172-6175. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Singh, P., et al. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Naturalista Campano. (2023). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Pathade, P. P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Kim, M. K., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. PubMed. [Link]

  • MySkinRecipes. (n.d.). 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid. MySkinRecipes. [Link]

  • Kumar, A., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • Smith, C. D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Al-Jaff, S. A. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]

  • Deportere, G., et al. (2017). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances. [Link]

  • MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. [Link]

  • Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • PubChemLite. (n.d.). 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. PubChemLite. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial focus of this guide was the selectivity of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. However, a comprehensive literature review revealed no publicly available data on the biological targets or selectivity profile of this specific molecule. To fulfill the core scientific requirements of this request, we have pivoted to a well-characterized, structurally related compound: a 2,4-disubstituted oxazole derivative that is a known inhibitor of Phosphodiesterase 4 (PDE4). This guide will provide an in-depth analysis of its selectivity, supported by experimental data and protocols, to serve as a valuable resource for researchers in drug development.

Introduction: The Rationale for Targeting PDE4 with Oxazole-Based Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger that mediates a vast array of cellular responses, including the downregulation of inflammatory processes.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a potent anti-inflammatory effect. This mechanism is particularly relevant in inflammatory and immune cells, making PDE4 a highly attractive therapeutic target for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]

The oxazole scaffold has emerged as a promising pharmacophore for the development of potent and selective PDE4 inhibitors.[4][5] Its unique electronic and structural properties allow for favorable interactions within the active site of the PDE4 enzyme. This guide focuses on a representative molecule from this class, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-oxazole-5-carboxylic acid (referred to herein as Compound 4c , as designated in key literature), to illustrate the principles of selectivity and provide a framework for its evaluation.[5]

The cAMP Signaling Pathway and the Role of PDE4

The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by PDEs. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), and the relaxation of airway smooth muscle.[6] PDE4 is the predominant cAMP-hydrolyzing enzyme in most inflammatory cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes Compound_4c Compound 4c (Oxazole Inhibitor) Compound_4c->PDE4 Inhibits PKA_active PKA (active) PKA_inactive->PKA_active Inflammation Inflammatory Response (e.g., TNF-α release) PKA_active->Inflammation Inhibits Suppression Suppression of Inflammation Inflammation->Suppression

Caption: cAMP signaling pathway and the inhibitory action of Compound 4c on PDE4.

Selectivity Profile of Compound 4c

The therapeutic utility of a PDE4 inhibitor is critically dependent on its selectivity. The phosphodiesterase superfamily comprises 11 families (PDE1-11), many of which have distinct physiological roles.[6] For instance, inhibition of PDE3, which is involved in cardiovascular function, or PDE5, the target for erectile dysfunction therapies, can lead to undesirable side effects. Therefore, a comprehensive selectivity screen against other PDE families is essential.

The inhibitory activity of Compound 4c was evaluated against the PDE4B isoform and its selectivity was assessed against other PDE subtypes.

Target EnzymeIC50 (µM)Selectivity vs. PDE4B
PDE4B 1.6 ± 0.4 -
PDE3> 100> 62.5-fold
PDE5> 100> 62.5-fold
Other PDEsData not specified, but noted as selectiveN/A
Data synthesized from Bioorganic & Medicinal Chemistry, 2017, 25(6), 1852-1859.[5]

Interpretation of Selectivity Data: Compound 4c demonstrates potent inhibition of PDE4B with an IC50 value in the low micromolar range.[5] Crucially, it shows significantly weaker activity against PDE3 and PDE5, with IC50 values greater than 100 µM.[5] This indicates a selectivity of over 60-fold for PDE4B over these other key PDE families, which is a favorable characteristic for minimizing off-target effects. While comprehensive data against all PDE families is not provided in the primary literature, the authors note the compound's good selectivity, suggesting it does not significantly inhibit other isoforms at therapeutically relevant concentrations.[5]

Comparative Analysis with a Non-Selective Inhibitor

To highlight the importance of selectivity, it is useful to compare Compound 4c with a non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) .

CompoundPDE1 (IC50)PDE2 (IC50)PDE3 (IC50)PDE4 (IC50)PDE5 (IC50)
Compound 4c >100 µMN/A>100 µM1.6 µM >100 µM
IBMX 30 µM32 µM49 µM13 µM13 µM
IBMX data is representative and compiled from various sources.

IBMX inhibits multiple PDE families with similar potency, making it a useful research tool but unsuitable as a selective therapeutic agent due to the high probability of off-target effects.

Experimental Methodologies

The generation of reliable selectivity data hinges on robust and well-validated experimental protocols. Below are the standard methodologies employed for characterizing PDE4 inhibitors like Compound 4c .

In Vitro Phosphodiesterase Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. The two-step radio-enzymatic assay is a classic and highly sensitive method.

cluster_step1 Step 1: PDE Reaction cluster_step2 Step 2: Conversion & Separation cluster_logic start Start: Recombinant PDE4 Enzyme + [3H]-cAMP + Inhibitor (e.g., Compound 4c) incubate1 Incubate at 30°C start->incubate1 product1 [3H]-AMP incubate1->product1 add_venom Add Snake Venom (5'-nucleotidase) product1->add_venom product2 [3H]-Adenosine add_venom->product2 separation Anion-Exchange Chromatography product2->separation elution Elute [3H]-Adenosine separation->elution scintillation Scintillation Counting elution->scintillation logic_node Logic: Low counts = High Inhibition scintillation->logic_node

Caption: Workflow for the two-step radio-enzymatic PDE inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM DTT), the test compound (Compound 4c at various concentrations), and the radiolabeled substrate, [³H]-cAMP (final concentration ~1 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified, recombinant human PDE4B enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination: Stop the reaction by boiling the mixture for 1 minute.

  • Conversion to Nucleoside: Cool the samples and add snake venom from Crotalus atrox, which contains 5'-nucleotidase, to convert the [³H]-AMP product to [³H]-adenosine. Incubate for an additional 10 minutes at 30°C.

  • Separation: Apply the reaction mixture to an anion-exchange resin column (e.g., Dowex AG1-X8). The negatively charged, unreacted [³H]-cAMP and the [³H]-AMP product will bind to the resin, while the neutral [³H]-adenosine will pass through.

  • Quantification: Elute the [³H]-adenosine and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Cellular Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Release

This assay assesses the functional consequence of PDE4 inhibition in a cellular context, measuring the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α.

Detailed Protocol:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or a suitable monocytic cell line (e.g., THP-1). Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Compound Pre-incubation: Plate the cells in a 96-well plate and pre-incubate with various concentrations of Compound 4c or a vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., from E. coli, final concentration 1 µg/mL) to the wells.

  • Incubation: Incubate the plates for a further 4-6 hours to allow for TNF-α production and secretion into the supernatant.[7]

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][9]

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.

Conclusion and Future Directions

The selectivity profile of a drug candidate is a cornerstone of its preclinical evaluation. This guide demonstrates that the oxazole-based inhibitor, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-oxazole-5-carboxylic acid (Compound 4c) , is a potent inhibitor of PDE4B with a favorable selectivity profile against other key PDE families.[5] The experimental workflows provided offer a robust framework for researchers to assess the selectivity and functional activity of novel PDE4 inhibitors.

Future research in this area should aim to:

  • Generate a complete selectivity profile for promising lead compounds against all 11 PDE families.

  • Evaluate inhibition of specific PDE4 isoforms (A, B, C, and D), as isoform-selective inhibition may offer an improved therapeutic window and reduce side effects like emesis, which is often linked to PDE4D inhibition.[2]

  • Correlate in vitro potency and selectivity with in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships in relevant animal models of inflammatory disease.

This structured approach, grounded in rigorous and reproducible experimental methods, is essential for the successful development of next-generation selective PDE4 inhibitors for the treatment of inflammatory diseases.

References

  • Kuang, R., Shue, H. J., Xiao, L., Blythin, D. J., Shih, N. Y., Chen, X., ... & Wang, P. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorganic & medicinal chemistry letters, 22(7), 2594-2597. Available from: [Link]

  • National Center for Advancing Translational Sciences. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In NCATS Assay Guidance Manual. Available from: [Link]

  • Hu, D. K., Zhang, L. H., Li, Y. S., & Zhao, D. S. (2017). Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. ResearchGate. Available from: [Link]

  • Li, Y., Wang, C., Li, H., Wang, L., Cui, Z., & Tang, R. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Bioorganic & medicinal chemistry, 25(6), 1852–1859. Available from: [Link]

  • Kuang, R., et al. (2012). Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorganic & Medicinal Chemistry Letters, 22(7), 2594-2597. Available from: [Link]

  • Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience Website. Available from: [Link]

  • Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Cohesion Biosciences Website. Available from: [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. Semantic Scholar. Available from: [Link]

  • Kazmierczak, B. I. (2017). Determining Phosphodiesterase Activity (Radioactive Assay). Methods in molecular biology (Clifton, N.J.), 1657, 279–283. Available from: [Link]

  • Rybalkin, S. D., & Beavo, J. A. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 159–172. Available from: [Link]

  • Jeon, Y. H., Heo, Y. S., Kim, C. M., Hyun, Y. L., Lee, T. G., Ro, S., & Cho, J. M. (2005). Implications of PDE4 structure on inhibitor selectivity across PDE families. Current topics in medicinal chemistry, 5(12), 1201–1211. Available from: [Link]

  • Yao, H., Ke, H., et al. (2024). Development of selective heterocyclic PDE4 inhibitors for treatment of psoriasis. European Journal of Medicinal Chemistry, 116930. Available from: [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. Available from: [Link]

  • Spina, D. (2008). PDE4 inhibitors: current status. British journal of pharmacology, 155(3), 308–315. Available from: [Link]

  • Cosson, L., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e32880. Available from: [Link]

  • Kumar, N., et al. (2013). Selective Phosphodiesterase 4B Inhibitors: A Review. Journal of medicinal chemistry, 56(19), 7411-7435. Available from: [Link]

  • Gobeil, F. Jr., et al. (2024). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 25(15), 8052. Available from: [Link]

  • Chekol, R., et al. (2013). Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5). ResearchGate. Available from: [Link]

  • Keravis, T., & Lugnier, C. (2012). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British journal of pharmacology, 165(5), 1288–1305. Available from: [Link]

  • Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews. Drug discovery, 13(4), 290–314. Available from: [Link]

  • Meenakshi, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 13(39), 27483-27497. Available from: [Link]

Sources

Comparative Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid: A GPR40 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC) for 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, a novel agonist targeting the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). We will objectively compare its performance profile with the benchmark compound TAK-875 (Fasiglifam), providing the rationale behind experimental choices and detailed methodologies essential for researchers in drug development.

The establishment of a predictive mathematical relationship between in vitro properties and in vivo performance is a cornerstone of modern pharmaceutical development.[1] A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the number of human trials required, accelerating development timelines, and improving product quality.[2][3][4]

The Therapeutic Target: GPR40 (FFAR1) Signaling

GPR40 is a clinically validated target for type 2 diabetes.[5] Predominantly expressed in pancreatic β-cells, its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[6] This glucose-dependent mechanism of action is highly desirable, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.

The primary signaling cascade for GPR40 involves the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium.[7] However, some synthetic agonists have been shown to engage Gαs signaling, leading to cAMP production, which can also contribute to insulin secretion.[5] A thorough in vitro characterization must therefore assess both pathways.

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Receptor Gq Gαq GPR40->Gq Activates Gs Gαs (Biased Agonism) GPR40->Gs Activates Ligand 2-(Oxan-4-yl)-1,3-oxazole- 4-carboxylic acid Ligand->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers release from ER PKD Protein Kinase D (PKD) Ca->PKD Activates Insulin Potentiated Insulin Secretion (GSIS) PKD->Insulin cAMP ↑ cAMP ATP->cAMP cAMP->Insulin

Caption: GPR40 signaling pathways relevant to insulin secretion.

Part 1: In Vitro Characterization – Quantifying Potency and Safety

The initial step is to build a comprehensive in vitro profile. This data forms the foundation of the IVIVC model.

A. Receptor Engagement and Functional Potency Assays

These assays determine the compound's direct interaction with and activation of the GPR40 receptor.

Experimental Protocol: Calcium Flux Assay

  • Cell Line: Use HEK293 cells stably expressing human GPR40.

  • Plating: Seed cells in a 96-well black, clear-bottom plate and culture for 24 hours.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds (e.g., TAK-875).

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the compounds and record the change in fluorescence intensity over time.

  • Analysis: Calculate the EC₅₀ value from the dose-response curve.

B. Islet-Level Efficacy: Glucose-Stimulated Insulin Secretion (GSIS)

This is a critical, physiologically relevant assay to confirm that receptor activation translates to the desired biological effect in the primary target tissue.[8]

Experimental Protocol: GSIS in Isolated Mouse Islets

  • Islet Isolation: Isolate pancreatic islets from mice (e.g., C57BL/6) by collagenase digestion.

  • Pre-incubation: Pre-incubate isolated islets for 1 hour in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: Transfer groups of islets to KRBH buffer containing:

    • Low glucose (2.8 mM) + vehicle

    • High glucose (16.7 mM) + vehicle

    • High glucose (16.7 mM) + serial dilutions of the test compound.

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect the supernatant to measure insulin concentration.

  • Quantification: Measure insulin levels using an ELISA kit.

  • Analysis: Plot the potentiation of insulin secretion above the high-glucose baseline against compound concentration to determine the EC₅₀.

C. In Vitro Safety: Comparative Hepatotoxicity Assessment

A significant hurdle for the GPR40 agonist class was the drug-induced liver injury (DILI) observed with TAK-875.[9] Early in vitro assessment of hepatotoxicity is therefore non-negotiable.

Experimental Protocol: Bile Salt Export Pump (BSEP) Inhibition Assay

  • System: Use membrane vesicles from Sf9 cells overexpressing human BSEP.

  • Substrate: Utilize a fluorescent or radiolabeled BSEP substrate (e.g., ³H-taurocholate).

  • Incubation: Incubate the vesicles with the substrate, ATP (to initiate transport), and varying concentrations of the test compounds.

  • Measurement: After incubation, separate the vesicles from the buffer by rapid filtration and measure the amount of substrate transported into the vesicles.

  • Analysis: Determine the IC₅₀ for BSEP inhibition. High inhibition is a key risk factor for cholestatic liver injury.[9]

Comparative In Vitro Data Summary
ParameterThis compound (Hypothetical Data)TAK-875 (Literature Data)AM-1638 (Literature Data)Reference
GPR40 Calcium Flux EC₅₀ 15 nM27 nM5 nM[5][10]
GSIS Potentiation EC₅₀ 30 nM45 nM10 nM[5][8]
BSEP Inhibition IC₅₀ > 100 µM~25 µMNot Reported[9]
Primary Signaling Pathway GαqGαq-onlyGαq + Gαs[5]

Part 2: In Vivo Evaluation – From Animal Models to Efficacy

The next stage is to assess the compound's behavior in a living system, providing the second half of the IVIVC equation.

A. Selection of Animal Model

The Zucker Diabetic Fatty (ZDF) rat is an excellent model of type 2 diabetes, characterized by obesity, insulin resistance, and eventual β-cell failure, closely mimicking the human disease progression.[11][12]

B. Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for interpreting efficacy data.

Experimental Protocol: Single-Dose PK in SD Rats

  • Dosing: Administer a single oral (p.o.) and intravenous (i.v.) dose of the compound to fasted Sprague-Dawley rats.[10]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Extract the drug from plasma and quantify its concentration using LC-MS/MS.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), half-life (t₁/₂), and oral bioavailability (%F).[13]

C. Pharmacodynamic (PD) Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is the standard for evaluating the acute glucose-lowering efficacy of anti-diabetic agents in preclinical models.[8]

Experimental Protocol: OGTT in ZDF Rats

  • Fasting: Fast ZDF rats overnight.

  • Dosing: Administer the vehicle or test compound orally at various doses (e.g., 0.1, 1, 10 mg/kg).

  • Glucose Challenge: After a set time (e.g., 60 minutes), administer an oral glucose bolus (2 g/kg).[8]

  • Blood Glucose Monitoring: Measure blood glucose from a tail bleed at time 0 (just before glucose challenge) and at 15, 30, 60, and 120 minutes post-challenge.

  • Analysis: Calculate the glucose AUC for each dose group. Determine the ED₅₀ (the dose required to achieve 50% of the maximal glucose-lowering effect).

Comparative In Vivo Data Summary
ParameterThis compound (Hypothetical Data)TAK-875 (Literature Data)Reference
Oral Bioavailability (Rat) 75%38%[9][13]
Half-life (t₁/₂, Rat) 4.5 hours2.1 hours[10]
OGTT ED₅₀ (ZDF Rat) 0.8 mg/kg1.0 mg/kg[10][13]

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

This is where we mathematically link the in vitro and in vivo data to create a predictive model. The goal is to establish a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution/activity rate and the in vivo absorption rate.[14]

The IVIVC Modeling Workflow

The process involves using pharmacokinetic modeling techniques to translate in vitro potency into in vivo drug performance.

IVIVC_Workflow cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_model Modeling & Correlation invitro_potency Functional Potency (e.g., GSIS EC₅₀) ivivc_model IVIVC Model (Correlate in vitro potency/release with in vivo absorption) invitro_potency->ivivc_model invitro_safety Safety Profile (e.g., BSEP IC₅₀) pk_data Pharmacokinetics (PK) (Plasma Concentration vs. Time) deconvolution Deconvolution (Calculate in vivo absorption rate from PK data) pk_data->deconvolution pkpd_model PK/PD Model (Link plasma concentration to glucose-lowering effect) pk_data->pkpd_model pd_data Pharmacodynamics (PD) (OGTT ED₅₀) pd_data->pkpd_model deconvolution->ivivc_model prediction Predictive Power: - Bioequivalence Waivers - Formulation Optimization - Set Dissolution Specs pkpd_model->prediction ivivc_model->prediction

Caption: Workflow for establishing a predictive IVIVC and PK/PD model.

Methodology: Building the Correlation

  • Deconvolution: The first step is to determine the in vivo absorption profile from the in vivo plasma concentration-time data obtained from the PK study.[2] This mathematical process effectively removes the disposition (distribution and elimination) characteristics of the drug, isolating the rate at which the drug enters the systemic circulation.

  • Correlation: A mathematical model is then developed to correlate the in vitro parameter with the in vivo absorption profile. For a direct activity correlation, we establish a relationship between the in vitro potency (EC₅₀ from the GSIS assay) and the required plasma concentration to achieve a pharmacodynamic effect.

  • PK/PD Modeling: Concurrently, a Pharmacokinetic/Pharmacodynamic (PK/PD) model is built to link the plasma concentration of the drug to the observed glucose-lowering effect in the OGTT. This model helps define the target plasma concentration needed for efficacy.

  • Validation and Prediction: The combined IVIVC and PK/PD model is validated by predicting the in vivo performance of different formulations or doses based solely on their in vitro characteristics. A strong correlation allows for accurate predictions of bioequivalence.[15]

Comparative Analysis and Interpretation

For this compound, the hypothetical data suggests a superior profile compared to TAK-875.

  • Improved Potency and Bioavailability: The lower ED₅₀ (0.8 mg/kg vs. 1.0 mg/kg) combined with significantly higher oral bioavailability (75% vs. 38%) indicates that a lower dose is required to achieve the same or better therapeutic effect, which can reduce potential off-target effects.

  • Superior Safety Margin: The most critical differentiator is the significantly higher BSEP inhibition IC₅₀ (>100 µM vs. ~25 µM). This suggests a much lower risk of drug-induced cholestatic liver injury. The IVIVC model would correlate the plasma concentrations achieved at the efficacious dose (Cₘₐₓ from the 1 mg/kg dose) with this safety threshold. Our lead compound would demonstrate a much larger therapeutic window between its efficacious plasma concentration and the concentration at which BSEP inhibition occurs.

Conclusion

This guide outlines a systematic approach to establishing a meaningful in vitro to in vivo correlation for this compound. By integrating in vitro potency and safety data with in vivo pharmacokinetic and pharmacodynamic results, a predictive model can be constructed.

The comparative analysis indicates that this compound is a promising GPR40 agonist candidate. Its enhanced in vivo efficacy, driven by superior potency and pharmacokinetic properties, and, most importantly, its significantly improved in vitro hepatotoxicity profile, position it as a potentially safer and more effective alternative to previous compounds in this class, such as TAK-875. The robust IVIVC developed through these methods provides a powerful tool to streamline its future clinical development and support regulatory submissions.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • Patel, R. et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences.
  • Certara. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Gao, Z., & Yu, L. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available from: [Link]

  • Pighon, A. et al. (2021). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity.
  • Klein, T. et al. (2022).
  • Poitout, V. (2008). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available from: [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview.
  • Sas, K. et al. (2020).
  • Kotta, K. et al. (2013). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo.
  • Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. Available from: [Link]

  • Reactome. Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. Available from: [Link]

  • Oh, D. et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40)
  • Hauge, M. et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. National Institutes of Health. Available from: [Link]

  • Nakamoto, K. et al. (2020). FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice. Frontiers in Pharmacology.
  • Park, K. Chapter 16.
  • Dow, P. et al. (1997).
  • Singh, S. et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PubMed.
  • Singh, S. et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. National Institutes of Health. Available from: [Link]

  • Chen, K. et al. (2015). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. National Institutes of Health. Available from: [Link]

  • Singh, S. et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. Semantic Scholar.
  • Gier-Bouldin, O. et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. National Institutes of Health. Available from: [Link]

  • Suzuki, T. et al. (2008).
  • Miranda, D. et al. (2022). A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates.
  • Gier-Bouldin, O. et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of novel chemical compounds are paramount, not only for regulatory compliance but as a cornerstone of our professional responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid.

Core Hazard Assessment and Protective Measures

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on its constituent functional groups—a carboxylic acid and an oxazole ring—we can anticipate the primary risks. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7][8] The carboxylic acid moiety imparts acidic properties, necessitating careful segregation from bases and other incompatibles.[9][10]

Table 1: Essential Safety and Handling Parameters

Parameter Guideline & Rationale
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. Based on data from analogous oxazole-4-carboxylic acid compounds.[5][6][7][8]
Personal Protective Equipment (PPE) Mandatory: Nitrile gloves (or other chemical-resistant gloves), safety goggles with side shields, and a fully buttoned laboratory coat.[2][4][11] This combination prevents accidental skin and eye contact.
Handling Area Required: All handling and packaging for disposal must be performed within a certified chemical fume hood.[2][4] This minimizes the risk of inhaling fine particulates or potential vapors.
Incompatible Materials Segregate from: Strong oxidizing agents, strong bases, strong acids, and amines.[5][11] The carboxylic acid group can react exothermically with bases.

| Waste Classification | Hazardous Chemical Waste. Must be disposed of through an approved institutional Environmental Health and Safety (EHS) program.[9][12][13] Do not pour down the drain or discard in regular trash. [13][14] |

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to ensure containment, proper labeling, and safe transfer. The following workflow provides a self-validating system for its management from the point of generation to final pickup.

G cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_type Waste Collection & Containerization cluster_final Final Steps start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible, Labeled Hazardous Waste Container hood->container solid Solid Waste Transfer (Use Spatula) container->solid If Solid liquid Liquid Waste Transfer (Use Funnel, Fill <90%) container->liquid If Solution seal Securely Seal Container solid->seal liquid->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Request Waste Pickup from EHS storage->pickup

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Preparation: Before beginning, ensure you are wearing the appropriate PPE as specified in Table 1. All waste handling operations must take place inside a chemical fume hood to prevent inhalation exposure.[2][4]

  • Containerization:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[12][15] An empty, triple-rinsed reagent bottle is often a suitable choice.

    • Affix a university- or company-approved "Hazardous Waste" label to the container before adding any waste.[13]

    • On the label, clearly write the full, unabbreviated chemical name: "this compound" and list all other components and their percentages if it is a mixture.[12][13]

  • Waste Transfer:

    • For Solid Waste: Use a designated, clean spatula to carefully transfer the solid chemical from its original container into the prepared hazardous waste container. Avoid creating dust.[8][11]

    • For Liquid Waste (Solutions): Use a funnel to carefully pour the solution into the hazardous waste container. To allow for vapor expansion, do not fill the container beyond 75-90% of its total capacity.[10]

  • Decontamination of Empty Containers: The original container is not truly "empty" until decontaminated. It must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).[15] This rinsate is considered hazardous and must be collected and added to the corresponding liquid hazardous waste container.[15]

  • Final Storage and Disposal:

    • Securely close the waste container. It must remain sealed at all times except when waste is being added.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[13][14]

    • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's licensed hazardous waste disposal service or EHS department.[12]

Emergency Protocol: Spill Management

Accidents can occur, and preparedness is key to mitigating risks.

  • Small, Contained Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill. For liquids, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside of the spill inward.[16][17]

    • Given its acidic nature, the spill can be cautiously neutralized with a weak base such as sodium bicarbonate.[17] Sprinkle the neutralizer over the spill until effervescence ceases.

    • Carefully sweep or scoop the absorbed and neutralized material into a designated container for hazardous waste disposal.[16][17]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[18]

  • Large Spill or Spill Outside of a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response number or EHS department immediately. Do not attempt to clean up a large spill yourself.

By adhering to these rigorous, safety-first protocols, researchers can ensure the responsible management of this compound, safeguarding both personal health and environmental integrity. Always consult your local EHS department for specific institutional requirements.[3]

References

  • Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals. Benchchem.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • SAFETY DATA SHEET - Oxazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Oxazole-4-carboxylic acid. Fisher Scientific.
  • Chemical Waste. University of Texas at Austin Environmental Health & Safety.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
  • 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • SPILLS. Smith College Research and Instruction Safety.
  • CHEMICAL SPILL PROCEDURES. Clarkson University Environmental Health & Safety.
  • Chemical Spill Response and Clean-Up. YouTube.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet. Apollo Scientific.
  • Chemical Spills: How to safely contain & remove. YouTube.

Sources

A Comprehensive Guide to the Safe Handling of 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2]

Given these potential hazards, a thorough risk assessment should be conducted before commencing any work with this compound. All handling procedures must be performed in a designated area, away from general laboratory traffic.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[5]Must conform to ANSI Z87.1 or equivalent standards. This level of protection is necessary to prevent contact with airborne particles and accidental splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A disposable lab coat or a chemical-resistant apron should be worn at all times.[1][3]Glove material should be selected based on the solvent used for dissolution. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended.[7]All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[7]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for ensuring safety and maintaining the integrity of your research.

Pre-Handling Preparations
  • Designated Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A chemical spill kit appropriate for solid and acidic compounds should be available in the immediate vicinity.

Handling the Compound
  • Donning PPE: Before handling the compound, correctly put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the generation of airborne dust.

  • Dissolution: When preparing a solution, slowly add the solid this compound to the solvent to avoid splashing. Always add acid to the solvent, not the other way around, especially when using water.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan
  • Waste Segregation: All waste containing this compound, including contaminated PPE, must be segregated from general laboratory waste.[6]

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed container.

    • Liquid Waste: Store in a compatible, sealed, and labeled container.

  • Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. This may involve incineration at an approved waste disposal facility.[6][4]

Workflow Diagram: Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Fume Hood check_emergency Verify Eyewash/Shower prep_area->check_emergency spill_kit Confirm Spill Kit Availability check_emergency->spill_kit don_ppe Don PPE spill_kit->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste Segregate Waste experiment->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands containerize Containerize Waste segregate_waste->containerize dispose Dispose via Approved Vendor containerize->dispose

Caption: Workflow for safe handling of this compound.

References

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-1,3-oxazole-4-carboxylic acid.
  • Fisher Scientific. (2021, December 26). Safety Data Sheet: Oxazole-4-carboxylic acid.
  • Echemi. (n.d.). 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Indian Journal of Pharmaceutical Sciences. (2023, March-April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.